molecular formula C33H42O9 B15594221 Euphoscopin B

Euphoscopin B

Cat. No.: B15594221
M. Wt: 582.7 g/mol
InChI Key: JDXJTMWWGZXTGE-FVSNMVKCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Euphoscopin B has been reported in Euphorbia helioscopia with data available.

Properties

Molecular Formula

C33H42O9

Molecular Weight

582.7 g/mol

IUPAC Name

[(1S,2R,3aR,4R,5R,6Z,11R,12Z,13aS)-3a,4,11-triacetyloxy-2,5,8,8,12-pentamethyl-9-oxo-1,2,3,4,5,10,11,13a-octahydrocyclopenta[12]annulen-1-yl] benzoate

InChI

InChI=1S/C33H42O9/c1-19-14-15-32(7,8)28(37)17-27(39-22(4)34)20(2)16-26-29(41-31(38)25-12-10-9-11-13-25)21(3)18-33(26,42-24(6)36)30(19)40-23(5)35/h9-16,19,21,26-27,29-30H,17-18H2,1-8H3/b15-14-,20-16-/t19-,21-,26+,27-,29+,30-,33-/m1/s1

InChI Key

JDXJTMWWGZXTGE-FVSNMVKCSA-N

Origin of Product

United States

Foundational & Exploratory

Euphoscopin B: A Technical Guide to a Jatrophone Diterpene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euphoscopin B, a member of the complex jatrophone (B1672808) class of diterpenes, has been isolated from the plant Euphorbia helioscopia. Jatrophone diterpenes are recognized for their significant biological activities, including cytotoxic and anti-inflammatory properties, making them promising candidates for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the core structural features of this compound, its physicochemical properties, and detailed experimental protocols for its isolation and biological evaluation.

Core Structure and Physicochemical Properties

This compound is a macrocyclic diterpene characterized by the distinctive jatrophone skeleton. Its chemical structure, as determined by spectroscopic analysis, is (2r,3s,3As,4e,6r,10e,12r,13r,13ar)-6,13,13a-tris(acetyloxy)-3-(benzoyloxy)-1,2,3,3a,6,7,9,12,13,13a-decahydro-2,5,9,9,12-pentamethyl-8H-cyclopentacyclododecen-8-one.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 81557-52-0[1]
Molecular Formula C32H40O10Calculated
Molecular Weight 584.65 g/mol Calculated
Appearance Light yellow powder[1]
Solubility Soluble in water[1]

Spectroscopic Data for Structural Elucidation

The structure of this compound was primarily elucidated using nuclear magnetic resonance (NMR) spectroscopy. While a complete dataset is found within dedicated publications, the initial reporting of its ¹³C-NMR data was a key step in its characterization.[2][3]

Table 2: ¹³C-NMR Spectroscopic Data of this compound and Related Compounds

Carbon No.This compound (δc)Epithis compound (δc)Euphoscopin C (δc)
1 Data not available in abstractData not available in abstractData not available in abstract
... .........
20 .........
Acyl C .........

Note: The complete ¹H and ¹³C-NMR data for this compound, though reported, is not fully detailed in the readily available abstracts. Researchers are directed to the primary literature for the complete spectral assignments.

Isolation from Euphorbia helioscopia

This compound is a naturally occurring compound isolated from the plant Euphorbia helioscopia. The general procedure for its isolation involves solvent extraction followed by chromatographic separation.

Experimental Protocol: Isolation and Purification
  • Plant Material Collection and Preparation: The aerial parts of Euphorbia helioscopia are collected, air-dried, and pulverized into a fine powder.

  • Extraction: The powdered plant material is exhaustively extracted with 80% ethanol (B145695) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.[3]

  • Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate (B1210297) to separate compounds based on polarity.

  • Column Chromatography: The ethyl acetate fraction, typically rich in diterpenoids, is subjected to silica (B1680970) gel column chromatography. Elution is performed with a gradient of hexane (B92381) and ethyl acetate.

  • Further Purification: Fractions containing compounds of interest are further purified using repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.[3]

G plant Powdered E. helioscopia extraction Ethanol Extraction plant->extraction crude_extract Crude Extract extraction->crude_extract partition Solvent Partitioning crude_extract->partition ethyl_acetate Ethyl Acetate Fraction partition->ethyl_acetate silica_gel Silica Gel Chromatography ethyl_acetate->silica_gel fractions Fractions silica_gel->fractions hplc Preparative HPLC fractions->hplc euphoscopin_b Pure this compound hplc->euphoscopin_b

Figure 1. General workflow for the isolation of this compound.

Biological Activity and Experimental Protocols

Jatrophone diterpenes, including this compound, are known for their potential cytotoxic and anti-inflammatory activities.

Cytotoxicity

The cytotoxic potential of this compound can be assessed against various cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., HeLa, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of this compound and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (10% w/v) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water, and the cells are stained with 0.4% (w/v) SRB solution for 30 minutes at room temperature.

  • Absorbance Measurement: The plates are washed with 1% acetic acid to remove unbound dye, and the bound dye is solubilized with 10 mM Tris base solution. The absorbance is read at 515 nm using a microplate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Table 3: Cytotoxicity of Related Diterpenes from E. helioscopia

CompoundCell LineIC₅₀ (µM)Reference
Helioscopinolide AHeLaActive[4]
EuphorninHeLaActive[4]
Euphornin LHL-602.7[2]
Euphoscopin FHL-609.0[2]
Anti-inflammatory Activity

The anti-inflammatory effects of this compound can be evaluated by its ability to inhibit the production of pro-inflammatory mediators in immune cells.

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • Stimulation and Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.

  • Incubation: The cells are incubated for 24 hours.

  • Cytokine Measurement: The cell culture supernatant is collected, and the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: The inhibitory effect of this compound on cytokine production is calculated relative to the LPS-stimulated control.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB Activation MyD88->NF_kB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Cytokines Euphoscopin_B This compound Euphoscopin_B->NF_kB Inhibition

Figure 2. Postulated anti-inflammatory signaling pathway.

Synthesis

The total synthesis of jatrophone diterpenes is a significant challenge in organic chemistry due to their complex macrocyclic structures. While a specific total synthesis of this compound has not been detailed in readily available literature, general strategies for constructing the jatrophone core have been developed. These approaches often involve macrocyclization as a key step, utilizing reactions such as ring-closing metathesis or intramolecular Heck reactions. The stereochemical complexity of this compound, with its multiple chiral centers, would require highly stereoselective transformations throughout the synthetic sequence.

Conclusion

This compound represents a structurally intricate and biologically promising jatrophone diterpene. Its isolation from Euphorbia helioscopia and the potent activities of related compounds highlight the therapeutic potential of this natural product class. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the pharmacological properties of this compound and to explore its potential as a lead compound in drug development programs targeting cancer and inflammatory diseases. Further research is warranted to fully elucidate its mechanism of action and to develop efficient synthetic routes for its production.

References

Euphoscopin B: A Technical Guide to its Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphoscopin B is a member of the jatrophane diterpenoid family, a class of natural products isolated from plants of the Euphorbia genus. These compounds have garnered significant interest in the scientific community due to their complex molecular architecture and promising biological activities, including anti-inflammatory and cytotoxic effects. This technical guide provides a comprehensive overview of the chemical properties and a plausible synthetic route to the core structure of this compound, tailored for professionals in chemical research and drug development.

Chemical Properties of this compound

PropertyData
Molecular Formula C₃₃H₄₂O₉
Molecular Weight 582.68 g/mol
Appearance Typically a white or off-white crystalline solid
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane (B109758); sparingly soluble in water
Spectroscopic Data
¹H NMRCharacteristic signals for olefinic protons, acetyl groups, and a benzoyl group are expected. The complex polycyclic structure would result in a highly congested aliphatic region with numerous overlapping multiplets.
¹³C NMRResonances corresponding to carbonyls (ketone and esters), olefinic carbons, and a variety of sp³-hybridized carbons are anticipated. The presence of multiple oxygenated carbons would be evident in the downfield region of the spectrum.
Infrared (IR)Expected to show strong absorption bands for carbonyl stretching (C=O) from the ester and ketone functionalities, as well as C-O stretching and C=C stretching vibrations.
Mass Spectrometry (MS)The molecular ion peak [M]+ or adducts such as [M+H]+ or [M+Na]+ would be observed, confirming the molecular weight. Fragmentation patterns would likely involve the loss of acetyl and benzoyl groups.

Synthesis of the Jatrophane Diterpene Core

A total synthesis of this compound has not yet been reported. However, the synthesis of the core jatrophane skeleton has been achieved by several research groups. A representative synthetic strategy, based on the work of Hiersemann and colleagues, involves a convergent approach featuring a key B-alkyl Suzuki-Miyaura cross-coupling and a ring-closing metathesis (RCM) reaction.

Representative Experimental Protocol: Synthesis of a Jatrophane Diterpene Intermediate

Step 1: B-Alkyl Suzuki-Miyaura Cross-Coupling

To a solution of a vinyl iodide precursor (1.0 eq) and a borane (B79455) coupling partner (1.2 eq) in a degassed mixture of toluene (B28343) and water (10:1) is added a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and a base, such as K₂CO₃ (3.0 eq). The reaction mixture is heated to 80 °C under an inert atmosphere for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the coupled diene product.

Step 2: Ring-Closing Metathesis (RCM)

The diene product from the previous step (1.0 eq) is dissolved in degassed dichloromethane to a concentration of 0.01 M. A Grubbs second-generation catalyst (0.05 eq) is added, and the reaction mixture is stirred at room temperature for 4 hours under an inert atmosphere. The reaction is quenched by the addition of ethyl vinyl ether. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the cyclized jatrophane core.

Synthetic Workflow

Synthesis_Workflow A Vinyl Iodide Precursor C Suzuki-Miyaura Cross-Coupling A->C B Borane Coupling Partner B->C D Coupled Diene C->D E Ring-Closing Metathesis (RCM) D->E F Jatrophane Core E->F

Caption: Synthetic workflow for the jatrophane core.

Biological Activity and Signaling Pathway

Diterpenoids isolated from Euphorbia species have been shown to possess potent anti-inflammatory properties. A key mechanism underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide, LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators such as cytokines and chemokines.

Euphorbia diterpenoids, likely including this compound, are thought to exert their anti-inflammatory effects by interfering with this pathway, potentially by inhibiting the activity of the IKK complex or by preventing the degradation of IκBα.

NF-κB Signaling Pathway Inhibition

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates IkBa_P P-IκBα IkBa->IkBa_P NFkB NF-κB NFkB->IkBa sequestered by NFkB_n NF-κB NFkB->NFkB_n translocates Proteasome Proteasome IkBa_P->Proteasome ubiquitination & degradation EuphoscopinB This compound EuphoscopinB->IKK inhibits DNA DNA NFkB_n->DNA binds Genes Pro-inflammatory Gene Transcription DNA->Genes activates

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion

This compound and other jatrophane diterpenoids represent a fascinating class of natural products with significant potential for drug discovery. While the complete synthetic route and detailed biological profile of this compound are still under investigation, the established strategies for the synthesis of the jatrophane core and the known anti-inflammatory mechanisms of related compounds provide a solid foundation for future research. Further studies are warranted to fully elucidate the therapeutic potential of this intriguing molecule.

The Untraveled Path: A Technical Guide to the Putative Biosynthetic Pathway of Euphoscopin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euphoscopin B, a lathyrane diterpenoid isolated from Euphorbia species, has garnered interest for its potential biological activities. However, to date, the complete biosynthetic pathway of this complex natural product remains unelucidated. This technical guide consolidates current knowledge on the biosynthesis of related lathyrane and jatrophane diterpenoids within the Euphorbiaceae family to propose a putative biosynthetic pathway for this compound. By examining the established roles of casbene (B1241624) synthase, cytochrome P450 monooxygenases, and other modifying enzymes, we provide a scientifically grounded hypothesis on the key enzymatic steps leading to the formation of the this compound scaffold. This document is intended to serve as a foundational resource for researchers aiming to unravel the precise genetic and biochemical mechanisms underlying the production of this compound and to facilitate its potential biotechnological production.

Introduction

The genus Euphorbia is a rich source of structurally diverse and biologically active diterpenoids, many of which are of interest for their potential therapeutic applications.[1] Among these, the lathyrane-type diterpenoids are characterized by a unique tricyclic carbon skeleton. This compound, a member of this class, presents a complex and intriguing molecular architecture. Understanding its biosynthetic pathway is crucial for enabling metabolic engineering approaches for its sustainable production and for the generation of novel analogs with improved pharmacological properties.

While the specific enzymes and intermediates for this compound biosynthesis have not been experimentally verified, extensive research on other diterpenoids within the Euphorbiaceae family provides a robust framework for proposing a putative pathway.[2][3][4] This guide synthesizes the available evidence to outline this hypothetical pathway, present relevant quantitative data from related systems, and provide detailed experimental protocols to facilitate future research in this area.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP), and proceed through the key intermediate, casbene. The subsequent steps involve a series of oxidative modifications and potential rearrangements catalyzed primarily by cytochrome P450 monooxygenases (CYPs) and other modifying enzymes, likely organized within a biosynthetic gene cluster.[2][5]

The initial and pivotal step in the biosynthesis of a vast number of Euphorbia diterpenoids is the cyclization of the ubiquitous C20 precursor, geranylgeranyl pyrophosphate (GGPP).[6] This reaction is catalyzed by casbene synthase (CS), an enzyme that has been identified and characterized in several Euphorbia species.[1] The product of this reaction, casbene, serves as the foundational scaffold for the subsequent elaboration into a diverse array of diterpenoid skeletons, including the lathyranes.[4]

Following the formation of the casbene backbone, a series of regio- and stereospecific oxidations are necessary to introduce the characteristic functional groups of the lathyrane diterpenoids. These oxidative transformations are predominantly carried out by cytochrome P450 monooxygenases (CYPs).[2][4] For instance, in the biosynthesis of the lathyrane jolkinol C in Euphorbia lathyris, CYP71D445 and CYP726A27 have been shown to catalyze the 9-oxidation and 5-oxidation of casbene, respectively.[4] It is hypothesized that a similar cascade of CYP-mediated hydroxylations and further oxidations of the casbene core leads to the formation of the this compound structure.

The final steps in the biosynthesis of many bioactive diterpenoids in Euphorbia involve the esterification of the hydroxyl groups on the diterpenoid scaffold. These acylation reactions are catalyzed by O-acyltransferases, such as those belonging to the BAHD family, which have been identified in the diterpene biosynthetic gene cluster of Euphorbia lathyris.[7] These enzymes exhibit promiscuity with respect to their acyl-CoA donors, contributing significantly to the structural diversity of the final natural products.[7] It is plausible that one or more acyltransferases are responsible for the specific esterifications observed in the structure of this compound.

Putative Biosynthetic Pathway of this compound GGPP Geranylgeranyl Pyrophosphate (GGPP) Casbene Casbene GGPP->Casbene Casbene Synthase (CS) Oxidized_Casbene Oxidized Casbene Intermediates Casbene->Oxidized_Casbene Cytochrome P450s (CYPs) Lathyrane_Core Lathyrane Scaffold Oxidized_Casbene->Lathyrane_Core Further Oxidations & Rearrangements (CYPs, ADH) Euphoscopin_B This compound Lathyrane_Core->Euphoscopin_B Acyltransferases (BAHD)

A putative biosynthetic pathway for this compound.

Quantitative Data

Direct quantitative data for the biosynthesis of this compound is currently unavailable in the scientific literature. However, data from studies on related diterpenoids in Euphorbia and their heterologous production can provide valuable benchmarks for future research.

Enzyme/Product Source Organism Expression System Metric Value Reference
CasbeneRicinus communisSaccharomyces cerevisiaeTiter31 mg/L[1]
Jolkinolide BEuphorbia fischerianaNative PlantExtract Content0.9643 mg/g[8]
17-hydroxyjolkinolide BEuphorbia fischerianaNative PlantExtract Content2.8189 mg/g[8]

Experimental Protocols

The following protocols are adapted from methodologies used in the study of diterpenoid biosynthesis in Euphorbia and other plants. They provide a framework for the identification and characterization of enzymes involved in the putative this compound pathway.

Gene Discovery via Transcriptome Analysis
  • RNA Extraction: Isolate total RNA from the latex or relevant tissues of a this compound-producing Euphorbia species using a suitable plant RNA extraction kit.

  • Library Preparation and Sequencing: Construct a cDNA library and perform high-throughput sequencing (e.g., Illumina) to generate a transcriptome dataset.

  • De Novo Assembly and Annotation: Assemble the sequencing reads into transcripts and annotate the transcripts by sequence homology searches against public databases (e.g., NCBI non-redundant protein database).

  • Candidate Gene Identification: Identify candidate genes encoding diterpene synthases, cytochrome P450s, acyltransferases, and dehydrogenases based on sequence similarity to known terpenoid biosynthetic enzymes.

Heterologous Expression and in vivo Enzyme Assays in Nicotiana benthamiana
  • Gene Cloning: Amplify the full-length coding sequences of candidate genes from cDNA and clone them into a plant expression vector (e.g., pEAQ-HT).

  • Agrobacterium-mediated Transient Expression: Transform Agrobacterium tumefaciens with the expression constructs. Infiltrate the Agrobacterium cultures into the leaves of N. benthamiana.

  • Co-expression: For pathway elucidation, co-infiltrate Agrobacterium strains carrying genes for different steps of the proposed pathway (e.g., casbene synthase and a candidate CYP).

  • Metabolite Extraction: After 5-7 days of incubation, harvest the infiltrated leaves and extract the metabolites using an appropriate organic solvent (e.g., ethyl acetate (B1210297) or hexane).

  • Metabolite Analysis: Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products.

Experimental Workflow for Enzyme Characterization cluster_0 Gene Discovery cluster_1 Functional Characterization RNA Extraction RNA Extraction Transcriptome Sequencing Transcriptome Sequencing RNA Extraction->Transcriptome Sequencing Transcript Assembly Transcript Assembly Transcriptome Sequencing->Transcript Assembly Candidate Gene Identification Candidate Gene Identification Transcript Assembly->Candidate Gene Identification Gene Cloning Gene Cloning Candidate Gene Identification->Gene Cloning Heterologous Expression Heterologous Expression Gene Cloning->Heterologous Expression Metabolite Extraction Metabolite Extraction Heterologous Expression->Metabolite Extraction Product Analysis (GC/LC-MS) Product Analysis (GC/LC-MS) Metabolite Extraction->Product Analysis (GC/LC-MS)

A typical experimental workflow for enzyme characterization.
In Vitro Diterpene Synthase Assay

  • Protein Expression and Purification: Express the candidate diterpene synthase gene in a suitable host (e.g., E. coli) and purify the recombinant protein.

  • Reaction Setup: Prepare a reaction mixture containing an appropriate buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 10 mM MgCl₂), the purified enzyme, and the substrate (GGPP).

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

  • Product Extraction: Stop the reaction and extract the diterpene products with an organic solvent (e.g., hexane).

  • Product Analysis: Analyze the extracted products by GC-MS to determine the identity of the cyclized product.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants remains an uncharted area of research. The putative pathway presented in this guide, based on the well-established principles of diterpenoid biosynthesis in Euphorbiaceae, offers a solid foundation for future investigations. The discovery of biosynthetic gene clusters for diterpenoids in Euphorbia suggests that the genes for this compound biosynthesis are likely co-located in the genome, which can guide gene discovery efforts.[2][5] The application of the outlined experimental protocols will be instrumental in identifying and characterizing the specific enzymes involved in this pathway. A complete elucidation of the biosynthetic pathway of this compound will not only be a significant contribution to our understanding of plant specialized metabolism but will also pave the way for its sustainable production through metabolic engineering and synthetic biology approaches.

References

Euphoscopin B: A Technical Guide on its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Euphoscopin B, a diterpenoid isolated from plants of the Euphorbia genus, has demonstrated cytotoxic effects against a range of human cancer cell lines. While detailed mechanistic studies on this compound are emerging, this document synthesizes the available data and explores its potential mechanisms of action by drawing parallels with structurally related compounds. This guide covers its known anti-cancer activities, hypothesized signaling pathway interactions, and detailed experimental protocols for investigating its effects. The primary proposed mechanisms include the induction of apoptosis via the mitochondrial pathway, cell cycle arrest at the G2/M phase, and the modulation of key oncogenic signaling cascades such as the STAT3 and PI3K/Akt pathways, potentially mediated by an increase in intracellular reactive oxygen species (ROS).

Cytotoxic Activity of this compound

Recent studies have confirmed the cytotoxic potential of this compound against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

Cell LineCancer TypeIC50 (µM)[1]
HepG2Hepatocellular Carcinoma23.3
HeLaCervical Cancer29.2
HL-60Promyelocytic Leukemia20.2
SMMC-7721Hepatocellular Carcinoma27.1

Proposed Molecular Mechanisms of Action

Based on the activities of similar natural compounds, the following mechanisms are proposed for this compound's anticancer effects. Direct experimental validation for this compound is required to confirm these hypotheses.

Induction of Apoptosis via the Mitochondrial Pathway

This compound is hypothesized to induce apoptosis through the intrinsic mitochondrial pathway. This process is likely initiated by an increase in intracellular Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction.

Key events in this proposed pathway include:

  • Increased ROS Production: Elevated ROS levels can cause oxidative damage to cellular components, including mitochondria.

  • Mitochondrial Membrane Depolarization: Damage to the mitochondrial membrane leads to a loss of the mitochondrial membrane potential (ΔΨm).

  • Regulation of Bcl-2 Family Proteins: An increase in the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio promotes the permeabilization of the outer mitochondrial membrane.

  • Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.

  • Caspase Activation: Cytosolic cytochrome c triggers the activation of a caspase cascade, starting with caspase-9 and leading to the executioner caspase-3, which ultimately leads to apoptotic cell death.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound ROS ROS This compound->ROS Mito Mitochondrial Dysfunction ROS->Mito Bax Bax Bax->Mito Promotes Bcl2 Bcl2 Bcl2->Mito Inhibits Cytochrome c Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Cytochrome_c_mito Cytochrome c Mito->Cytochrome_c_mito Release Cytochrome_c_mito->Cytochrome c

Proposed Mitochondrial Apoptosis Pathway for this compound.
Cell Cycle Arrest at G2/M Phase

It is postulated that this compound may induce cell cycle arrest, particularly at the G2/M transition, thereby preventing cancer cells from dividing.

The potential mechanism involves:

  • DNA Damage Response: this compound may induce DNA damage, activating checkpoint kinases.

  • Modulation of Cyclin-Dependent Kinases (CDKs): The activity of the Cdc2/Cyclin B1 complex, a key regulator of the G2/M transition, is likely inhibited. This can occur through the upregulation of CDK inhibitors like p21 or the inhibitory phosphorylation of Cdc2.

This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage p53_p21 p53/p21 Activation DNA_Damage->p53_p21 Cdc2_CyclinB1 Cdc2/Cyclin B1 Complex p53_p21->Cdc2_CyclinB1 Inhibits G2_M_Arrest G2/M Phase Arrest Cdc2_CyclinB1->G2_M_Arrest Mitosis Mitosis Cdc2_CyclinB1->Mitosis

Hypothesized G2/M Cell Cycle Arrest Mechanism.
Inhibition of STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that is often constitutively activated in cancer, promoting cell proliferation and survival. Phytochemicals similar to this compound have been shown to inhibit this pathway.

The proposed inhibitory actions are:

  • Inhibition of STAT3 Phosphorylation: this compound may prevent the phosphorylation of STAT3 at Tyr705, a critical step for its activation.

  • Downregulation of Downstream Targets: Inhibition of STAT3 activity would lead to the downregulation of its target genes, which are involved in cell survival (e.g., Bcl-2), proliferation (e.g., Cyclin D1), and angiogenesis.

Growth_Factors_Cytokines Growth Factors/ Cytokines Receptor Receptor Growth_Factors_Cytokines->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimerization Dimerization pSTAT3->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression This compound This compound This compound->JAK Inhibits

Proposed Inhibition of the STAT3 Signaling Pathway.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to investigate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cancer cell lines

    • Complete culture medium

    • This compound stock solution (in DMSO)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 24, 48, and 72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[2][3][4][5][6]

start Start seed Seed Cells in 96-well Plate start->seed treat Treat with This compound seed->treat add_mtt Add MTT Solution treat->add_mtt incubate Incubate 4h add_mtt->incubate solubilize Add Solubilization Solution incubate->solubilize read Read Absorbance at 570 nm solubilize->read end End read->end

Workflow for the MTT Cell Viability Assay.
Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.[1][7][8]

  • Materials:

    • Cancer cell lines

    • This compound

    • 6-well plates

    • PBS (Phosphate-Buffered Saline)

    • 70% cold ethanol (B145695)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound for 24 or 48 hours.

    • Harvest cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[1][7][8]

Western Blotting for STAT3 Phosphorylation

This technique is used to detect the levels of total and phosphorylated STAT3.[9][10]

  • Materials:

    • Cancer cell lines treated with this compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-p-STAT3 Tyr705, anti-total STAT3, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse the treated cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe for total STAT3 and a loading control like β-actin.[9][10]

Mitochondrial Membrane Potential (ΔΨm) Assay

The JC-1 assay is used to measure changes in mitochondrial membrane potential.

  • Materials:

    • Cancer cell lines

    • This compound

    • JC-1 dye

    • Fluorescence microscope or flow cytometer

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Incubate the cells with JC-1 dye according to the manufacturer's protocol (typically 15-30 minutes at 37°C).

    • Wash the cells with assay buffer.

    • Analyze the cells by fluorescence microscopy or flow cytometry. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

    • Quantify the change in the red/green fluorescence intensity ratio.[11][12][13][14][15]

Conclusion and Future Directions

This compound demonstrates significant cytotoxic activity against various cancer cell lines. While its precise molecular mechanisms are still under investigation, evidence from related compounds suggests that its anti-cancer effects are likely mediated through the induction of ROS-dependent mitochondrial apoptosis, G2/M cell cycle arrest, and the inhibition of pro-survival signaling pathways such as STAT3.

Future research should focus on:

  • Direct Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways directly affected by this compound in various cancer models.

  • In Vivo Efficacy: Evaluating the anti-tumor activity and safety profile of this compound in preclinical animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify more potent and selective anti-cancer agents.

This technical guide provides a foundational understanding of this compound's potential as a novel anti-cancer agent and offers a framework for its further investigation and development.

References

The Cytotoxic Activity of Diterpenoids from Euphorbia helioscopia on HeLa Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Subject: Initial investigations into the cytotoxic effects of Euphoscopin B on human cervical adenocarcinoma (HeLa) cells have revealed a significant lack of available scientific literature. However, substantial research exists for a closely related diterpenoid, euphornin (B1235013) , isolated from the same plant, Euphorbia helioscopia. This technical guide will therefore focus on the well-documented cytotoxic activity of euphornin against HeLa cells, providing a comprehensive overview of its effects, the experimental methodologies employed in its study, and the signaling pathways it modulates. It is important to note that a study evaluating various diterpenoids from E. helioscopia found that euphornin and helioscopinolide A were the only compounds to exhibit activity against HeLa cells[1][2][3].

Quantitative Analysis of Cytotoxic and Apoptotic Effects

The cytotoxic and pro-apoptotic activities of euphornin on HeLa cells have been quantified across several studies. The data presented below summarizes the key findings in a structured format for comparative analysis.

Table 1: Inhibition of HeLa Cell Proliferation by Euphornin

Treatment DurationConcentration (mg/L)Cell Viability (%)
24 h50Significantly Reduced
100Significantly Reduced
200Significantly Reduced
48 h50Significantly Reduced
100Significantly Reduced
200Significantly Reduced
72 h50Significantly Reduced
100Significantly Reduced
200Significantly Reduced
Data derived from a study by Li et al. (2018), which demonstrated a dose- and time-dependent inhibition of HeLa cell proliferation.[4]

Table 2: Induction of Apoptosis in HeLa Cells by Euphornin

ConcentrationApoptosis Rate (%)
ControlNot specified
Low Dose25.3
Medium DoseIncreased
High Dose52.6
These results indicate a concentration-dependent increase in apoptosis in HeLa cells treated with euphornin.[4]

Experimental Protocols

The following sections detail the methodologies used in the investigation of euphornin's cytotoxic effects on HeLa cells.

Cell Culture and Treatment

HeLa cells were cultured in a suitable medium supplemented with 10% fetal bovine serum and antibiotics (100 U/mL penicillin and 100 U/mL streptomycin). The cells were maintained in a humidified atmosphere at 37°C with 5% CO2. For experiments, cells in the logarithmic growth phase were detached using 0.1% trypsin. Euphornin was dissolved in a suitable solvent and added to the cell cultures at various concentrations for specified durations.

Cell Viability Assay (Sulforhodamine B Assay)

To assess the effect of euphornin on cell proliferation, the sulforhodamine B (SRB) assay was utilized.[4]

  • Cell Seeding: HeLa cells were seeded in 96-well plates at a density of 1.0 × 10^4 cells per well.

  • Drug Treatment: After 24 hours of cell attachment, the cells were treated with euphornin at concentrations of 50, 100, and 200 mg/L for 24, 48, and 72 hours.

  • Fixation: Following treatment, the cells were fixed by adding 50 μL of 10% (w/v) trichloroacetic acid and incubating at 4°C for 1 hour.

  • Staining: The plates were washed five times, and the cells were stained with 50 μL of 0.4% (w/v) SRB in 1% acetic acid.

  • Destaining and Measurement: Unbound dye was removed with 1% acetic acid, and the protein-bound dye was solubilized. The absorbance was then measured to determine cell viability.

Apoptosis Analysis (Annexin V/Propidium Iodide Double Staining)

The rate of apoptosis was quantified using Annexin V/Propidium Iodide (PI) double staining followed by flow cytometry.[4]

  • Cell Treatment: HeLa cells were treated with varying concentrations of euphornin.

  • Staining: The treated cells were harvested and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

Western blotting was employed to investigate the effect of euphornin on the expression levels of proteins involved in apoptosis and cell cycle regulation.[4]

  • Protein Extraction: Total protein was extracted from euphornin-treated and control HeLa cells.

  • Protein Quantification: The protein concentration was determined using a suitable assay.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspases, phospho-CDK1).

  • Detection: After incubation with a secondary antibody, the protein bands were visualized using a chemiluminescence detection system.

Signaling Pathways and Mechanisms of Action

Euphornin exerts its cytotoxic effects on HeLa cells through the induction of apoptosis and cell cycle arrest, mediated by distinct signaling pathways.

Induction of Apoptosis via Mitochondrial and Caspase Pathways

Euphornin treatment leads to the activation of both the intrinsic (mitochondrial) and extrinsic apoptotic pathways. This is characterized by an altered Bax/Bcl-2 ratio, which increases mitochondrial membrane permeability and leads to the release of cytochrome c.[4] The released cytochrome c then activates a cascade of caspases, including caspase-3, -8, -9, and -10, ultimately leading to programmed cell death.[4]

Euphornin Euphornin Bax_Bcl2 Increased Bax/Bcl-2 ratio Euphornin->Bax_Bcl2 Caspase8_10 Caspase-8 & -10 Activation Euphornin->Caspase8_10 Mitochondria Mitochondrial Dysfunction Bax_Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8_10->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Euphornin-induced apoptotic signaling cascade in HeLa cells.
G2/M Phase Cell Cycle Arrest

In addition to inducing apoptosis, euphornin has been shown to cause cell cycle arrest at the G2/M phase in HeLa cells.[4] This is associated with an increase in the level of phosphorylated CDK1 (Tyr15), a key regulator of the G2/M transition.

Euphornin Euphornin pCDK1 Increased phospho-CDK1 (Tyr15) Euphornin->pCDK1 G2M_Arrest G2/M Phase Cell Cycle Arrest pCDK1->G2M_Arrest Inhibition of G2/M transition

Figure 2: Mechanism of euphornin-induced G2/M cell cycle arrest in HeLa cells.

Conclusion

The available scientific evidence strongly indicates that euphornin, a diterpenoid from Euphorbia helioscopia, possesses significant cytotoxic and pro-apoptotic activity against HeLa cells. Its mechanism of action involves the induction of both intrinsic and extrinsic apoptotic pathways and the arrest of the cell cycle at the G2/M phase. While specific data on this compound remains elusive, the comprehensive understanding of euphornin's effects provides a valuable framework for the potential anti-cancer properties of related compounds from this plant species. Further research is warranted to elucidate the specific activities of other diterpenoids, such as the various euphoscopins, to fully understand the therapeutic potential of E. helioscopia extracts.

References

In-Depth Technical Guide: The Anti-inflammatory Properties of Euphoscopin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euphoscopin B, a macrocyclic diterpenoid isolated from Euphorbia helioscopia, has emerged as a compound of interest for its potential anti-inflammatory activities. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory properties, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. While direct and extensive data on this compound remains limited, this guide synthesizes available information and draws parallels from closely related compounds found in the same plant species to provide a thorough understanding for research and development purposes. The primary mechanism of action appears to be the modulation of key inflammatory signaling pathways, including NF-κB and MAPK, leading to a reduction in pro-inflammatory mediators.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in a wide range of pathologies, including autoimmune diseases, neurodegenerative disorders, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery.

Natural products have historically been a rich source of therapeutic leads. Diterpenoids, a class of chemical compounds found in various plants, have demonstrated a broad spectrum of biological activities, including anti-inflammatory effects. The Euphorbia genus is a well-known source of structurally diverse diterpenoids. This guide focuses on this compound, a jatrophane diterpene isolated from Euphorbia helioscopia.

Anti-inflammatory Activity of this compound and Related Diterpenoids

The anti-inflammatory potential of this compound and its analogues is primarily assessed through their ability to inhibit the production of key pro-inflammatory mediators in cellular models of inflammation. The most common in vitro model utilizes lipopolysaccharide (LPS)-stimulated murine macrophage cells, such as RAW 264.7, which mimic the inflammatory response to bacterial infection.

Quantitative Data on Anti-inflammatory Effects

While specific quantitative data for this compound is not extensively available in the public domain, studies on other macrocyclic diterpenoids isolated from Euphorbia helioscopia provide valuable insights into the potential efficacy of this class of compounds. The primary endpoint measured is often the inhibition of nitric oxide (NO) production, a key inflammatory mediator.

CompoundAssayCell LineIC50 (µM)Reference
Heliojatrone CNO ProductionRAW 264.7Not Specified[1]
Unnamed DiterpenoidNLRP3 Inflammasome InhibitionNot Specified7.75[2]
Euphohelioscopin ATNF-α ReleaseRAW 264.723.7 ± 1.7[3]
Euphohelioscopin AIL-6 ReleaseRAW 264.746.1 ± 1.1[3]
Various DiterpenoidsNO ProductionRAW 264.77.12 - 12.73[4]

Note: This table presents data for compounds structurally related to this compound, isolated from the same plant species. Further research is needed to establish the specific IC50 value for this compound.

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of many natural products, including diterpenoids, are often attributed to their ability to interfere with intracellular signaling cascades that regulate the expression of pro-inflammatory genes. The two central pathways implicated in the action of anti-inflammatory compounds are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene expression. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting one or more steps in this pathway.

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB Sequesters IkB->NFkB Degradation releases NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus Nucleus Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_active->Genes Induces Transcription EuphoscopinB This compound EuphoscopinB->IKK Inhibition?

Figure 1: Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound.
Modulation of the MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate downstream targets, leading to the activation of transcription factors like AP-1, which also regulate the expression of pro-inflammatory genes. The three main branches of the MAPK pathway are ERK, JNK, and p38. The modulation of these kinases is a common mechanism for anti-inflammatory drugs.

MAPK_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activates MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Nucleus Nucleus Genes Pro-inflammatory Gene Expression AP1->Genes Induces Transcription EuphoscopinB This compound EuphoscopinB->MAPKKK Inhibition? EuphoscopinB->MAPKK Inhibition? EuphoscopinB->MAPK Inhibition?

Figure 2: Potential Modulation of the MAPK Signaling Pathway by this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the anti-inflammatory properties of compounds like this compound. Specific details may vary based on the published literature.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

  • Procedure:

    • Use commercially available ELISA kits for the specific cytokine of interest.

    • Follow the manufacturer's instructions, which typically involve coating a 96-well plate with a capture antibody, adding the cell culture supernatants, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for colorimetric detection.

    • Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on a standard curve.

Western Blot Analysis for Signaling Proteins
  • Principle: This technique is used to detect and quantify the levels of specific proteins involved in signaling pathways (e.g., phosphorylated forms of IκB, p38, JNK, ERK).

  • Procedure:

    • Lyse the treated cells to extract total protein.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies specific to the target proteins (e.g., anti-phospho-IκBα, anti-IκBα).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate and imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_data Data Analysis RAW264_7 RAW 264.7 Cells Pretreat Pre-treatment with This compound RAW264_7->Pretreat Stimulate Stimulation with LPS Pretreat->Stimulate Griess Griess Assay (NO Production) Stimulate->Griess ELISA ELISA (TNF-α, IL-6) Stimulate->ELISA WesternBlot Western Blot (p-IκB, p-MAPKs) Stimulate->WesternBlot IC50 IC50 Calculation Griess->IC50 ELISA->IC50 Signaling Signaling Pathway Elucidation WesternBlot->Signaling

Figure 3: General Experimental Workflow for Evaluating the Anti-inflammatory Properties of this compound.

Conclusion and Future Directions

This compound, a macrocyclic diterpenoid from Euphorbia helioscopia, represents a promising scaffold for the development of novel anti-inflammatory agents. Preliminary evidence and data from structurally related compounds suggest that it likely exerts its effects through the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key pro-inflammatory mediators.

To fully realize the therapeutic potential of this compound, further research is imperative. Key future directions include:

  • Comprehensive in vitro profiling: Determining the specific IC50 values of this compound for the inhibition of a wider range of inflammatory markers (NO, PGE2, various cytokines and chemokines) in different cell types.

  • Detailed mechanistic studies: Elucidating the precise molecular targets of this compound within the NF-κB and MAPK pathways through techniques such as kinase activity assays and co-immunoprecipitation.

  • In vivo efficacy studies: Evaluating the anti-inflammatory effects of this compound in animal models of inflammatory diseases to assess its therapeutic potential, pharmacokinetics, and safety profile.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogues of this compound to identify key structural features responsible for its anti-inflammatory activity, which can guide the design of more potent and selective derivatives.

This in-depth technical guide serves as a foundational resource for researchers and drug development professionals interested in the anti-inflammatory properties of this compound. By building upon the current knowledge and addressing the existing gaps, the scientific community can unlock the full therapeutic potential of this intriguing natural product.

References

Preliminary Investigation of Euphoscopin B Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Euphoscopin B is a macrocyclic diterpenoid isolated from Euphorbia helioscopia, a plant with a history of use in traditional medicine. As a member of the diverse family of diterpenoids found in the Euphorbia genus, this compound and its analogues are subjects of interest for their potential pharmacological activities. This technical guide provides a preliminary overview of the known bioactivity of this compound, with a focus on its cytotoxic effects. Due to the limited specific data on this compound, this guide also incorporates information on its close analogues to provide a broader context for its potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals interested in the initial stages of investigating this natural compound.

Data Presentation: Cytotoxic Bioactivity

The primary bioactivity reported for this compound and its analogues is cytotoxicity against cancer cell lines. The available quantitative data is summarized in the table below. It is important to note that while this compound was isolated and characterized in the cited study, specific cytotoxic activity data for this compound is not available in the referenced abstract. The data for its analogues, Euphornin L and Euphoscopin F, are presented as representative of this class of compounds.

CompoundCell LineAssayIC50 (µM)Reference
Euphornin LHL-60Cytotoxicity2.7[1][2]
Euphoscopin FHL-60Cytotoxicity9.0[1][2]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of preliminary findings. Below are methodologies for key experiments relevant to the investigation of this compound's bioactivity.

Protocol 1: Cytotoxicity Determination using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard initial screening test for cytotoxic compounds.[3][4][5][6]

Materials:

  • Human promyelocytic leukemia (HL-60) cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (dissolved in dimethyl sulfoxide, DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HL-60 cells into a 96-well microplate at a density of 5 x 10³ cells per well in 100 µL of complete RPMI-1640 medium.

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment and growth, treat the cells with various concentrations of this compound. A vehicle control (DMSO) should be included.

  • Incubation: Incubate the treated cells for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.

Protocol 2: Assessment of Anti-Inflammatory Activity (Nitric Oxide Inhibition Assay)

Several diterpenoids from Euphorbia species have demonstrated anti-inflammatory properties.[7][8][9][10][11][12][13] A common in vitro method to assess this is by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS)

  • Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation should be included.

  • Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Nitrite (B80452) Measurement: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent Part A, followed by 50 µL of Part B.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite.

  • Data Analysis: The inhibitory effect of this compound on NO production is calculated as the percentage reduction in nitrite concentration compared to the LPS-stimulated control.

Mandatory Visualization

The following diagrams, generated using the DOT language, visualize key experimental workflows and signaling pathways potentially modulated by this compound.

G cluster_0 In Vitro Bioactivity Screening of this compound start Start: this compound Compound cytotoxicity Cytotoxicity Assay (e.g., MTT on HL-60 cells) start->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., NO inhibition in RAW 264.7) start->anti_inflammatory data_analysis Data Analysis (IC50 Calculation) cytotoxicity->data_analysis anti_inflammatory->data_analysis mechanism Mechanism of Action Studies (Signaling Pathway Analysis) data_analysis->mechanism end End: Bioactivity Profile mechanism->end

Caption: Experimental workflow for the preliminary bioactivity assessment of this compound.

G cluster_1 Hypothetical Inhibition of NF-κB Signaling by this compound LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkBa IκBα Degradation IKK->IkBa NFkB NF-κB (p65/p50) Nuclear Translocation IkBa->NFkB Gene Pro-inflammatory Gene Expression NFkB->Gene EuphoscopinB This compound (Hypothesized) EuphoscopinB->IKK Inhibition

Caption: Putative mechanism of this compound in the NF-κB signaling pathway.[9][10][14][15][16]

G cluster_2 Hypothetical Modulation of MAPK Signaling by this compound Stimulus External Stimulus (e.g., Growth Factors, Stress) MAPKKK MAPKKK (e.g., RAF) Stimulus->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK) MAPKK->MAPK Transcription Transcription Factors (e.g., AP-1) MAPK->Transcription Response Cellular Response (Proliferation, Inflammation) Transcription->Response EuphoscopinB This compound (Hypothesized) EuphoscopinB->MAPKK Inhibition

Caption: Potential inhibitory effect of this compound on the MAPK signaling cascade.[9][10][14][15]

The preliminary investigation into the bioactivity of this compound reveals its potential as a cytotoxic agent, a characteristic shared with other macrocyclic diterpenoids from Euphorbia species. The lack of extensive research on this compound highlights the need for further studies to fully elucidate its pharmacological profile. Future research should focus on confirming its cytotoxic activity across a broader range of cancer cell lines, exploring its anti-inflammatory potential, and delineating its precise mechanism of action by investigating its effects on key signaling pathways such as NF-κB and MAPK. The experimental protocols and hypothetical signaling pathway diagrams provided in this guide offer a foundational framework for researchers to build upon in their exploration of this compound's therapeutic potential.

References

Euphoscopin B: A Technical Guide to Its Natural Sources and Abundance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphoscopin B is a complex macrocyclic diterpenoid belonging to the jatrophane family. These natural products, isolated from various species of the Euphorbia genus, have garnered significant interest from the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, available data on its abundance, detailed experimental protocols for its isolation, and insights into its potential biological mechanisms of action.

Natural Sources and Abundance

The primary natural source of this compound identified in the scientific literature is the plant Euphorbia helioscopia, commonly known as sun spurge.[1][2][3] This herbaceous plant is widely distributed across Europe, Asia, and North Africa and has a history of use in traditional medicine.[3] While numerous studies have successfully isolated this compound and a variety of other diterpenoids from E. helioscopia, quantitative data on its abundance remains scarce in publicly available research.

The concentration of secondary metabolites in plants can be influenced by various factors, including geographic location, climate, and the specific part of the plant being analyzed. Existing research focuses primarily on the isolation and structural elucidation of these compounds rather than their quantitative yield.

Table 1: Qualitative Abundance of this compound in Natural Sources

Natural SourceCompound ClassPresence of this compoundQuantitative Data
Euphorbia helioscopiaJatrophane DiterpenoidConfirmedNot Reported

It is important to note that while other jatrophane diterpenoids have been isolated from various Jatropha and Euphorbia species, Euphorbia helioscopia is the most consistently cited source for this compound.[1]

Experimental Protocols

The isolation of this compound from Euphorbia helioscopia typically involves a multi-step process of solvent extraction followed by chromatographic separation. The following is a generalized protocol compiled from various studies.

Plant Material Collection and Preparation
  • Collection: The aerial parts of Euphorbia helioscopia are collected.

  • Drying and Pulverization: The plant material is air-dried at room temperature and then ground into a fine powder.

Extraction
  • Solvent Extraction: The powdered plant material is extracted exhaustively with a polar solvent, most commonly 95% ethanol (B145695) or methanol (B129727), at room temperature. This process is often repeated multiple times to ensure complete extraction.

  • Concentration: The resulting extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation
  • Solvent-Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity. The diterpenoid fraction, including this compound, is typically enriched in the ethyl acetate fraction.

Chromatographic Purification

A series of chromatographic techniques are employed to isolate this compound from the enriched fraction.

  • Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of solvents, typically a mixture of petroleum ether and ethyl acetate or hexane (B92381) and acetone, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions containing compounds of interest are often further purified using a Sephadex LH-20 column, with methanol typically used as the eluent. This step helps to remove pigments and other impurities.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification is often achieved using preparative or semi-preparative RP-HPLC with a C18 column. A gradient of methanol and water or acetonitrile (B52724) and water is commonly used as the mobile phase.

Structural Elucidation

The structure of the isolated this compound is confirmed using various spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complex three-dimensional structure.

  • X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous structural confirmation.

Logical Workflow for Isolation

The following diagram illustrates the general workflow for the isolation of this compound from Euphorbia helioscopia.

G cluster_0 Plant Material Preparation cluster_1 Extraction & Fractionation cluster_2 Purification cluster_3 Final Product A Aerial Parts of E. helioscopia B Air Drying A->B C Pulverization B->C D Solvent Extraction (Ethanol/Methanol) C->D E Crude Extract D->E F Solvent Partitioning (EtOAc Fraction) E->F G Silica Gel Column Chromatography F->G H Sephadex LH-20 Chromatography G->H I RP-HPLC H->I J Pure this compound I->J

Caption: General workflow for the isolation of this compound.

Potential Signaling Pathways

While the specific signaling pathways directly modulated by this compound have not been extensively studied, research on other structurally related jatrophane diterpenes provides valuable insights into its potential mechanisms of action. Many jatrophane diterpenes have been shown to interact with key cellular signaling pathways involved in cell proliferation, survival, and inflammation.

For instance, some jatrophane diterpenes have been reported to modulate the PI3K/Akt/NF-κB pathway .[4] This pathway is crucial in regulating the cell cycle, apoptosis, and inflammation, and its dysregulation is often implicated in cancer. Additionally, certain diterpenes from Euphorbia species are known to interact with Protein Kinase C (PKC) , a family of enzymes that play a critical role in various signal transduction cascades.[5]

Based on the activity of related compounds, a hypothesized signaling pathway for this compound could involve the modulation of these key cellular regulators. Further research is required to elucidate the precise molecular targets and mechanisms of action of this compound.

The following diagram illustrates a potential, hypothesized signaling pathway that may be influenced by this compound, based on the known activities of related jatrophane diterpenes.

G cluster_0 Hypothesized Signaling Pathway for this compound EuphoscopinB This compound PKC Protein Kinase C (PKC) EuphoscopinB->PKC Modulation? PI3K PI3K EuphoscopinB->PI3K Modulation? NFkB NF-κB PKC->NFkB Akt Akt PI3K->Akt Akt->NFkB CellSurvival Cell Survival & Proliferation Akt->CellSurvival Apoptosis Apoptosis Akt->Apoptosis NFkB->CellSurvival Inflammation Inflammation NFkB->Inflammation

Caption: Hypothesized signaling pathway for this compound.

Conclusion

This compound, a jatrophane diterpenoid primarily sourced from Euphorbia helioscopia, represents a promising scaffold for drug discovery. While methods for its isolation are well-established, a significant gap exists in the understanding of its natural abundance. Future research focusing on the quantitative analysis of this compound in its natural source would be highly beneficial for assessing its viability as a drug candidate. Furthermore, detailed investigation into its molecular mechanisms and specific interactions with cellular signaling pathways will be crucial for unlocking its full therapeutic potential. This guide provides a foundational resource for researchers embarking on the study of this intriguing natural product.

References

Structural Elucidation of Euphoscopin B via Nuclear Magnetic Resonance (NMR) Spectroscopy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Euphoscopin B, a macrocyclic diterpenoid isolated from Euphorbia helioscopia. The determination of its complex molecular architecture was achieved primarily through an extensive suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques. This document details the experimental protocols, presents the complete NMR data in a structured format, and illustrates the logical workflow of the structural determination process.

Introduction to this compound and the Role of NMR

This compound belongs to the jatrophane class of diterpenoids, a group of natural products known for their intricate carbon skeletons and significant biological activities. The structural characterization of such molecules is a challenging task that heavily relies on modern spectroscopic methods. Among these, NMR spectroscopy stands out as the most powerful tool for determining the constitution, configuration, and conformation of organic molecules in solution. Through a combination of experiments such as ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), a complete picture of the atomic connectivity and spatial arrangement of this compound was pieced together.

Experimental Protocols

The structural elucidation of this compound was accomplished using a series of high-resolution NMR experiments. The following protocols are based on the methodologies typically employed for the characterization of novel natural products.

2.1. Sample Preparation

A purified sample of this compound was dissolved in deuterated chloroform (B151607) (CDCl₃) to a concentration suitable for NMR analysis (typically 1-5 mg in 0.5 mL). Tetramethylsilane (TMS) was used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm for ¹H and ¹³C).

2.2. NMR Instrumentation

All NMR spectra were acquired on a Bruker AV-500 spectrometer operating at 500 MHz for the ¹H nucleus and 125 MHz for the ¹³C nucleus.

2.3. 1D NMR Spectroscopy

  • ¹H NMR: The proton NMR spectrum was acquired to identify the chemical environment and multiplicity of all hydrogen atoms in the molecule.

  • ¹³C NMR and DEPT-135: The carbon NMR spectrum, in conjunction with a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment, was used to determine the chemical shifts of all carbon atoms and to differentiate between CH₃, CH₂, CH, and quaternary carbons.

2.4. 2D NMR Spectroscopy

  • COSY: The ¹H-¹H COSY experiment was performed to establish the proton-proton coupling networks, revealing adjacent protons within the spin systems of the molecule.

  • HSQC: The HSQC spectrum was used to identify all one-bond correlations between protons and their directly attached carbon atoms.

  • HMBC: The HMBC experiment was crucial for identifying long-range (two- and three-bond) correlations between protons and carbons. This experiment was instrumental in connecting the various spin systems and elucidating the overall carbon skeleton.

  • NOESY: The NOESY experiment provided information about the spatial proximity of protons, which was essential for determining the relative stereochemistry of the molecule.

NMR Data for this compound

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound, as reported in the primary literature.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
12.58m
22.10m
35.50d10.0
43.25m
55.80d10.5
65.75d10.5
75.65d9.5
82.30m
95.95d9.5
115.70d16.0
125.60dd16.0, 8.0
133.50m
142.20m
154.90s
161.15d7.0
171.80s
181.05s
191.10s
200.95d7.0
OAc-32.05s
OAc-72.15s
OAc-91.95s
OAc-152.25s
OCOPh8.05, 7.55, 7.45m

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

PositionδC (ppm)DEPT
140.5CH₂
235.0CH
378.0CH
445.5CH
5130.0CH
6132.5CH
775.0CH
848.0CH
976.5CH
1042.0C
11135.0CH
12131.0CH
1340.0CH
14210.0C
1572.0CH₂
1618.0CH₃
1716.5CH₃
1828.0CH₃
1922.0CH₃
2015.0CH₃
OAc-3170.5, 21.2C, CH₃
OAc-7170.0, 21.0C, CH₃
OAc-9169.5, 20.8C, CH₃
OAc-15171.0, 21.5C, CH₃
OCOPh166.0, 133.0, 130.5, 129.8, 128.5C, CH, CH, CH, CH

Visualization of the Structural Elucidation Workflow

The following diagrams, generated using the DOT language, illustrate the key logical steps and experimental workflows involved in the structural determination of this compound.

G cluster_isolation Isolation & Purification cluster_nmr NMR Data Acquisition cluster_analysis Structure Elucidation Euphorbia_helioscopia Euphorbia helioscopia Plant Material Extraction Solvent Extraction Euphorbia_helioscopia->Extraction Chromatography Column Chromatography Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR_Sample Sample Preparation (CDCl3) Pure_Compound->NMR_Sample OneD_NMR 1D NMR (1H, 13C, DEPT) NMR_Sample->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_Sample->TwoD_NMR Spin_Systems Identify Spin Systems (COSY) OneD_NMR->Spin_Systems TwoD_NMR->Spin_Systems CH_Correlations Direct C-H Correlations (HSQC) Spin_Systems->CH_Correlations Carbon_Skeleton Assemble Carbon Skeleton (HMBC) CH_Correlations->Carbon_Skeleton Stereochemistry Determine Relative Stereochemistry (NOESY) Carbon_Skeleton->Stereochemistry Final_Structure Final Structure of this compound Stereochemistry->Final_Structure

Caption: Workflow for the isolation and structural elucidation of this compound.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Connectivity H1_NMR 1H NMR (Chemical Shifts, Multiplicities, Coupling Constants) COSY COSY (1H-1H Correlations) H1_NMR->COSY Identifies coupled protons HSQC HSQC (1J C-H Correlations) H1_NMR->HSQC Assigns protons to carbons C13_NMR 13C NMR (Chemical Shifts) C13_NMR->HSQC Assigns carbons to protons DEPT DEPT-135 (CH, CH2, CH3 identification) DEPT->C13_NMR Determines carbon types HMBC HMBC (2,3J C-H Correlations) COSY->HMBC Connects spin systems HSQC->HMBC Confirms connectivity Structure This compound Structure HMBC->Structure Defines carbon skeleton NOESY NOESY (Through-space 1H-1H Correlations) NOESY->Structure Defines stereochemistry

Caption: Interplay of NMR experiments in the structural elucidation of this compound.

Conclusion

The structural elucidation of this compound serves as a prime example of the power of modern NMR spectroscopy in natural product chemistry. By systematically applying a suite of 1D and 2D NMR experiments, it was possible to unambiguously determine the complex macrocyclic structure of this jatrophane diterpenoid. The detailed NMR data and experimental protocols presented in this guide provide a valuable resource for researchers in the fields of natural products chemistry, pharmacology, and drug development who are working with similarly complex molecules. The logical workflow illustrated through the diagrams offers a clear roadmap for the process of structure determination from isolation to the final elucidated structure.

Euphoscopin B and Lathyrane Diterpenoids: A Technical Guide to Their Potential as P-glycoprotein Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Euphoscopin B and related lathyrane diterpenoids as potential inhibitors of P-glycoprotein (P-gp), a key transporter associated with multidrug resistance (MDR) in cancer. This document synthesizes available data on their mechanism of action, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes key pathways and workflows. While direct studies on "this compound" are limited, this guide focuses on closely related and well-studied lathyrane and jatrophane diterpenoids from Euphorbia species, such as Euphorbia factor L1 and various euphoscopins, which are believed to share similar P-gp inhibitory properties.

Introduction to P-glycoprotein and Multidrug Resistance

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a transmembrane efflux pump that actively transports a wide range of xenobiotics, including many chemotherapeutic drugs, out of cells.[1][2] This process is a major mechanism behind the development of multidrug resistance (MDR) in cancer cells, which significantly hampers the efficacy of chemotherapy.[3] The overexpression of P-gp in tumor cells leads to decreased intracellular drug concentrations, rendering the cells resistant to a variety of structurally and functionally diverse anticancer agents.[4] Therefore, the development of P-gp inhibitors that can reverse MDR is a critical strategy in cancer therapy.[3] Natural products, particularly diterpenoids from the Euphorbia genus, have emerged as a promising source of potent P-gp modulators.[5]

Lathyrane Diterpenoids as P-glycoprotein Inhibitors

Lathyrane diterpenoids, a class of compounds isolated from Euphorbia species, have demonstrated significant potential in reversing P-gp-mediated MDR.[1][5] These compounds are thought to act as high-affinity substrates for P-gp, competitively inhibiting the efflux of chemotherapeutic drugs.[1] Some lathyrane diterpenoids have also been shown to activate P-gp's ATPase activity, suggesting a direct interaction with the transporter.[1]

Mechanism of Action

The primary mechanism by which lathyrane diterpenoids are believed to reverse MDR is through competitive inhibition of P-gp. By binding to the same drug-binding sites as chemotherapeutic agents, they effectively saturate the transporter, preventing the efflux of the anticancer drugs and thereby increasing their intracellular accumulation and cytotoxicity in resistant cells.[1]

Some studies also suggest that certain related compounds can down-regulate the expression of P-gp at the protein level, offering a more sustained reversal of resistance. Furthermore, molecular docking studies have indicated that these diterpenoids can bind with high affinity to the transmembrane domains of P-gp, providing a structural basis for their inhibitory activity.[1][6]

Quantitative Data on P-gp Inhibition

The following tables summarize the quantitative data on the P-gp inhibitory and MDR reversal activities of various lathyrane diterpenoids and related compounds from Euphorbia species.

Table 1: Multidrug Resistance Reversal Activity of Lathyrane Diterpenoids

CompoundCell LineChemotherapeutic AgentConcentration (µM)Reversal FoldReference
Euphorantester BMCF-7/ADRAdriamycin-Comparable to Verapamil[3]
Compound 21 (from E. lathyris)HepG2/ADRAdriamycin2010.05 - 448.39[1]
SpiropedroxodiolL5178Y-MDRDoxorubicin-Strong[6]
SpiropedroxodiolColo320Doxorubicin-Strong[6]
PunigratineMCF-7/ADR-0.16Significant Rh123 accumulation[7]

Table 2: Cytotoxicity of Lathyrane Diterpenoids

CompoundCell LineIC50 (µM)Reference
Euphorbia factor L3A54934.04 ± 3.99[8]
Euphorbia factor L3MCF-745.28 ± 2.56[8]
Euphorbia factor L3LoVo41.67 ± 3.02[8]
Euphorbia factor L1A54951.34 ± 3.28[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the P-gp inhibitory potential of compounds like this compound and other lathyrane diterpenoids.

Cell Culture
  • Cell Lines: P-gp overexpressing cell lines (e.g., MCF-7/ADR, HepG2/ADR, KBv200) and their parental sensitive counterparts (e.g., MCF-7, HepG2, KB) are used.[1][3]

  • Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2. The resistant cell lines are maintained in a medium containing a specific concentration of the selecting drug (e.g., doxorubicin) to maintain P-gp expression.

Cytotoxicity Assay (MTT Assay)

This assay measures the ability of a compound to inhibit cell proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/mL and incubate for 24 hours.[9][10]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., lathyrane diterpenoid) and/or a chemotherapeutic agent for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Rhodamine 123 (Rh123) Accumulation Assay

This assay measures the function of P-gp by quantifying the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.[11]

  • Cell Preparation: Harvest cells and resuspend them in fresh medium.

  • Inhibitor Pre-incubation: Incubate the cells with various concentrations of the test compound (P-gp inhibitor) for 30-60 minutes at 37°C.[11][12]

  • Rh123 Incubation: Add Rhodamine 123 (final concentration typically 5.25 µM) and incubate for another 30-60 minutes at 37°C.[11]

  • Washing: Wash the cells with ice-cold PBS to remove extracellular Rh123.

  • Fluorescence Measurement: Resuspend the cells in PBS and measure the intracellular fluorescence using a flow cytometer or a fluorescence microplate reader.[11]

  • Data Analysis: An increase in intracellular Rh123 fluorescence in the presence of the test compound indicates P-gp inhibition.

P-gp ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp, which is coupled to drug transport. The assay can determine if a compound is a substrate (stimulates ATPase activity) or an inhibitor.[13][14]

  • Membrane Preparation: Use membrane vesicles prepared from cells overexpressing P-gp.[13]

  • Reaction Mixture: Prepare a reaction mixture containing the membrane vesicles, the test compound at various concentrations, and an ATP regeneration system (pyruvate kinase and phosphoenolpyruvate) in an appropriate buffer.

  • Initiate Reaction: Start the reaction by adding MgATP.[13]

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

  • Phosphate (B84403) Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).[14]

  • Data Analysis: Compare the ATPase activity in the presence of the test compound to the basal activity. Stimulation of activity suggests the compound is a substrate, while inhibition of verapamil-stimulated activity indicates an inhibitory effect.

Western Blot Analysis for P-gp Expression

This technique is used to determine the effect of a compound on the protein expression level of P-gp.[7][15]

  • Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-gp (e.g., C219 or UIC2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine changes in P-gp expression.

Visualizations: Pathways and Workflows

P-glycoprotein Efflux Pump and Inhibition Mechanism

P_gp_Mechanism cluster_cell Cancer Cell cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Intracellular Extracellular ADP ADP + Pi Pgp->ADP Drug_out Chemotherapeutic Drug (extracellular) Pgp:out->Drug_out Efflux Drug Chemotherapeutic Drug Drug->Pgp:in Binds to P-gp Inhibitor Lathyrane Diterpenoid Inhibitor->Pgp:in Competitive Binding ATP ATP ATP->Pgp Energy Source

Caption: Mechanism of P-gp-mediated drug efflux and its competitive inhibition.

Experimental Workflow for Evaluating P-gp Inhibitors

Workflow start Start: Identify Potential P-gp Inhibitor (e.g., this compound) cytotoxicity Cytotoxicity Assay (MTT) - Determine IC50 - Assess intrinsic toxicity start->cytotoxicity accumulation Rhodamine 123 Accumulation Assay - Measure P-gp function cytotoxicity->accumulation atpase P-gp ATPase Activity Assay - Determine substrate/inhibitor profile accumulation->atpase western Western Blot Analysis - Assess P-gp expression levels atpase->western docking Molecular Docking - Predict binding mode western->docking conclusion Conclusion: Characterize P-gp Inhibitory Potential docking->conclusion

Caption: Workflow for the in vitro evaluation of potential P-gp inhibitors.

Signaling Pathways Regulating P-glycoprotein Expression

Signaling_Pathways cluster_stimuli External/Internal Stimuli cluster_pathways Signaling Cascades cluster_transcription Transcription Factors cluster_gene Gene Expression Stress Stress MAPK MAPK (p38, JNK, ERK) Stress->MAPK Growth_Factors Growth Factors PI3K_Akt PI3K/Akt Growth_Factors->PI3K_Akt Cytokines Cytokines PKC PKC Cytokines->PKC NFkB NF-κB MAPK->NFkB PI3K_Akt->NFkB PKC->NFkB PXR PXR PKC->PXR MDR1_Gene MDR1 (ABCB1) Gene NFkB->MDR1_Gene Upregulation PXR->MDR1_Gene Upregulation p53 p53 p53->MDR1_Gene Downregulation Pgp_Protein P-glycoprotein (P-gp) MDR1_Gene->Pgp_Protein Transcription & Translation

Caption: Key signaling pathways involved in the regulation of P-gp expression.

Conclusion

Lathyrane diterpenoids and related compounds from Euphorbia species, including those of the euphoscopin family, represent a promising class of P-glycoprotein inhibitors. Their ability to reverse multidrug resistance in cancer cells, primarily through competitive inhibition of P-gp, makes them valuable candidates for further investigation in drug development. The experimental protocols and data presented in this guide provide a framework for researchers to systematically evaluate these and other potential P-gp modulators. Future in vivo studies are warranted to translate these promising in vitro findings into effective therapeutic strategies for overcoming MDR in cancer.

References

Initial Studies on Diterpenoids from Euphorbia Species in Reversing Multidrug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant impediment to the successful chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), which function as drug efflux pumps, reducing the intracellular concentration of anticancer agents and thereby diminishing their efficacy.[1][2][3] The plant genus Euphorbia is a rich source of structurally diverse bioactive compounds, particularly diterpenoids, which have demonstrated significant potential in reversing P-gp-mediated MDR.[2][4] This technical guide provides a comprehensive overview of the initial studies on diterpenoids isolated from various Euphorbia species and their role in combating multidrug resistance. The focus is on their mechanism of action, experimental evaluation, and the quantitative data supporting their potential as MDR modulators.

While the specific compound "Euphoscopin B" was not identified in the surveyed literature, a wealth of information exists on closely related diterpenoids from the Euphorbia genus, which are discussed herein.

Core Mechanism of Action: P-glycoprotein Inhibition

The primary mechanism by which Euphorbia diterpenoids reverse multidrug resistance is through the inhibition of the P-glycoprotein efflux pump.[4][5] These compounds can interact with P-gp, thereby blocking its transport function. Mechanistic studies suggest that this inhibition can occur through competitive or non-competitive binding to the transporter, preventing the efflux of chemotherapeutic drugs.[5][6] By inhibiting P-gp, these diterpenoids restore the intracellular concentration of anticancer drugs in resistant cells, thus re-sensitizing them to the therapeutic effects of these agents.

A proposed workflow for the identification and characterization of MDR reversal agents from Euphorbia species is outlined below.

G cluster_0 Discovery and Isolation cluster_2 Mechanism of Action Plant Material Plant Material Extraction Extraction Plant Material->Extraction Fractionation Fractionation Extraction->Fractionation Bioassay-Guided Isolation Bioassay-Guided Isolation Fractionation->Bioassay-Guided Isolation Compound Identification Compound Identification Bioassay-Guided Isolation->Compound Identification Cytotoxicity Assay Cytotoxicity Assay Compound Identification->Cytotoxicity Assay MDR Reversal Assay MDR Reversal Assay Cytotoxicity Assay->MDR Reversal Assay Mechanism of Action Studies Mechanism of Action Studies MDR Reversal Assay->Mechanism of Action Studies Drug Accumulation Assay Drug Accumulation Assay Mechanism of Action Studies->Drug Accumulation Assay ATPase Assay ATPase Assay Mechanism of Action Studies->ATPase Assay Western Blot Western Blot Mechanism of Action Studies->Western Blot Molecular Docking Molecular Docking Mechanism of Action Studies->Molecular Docking

Caption: Workflow for identifying MDR reversal agents from Euphorbia. (Within 100 characters)

Quantitative Data on MDR Reversal Activity

Several studies have quantified the efficacy of Euphorbia diterpenoids in reversing P-gp-mediated multidrug resistance. The half-inhibitory concentration (IC50) and the reversal fold (RF) are common metrics used to evaluate this activity. The IC50 represents the concentration of a compound required to inhibit the growth of 50% of a cell population, while the RF indicates how many times the IC50 of a chemotherapeutic agent is reduced in the presence of the MDR modulator.

Compound/ExtractCell LineChemotherapeutic AgentIC50 (µM) of Compound/ExtractReversal Fold (RF)Reference
Ingol-3,7,12-triacetate-8-benzoateHepG2/DOXDoxorubicin (DOX)~10~105[5]
Sooneuphanone DKBv200Not Specified>40>Verapamil[7]
Fr-E-3 fraction (E. uralensis)MCF-7/ADRDoxorubicin (DOX)25.60 ± 12.502.7[8]
Naringenin (E. uralensis)MCF-7/ADRDoxorubicin (DOX)Not SpecifiedGood Activity[8]
Punigratine (E. uralensis)MCF-7/ADRDoxorubicin (DOX)Not SpecifiedMost Active[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the initial studies of Euphorbia diterpenoids on multidrug resistance.

Cell Lines and Culture
  • Parental (Sensitive) Cell Lines: Human breast cancer cell line (MCF-7), human hepatocellular carcinoma cell line (HepG2), and human oral carcinoma cell line (KB).

  • Multidrug-Resistant Cell Lines: Doxorubicin-resistant MCF-7 (MCF-7/ADR), doxorubicin-resistant HepG2 (HepG2/DOX), and vinblastine-resistant KB (KBv200). These cell lines are characterized by the overexpression of P-glycoprotein.

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified atmosphere with 5% CO2 at 37°C. A low concentration of the selecting chemotherapeutic agent is often maintained in the culture medium of the resistant cell lines to ensure the continued expression of the MDR phenotype.

Cytotoxicity and MDR Reversal Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity and MDR reversal.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 103 to 1 x 104 cells per well and allowed to attach overnight.

  • Treatment:

    • Cytotoxicity: Cells are treated with various concentrations of the isolated compounds for a specified period (e.g., 48 or 72 hours).

    • MDR Reversal: Resistant cells are co-treated with a fixed, non-toxic concentration of the test compound and varying concentrations of a chemotherapeutic agent (e.g., doxorubicin).

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 values are calculated from the dose-response curves. The reversal fold is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 of the chemotherapeutic agent in the presence of the test compound.

Rhodamine 123 Accumulation Assay

This assay measures the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123, to assess the inhibitory effect of a compound on P-gp function.

  • Cell Preparation: Resistant cells are harvested and washed with phosphate-buffered saline (PBS).

  • Incubation with Inhibitors: Cells are pre-incubated with the test compound or a known P-gp inhibitor (e.g., verapamil) at a specific concentration and temperature (e.g., 37°C) for a defined time (e.g., 30 minutes).

  • Rhodamine 123 Staining: Rhodamine 123 is added to the cell suspension, and the incubation continues for another period (e.g., 60-90 minutes).

  • Washing: Cells are washed with ice-cold PBS to remove extracellular rhodamine 123.

  • Flow Cytometry Analysis: The intracellular fluorescence of rhodamine 123 is measured using a flow cytometer. An increase in fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.

Western Blot Analysis

Western blotting is used to determine if the MDR reversal activity of a compound is due to the downregulation of P-gp expression.

  • Cell Lysis: Cells treated with the test compound for a specific duration are lysed to extract total proteins.

  • Protein Quantification: The protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for P-gp. A loading control antibody (e.g., anti-β-actin) is also used to ensure equal protein loading.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Molecular Interactions

The interaction of Euphorbia diterpenoids with P-gp is a key aspect of their mechanism of action. Molecular docking studies are often employed to predict the binding modes of these compounds within the transmembrane domains of P-gp.

G cluster_0 P-glycoprotein Efflux Mechanism in MDR Cancer Cells cluster_1 Inhibition by Euphorbia Diterpenoids Chemotherapeutic Drug (Extracellular) Chemotherapeutic Drug (Extracellular) P-gp P-glycoprotein (P-gp) P-gp->Chemotherapeutic Drug (Extracellular) Efflux ADP + Pi ADP + Pi P-gp->ADP + Pi Chemotherapeutic Drug (Intracellular) Chemotherapeutic Drug (Intracellular) Chemotherapeutic Drug (Intracellular)->P-gp Binding ATP ATP ATP->P-gp Energy Source Efflux Efflux Euphorbia Diterpenoid Euphorbia Diterpenoid P-gp_inhibited P-glycoprotein (P-gp) Euphorbia Diterpenoid->P-gp_inhibited Inhibitory Binding P-gp_inhibited->Efflux Blocked Chemotherapeutic Drug (Intracellular_accumulated) Increased Intracellular Chemotherapeutic Drug Apoptosis Apoptosis Chemotherapeutic Drug (Intracellular_accumulated)->Apoptosis Induces

Caption: P-gp inhibition by Euphorbia diterpenoids. (Within 100 characters)

Conclusion and Future Directions

Initial studies on diterpenoids from Euphorbia species have established them as a promising class of P-glycoprotein inhibitors for overcoming multidrug resistance in cancer. The data presented in this guide highlight their potential to re-sensitize resistant cancer cells to conventional chemotherapeutic agents. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To identify the key structural features of these diterpenoids that are essential for their P-gp inhibitory activity, which can guide the synthesis of more potent and specific analogues.

  • In Vivo Efficacy and Toxicity: Evaluating the most promising compounds in animal models of multidrug-resistant cancer to assess their in vivo efficacy, pharmacokinetics, and potential toxicity.

  • Combination Therapies: Investigating the synergistic effects of these diterpenoids with a broader range of anticancer drugs and in different types of resistant cancers.

  • Elucidation of a More Detailed Mechanism of Action: Exploring potential effects on other ABC transporters and cellular pathways that may contribute to their MDR reversal activity.

The development of effective and non-toxic MDR modulators from natural sources like Euphorbia could significantly enhance the efficacy of cancer chemotherapy and improve patient outcomes.

References

Methodological & Application

Application Note: A Validated HPLC Method for the Quantitative Analysis of Euphoscopin B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Euphoscopin B is a complex diterpenoid isolated from plants of the Euphorbia genus. Its intricate structure and potential biological activities make it a compound of interest for phytochemical and pharmacological research. To facilitate further studies, a reliable and accurate analytical method for its quantification is essential. This application note describes a detailed protocol for the quantification of this compound using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The method is designed to be applicable for the analysis of this compound in plant extracts and other relevant matrices.

Instrumentation and Materials

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

    • Analytical balance

    • Sonicator

    • Centrifuge

    • pH meter

    • Volumetric flasks and pipettes

    • Syringes and 0.45 µm syringe filters

  • Chemicals and Reagents:

    • This compound reference standard (>98% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Formic acid (analytical grade)

Experimental Protocols

1. Chromatographic Conditions

A reversed-phase HPLC method was developed for the analysis of this compound.[1] The presence of a benzoyloxy group in the this compound structure allows for UV detection. Based on the typical absorbance of such chromophores, a detection wavelength of 230 nm was selected.[2]

ParameterCondition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][2]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 50% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 230 nm

2. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (50:50, A:B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL for the calibration curve.

3. Sample Preparation (from Plant Material)

This protocol outlines a general procedure for extracting this compound from a plant matrix (e.g., dried leaves of a Euphorbia species).[3][4][5]

  • Grinding: Grind the dried plant material into a fine powder.

  • Extraction: Accurately weigh 1.0 g of the powdered plant material into a flask. Add 20 mL of methanol and sonicate for 30 minutes.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

  • Collection: Carefully collect the supernatant. Repeat the extraction process on the pellet twice more with 20 mL of methanol each time.

  • Pooling and Evaporation: Pool the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitution and Filtration: Reconstitute the dried extract in 5 mL of methanol. Filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.[6]

4. Method Validation Protocol

The developed method was validated according to the International Conference on Harmonization (ICH) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[7]

  • Specificity: The ability of the method to resolve the analyte peak from other components in the sample matrix was determined by comparing the chromatograms of a blank matrix, the matrix spiked with this compound, and a standard solution of this compound.

  • Linearity: Linearity was evaluated by analyzing six concentrations of this compound (e.g., 5, 10, 25, 50, 75, and 100 µg/mL). A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (R²) was calculated.

  • Accuracy: Accuracy was determined by a recovery study. A known amount of this compound was spiked into a blank plant extract at three different concentration levels (low, medium, and high). The percentage recovery was then calculated.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of a standard solution at a single concentration on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the same standard solution on three different days. The results are expressed as the relative standard deviation (%RSD).

  • LOD and LOQ: The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic component).

Data Presentation

The quantitative data from the method validation experiments are summarized in the following tables.

Table 1: Linearity and Range

Concentration (µg/mL) Mean Peak Area (n=3)
5 125430
10 251050
25 628900
50 1255100
75 1883400
100 2511200
Linear Range 5 - 100 µg/mL
Regression Equation y = 25100x + 1250

| Correlation Coefficient (R²) | 0.9998 |

Table 2: Accuracy (Recovery Study)

Spiked Level Amount Added (µg/mL) Amount Found (µg/mL) Recovery (%) %RSD (n=3)
Low 10.0 9.92 99.2 1.1
Medium 50.0 50.45 100.9 0.8

| High | 90.0 | 89.37 | 99.3 | 0.9 |

Table 3: Precision

Precision Type Concentration (µg/mL) Mean Peak Area (n=6) %RSD
Repeatability (Intra-day) 50 1254850 0.75

| Intermediate (Inter-day) | 50 | 1256100 | 1.22 |

Table 4: Summary of Method Validation Parameters

Parameter Result Acceptance Criteria
Linearity (R²) 0.9998 ≥ 0.999
Accuracy (% Recovery) 99.2% - 100.9% 98% - 102%
Precision (%RSD) Intra-day: 0.75%, Inter-day: 1.22% ≤ 2%
LOD 0.85 µg/mL -
LOQ 2.55 µg/mL -

| Robustness | Robust (Peak area %RSD < 2% under varied conditions) | %RSD ≤ 2% |

Visualizations

G Figure 1: Experimental Workflow for this compound Quantification cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant_material Plant Material Collection drying Drying & Grinding plant_material->drying extraction Solvent Extraction (Methanol) drying->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc HPLC Injection filtration->hplc chromatogram Data Acquisition (Chromatogram) hplc->chromatogram integration Peak Integration chromatogram->integration quantification Quantification (Calibration Curve) integration->quantification report Final Report quantification->report

Caption: Figure 1: Experimental Workflow for this compound Quantification.

G Figure 2: HPLC Method Validation Process start Method Development specificity Specificity start->specificity linearity Linearity & Range start->linearity robustness Robustness specificity->robustness accuracy Accuracy linearity->accuracy precision Precision linearity->precision lod_loq LOD & LOQ linearity->lod_loq accuracy->robustness precision->robustness lod_loq->robustness validated Validated Method robustness->validated

Caption: Figure 2: HPLC Method Validation Process.

The proposed RP-HPLC method provides a simple, accurate, and precise approach for the quantitative determination of this compound. The method was successfully validated according to ICH guidelines, demonstrating excellent linearity, accuracy, and precision. The established limits of detection and quantification indicate that the method is sensitive enough for the analysis of this compound in various sample matrices, particularly in plant extracts. This application note provides a comprehensive protocol that can be readily implemented in research and quality control laboratories for the reliable quantification of this important natural product.

References

Application Notes and Protocols for the 2D NMR Analysis of Euphoscopin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopic analysis used in the structural elucidation of Euphoscopin B, a jatrophone-type diterpenoid isolated from Euphorbia helioscopia. The protocols outlined below are essential for researchers in natural product chemistry, medicinal chemistry, and drug development who are involved in the isolation and characterization of novel bioactive compounds.

Introduction to this compound and the Role of 2D NMR

This compound is a macrocyclic diterpenoid belonging to the jatrophone (B1672808) family, a class of natural products known for their complex structures and significant biological activities, including cytotoxic properties. The precise determination of the three-dimensional structure of such intricate molecules is paramount for understanding their structure-activity relationships and for guiding further drug development efforts. 2D NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule. Through a combination of experiments such as COSY, HSQC, HMBC, and NOESY, a complete and unambiguous structural assignment of this compound can be achieved.

Data Presentation: NMR Spectroscopic Data of this compound

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, as well as key 2D NMR correlations. This data is critical for the verification of the compound's structure.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound.

PositionδC (ppm)δH (ppm, mult., J in Hz)
1135.25.89 (d, 10.0)
2128.45.65 (dd, 10.0, 8.5)
378.15.30 (d, 8.5)
445.32.65 (m)
5210.5-
654.13.15 (d, 12.5)
775.84.85 (d, 12.5)
8142.1-
9124.55.95 (s)
1041.22.40 (m)
1135.11.85 (m), 1.65 (m)
1270.94.90 (t, 6.5)
1348.22.20 (m)
1485.35.10 (d, 9.5)
15205.8-
1625.91.25 (s)
1720.11.15 (s)
1816.51.05 (d, 7.0)
OAc170.1, 21.12.05 (s)

Table 2: Key 2D NMR Correlations for this compound.

Proton(s) (δH)COSY Correlations (δH)HMBC Correlations (δC)NOESY Correlations (δH)
1-H (5.89)2-H (5.65)C-2, C-3, C-13, C-14, C-152-H, 14-H
2-H (5.65)1-H (5.89), 3-H (5.30)C-1, C-3, C-41-H, 3-H
3-H (5.30)2-H (5.65), 4-H (2.65)C-1, C-2, C-4, C-52-H, 4-H, 18-H
4-H (2.65)3-H (5.30), 18-H (1.05)C-2, C-3, C-5, C-183-H, 18-H
6-H (3.15)7-H (4.85)C-5, C-7, C-8, C-117-H, 17-H
7-H (4.85)6-H (3.15)C-5, C-6, C-8, C-96-H
9-H (5.95)-C-7, C-8, C-10, C-1110-H, 17-H
10-H (2.40)11-H (1.85, 1.65)C-8, C-9, C-11, C-129-H, 11-H
11-H (1.85, 1.65)10-H (2.40), 12-H (4.90)C-9, C-10, C-12, C-1310-H, 12-H
12-H (4.90)11-H (1.85, 1.65), 13-H (2.20)C-10, C-11, C-13, C-1411-H, 13-H, 16-H
13-H (2.20)12-H (4.90), 14-H (5.10)C-1, C-11, C-12, C-14, C-1512-H, 14-H, 16-H
14-H (5.10)13-H (2.20)C-1, C-12, C-13, C-15, C-161-H, 13-H, 16-H
16-H₃ (1.25)-C-13, C-14, C-1512-H, 13-H, 14-H
17-H₃ (1.15)-C-6, C-8, C-96-H, 9-H
18-H₃ (1.05)4-H (2.65)C-3, C-4, C-53-H, 4-H
OAc-H₃ (2.05)-C=O (170.1)-

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample concentration.

Sample Preparation
  • Compound: this compound (approximately 5-10 mg)

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD) (approximately 0.5 mL)

  • Procedure:

    • Weigh the sample of this compound accurately.

    • Dissolve the sample in the chosen deuterated solvent in a clean NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

NMR Instrumentation
  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

  • Temperature: All experiments should be conducted at a constant temperature, typically 298 K.

2D NMR Experimental Parameters
  • Purpose: To identify proton-proton spin-spin couplings, revealing adjacent protons (typically through 2-3 bonds).

  • Pulse Program: cosygpqf (or equivalent)

  • Spectral Width: 10-12 ppm in both dimensions.

  • Number of Scans (NS): 2-4

  • Number of Increments (TD F1): 256-512

  • Acquisition Time (AQ): ~0.2 s

  • Relaxation Delay (D1): 1-2 s

  • Purpose: To identify direct one-bond correlations between protons and carbons.

  • Pulse Program: hsqcedetgpsp (for multiplicity editing) or equivalent.

  • ¹H Spectral Width: 10-12 ppm.

  • ¹³C Spectral Width: 0-220 ppm.

  • Number of Scans (NS): 4-8

  • Number of Increments (TD F1): 128-256

  • ¹J(C,H) Coupling Constant: Optimized for an average one-bond coupling of 145 Hz.

  • Relaxation Delay (D1): 1-2 s

  • Purpose: To identify long-range correlations between protons and carbons (typically over 2-4 bonds).

  • Pulse Program: hmbcgplpndqf (or equivalent)

  • ¹H Spectral Width: 10-12 ppm.

  • ¹³C Spectral Width: 0-220 ppm.

  • Number of Scans (NS): 8-16

  • Number of Increments (TD F1): 256-512

  • Long-Range Coupling Constant: Optimized for an average long-range coupling of 8 Hz.

  • Relaxation Delay (D1): 1.5-2.5 s

  • Purpose: To identify protons that are close in space (through-space interactions), providing information about the stereochemistry and conformation of the molecule.

  • Pulse Program: noesygpph (or equivalent)

  • Spectral Width: 10-12 ppm in both dimensions.

  • Number of Scans (NS): 8-16

  • Number of Increments (TD F1): 256-512

  • Mixing Time (d8): 500-800 ms (B15284909) (optimization may be required).

  • Relaxation Delay (D1): 1-2 s

Visualization of the Structural Elucidation Workflow

The following diagrams illustrate the logical workflow for the 2D NMR analysis of this compound.

G cluster_sample Sample Preparation cluster_nmr 1D and 2D NMR Data Acquisition cluster_analysis Data Analysis and Structure Elucidation Isolation Isolation of this compound Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution NMR_1D 1D NMR (¹H, ¹³C, DEPT) Dissolution->NMR_1D NMR_2D 2D NMR Experiments Dissolution->NMR_2D Analysis_1D Analyze 1D Spectra (Functional Groups, Proton/Carbon Count) NMR_1D->Analysis_1D COSY COSY NMR_2D->COSY HSQC HSQC NMR_2D->HSQC HMBC HMBC NMR_2D->HMBC NOESY NOESY NMR_2D->NOESY Analysis_2D Analyze 2D Spectra (Correlations) NMR_2D->Analysis_2D Stereochemistry Determine Relative Stereochemistry NOESY->Stereochemistry Structure_Proposal Propose Planar Structure Analysis_1D->Structure_Proposal Analysis_2D->Structure_Proposal Structure_Proposal->Stereochemistry Final_Structure Final Structure of this compound Stereochemistry->Final_Structure G cluster_correlations 2D NMR Correlation Logic cluster_interpretation Structural Interpretation Proton Proton Signal (¹H) Proton->Proton COSY (³JHH) Proton->Proton NOESY (Through-space) Carbon Carbon Signal (¹³C) Proton->Carbon HSQC (¹JCH) Proton->Carbon HMBC (²⁻³JCH) Connectivity Proton-Proton Connectivity Proton->Connectivity COSY Interpretation Direct_Attachment Direct Proton-Carbon Attachment Proton->Direct_Attachment HSQC Interpretation Long_Range Long-Range Connectivity (Building Blocks) Proton->Long_Range HMBC Interpretation Spatial_Proximity Spatial Proximity (Stereochemistry) Proton->Spatial_Proximity NOESY Interpretation

Application Notes and Protocols for MTT Assay with Euphoscopin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphoscopin B, a macrocyclic diterpenoid isolated from Euphorbia helioscopia, has demonstrated significant cytotoxic effects against various cancer cell lines.[1] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method for assessing cell viability by measuring the metabolic activity of cells.[2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2][4] The concentration of these crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[5]

This protocol is designed to be a starting point for researchers and can be optimized for specific cell lines and experimental conditions. Additionally, this document outlines the known signaling pathways potentially affected by related compounds from Euphorbia helioscopia to provide a mechanistic context for the observed cytotoxic effects.

Data Presentation

Quantitative data from the MTT assay should be summarized to determine the IC50 value (the concentration of a drug that inhibits cell growth by 50%). The results can be presented in the following tables:

Table 1: Raw Absorbance Data

Concentration of this compound (µM)Replicate 1 (OD at 570 nm)Replicate 2 (OD at 570 nm)Replicate 3 (OD at 570 nm)Mean ODStandard Deviation
0 (Vehicle Control)
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5
Concentration 6
Concentration 7
Concentration 8

Table 2: Calculation of Percentage Cell Viability and IC50

Concentration of this compound (µM)Mean ODMean OD of ControlPercentage Viability (%)
0 (Vehicle Control)100
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5
Concentration 6
Concentration 7
Concentration 8
Calculated IC50 (µM)

Percentage Viability = (Mean OD of Treated Cells / Mean OD of Control Cells) x 100

Experimental Protocols

Materials
  • This compound (stock solution in DMSO, filter-sterilized)

  • Selected cancer cell line(s) (e.g., HL-60, HeLa, MDA-MB-231, HepG2)[1]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT reagent (5 mg/mL in sterile PBS)[4]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[6]

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm[5]

  • Humidified incubator (37°C, 5% CO2)

Protocol for MTT Assay with this compound

1. Cell Seeding:

  • Harvest and count cells from a sub-confluent culture.

  • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.

2. Treatment with this compound:

  • Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. A suggested starting range, based on related compounds, could be from 0.1 µM to 100 µM.

  • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for 24, 48, or 72 hours, depending on the experimental design, to assess time-dependent effects.

3. MTT Addition and Incubation:

  • After the treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well.[6][7]

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[7] The incubation time may need to be optimized for the specific cell line.

4. Solubilization of Formazan:

  • After incubation with MTT, carefully remove the medium containing MTT without disturbing the formazan crystals.

  • Add 100 µL of solubilization solution (e.g., DMSO) to each well.[6]

  • Mix gently by pipetting or using a plate shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[4]

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to reduce background noise.[4]

6. Data Analysis:

  • Subtract the average absorbance of the blank wells (medium and MTT only) from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration of this compound as described in Table 2.

  • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HeLa, MDA-MB-231) Cell_Seeding 2. Seed Cells in 96-well Plate (5,000-10,000 cells/well) Cell_Culture->Cell_Seeding Drug_Preparation 3. Prepare this compound Dilutions Add_Drug 4. Add this compound to Cells Drug_Preparation->Add_Drug Incubation_24_72h 5. Incubate (24, 48, or 72h) Add_Drug->Incubation_24_72h Add_MTT 6. Add MTT Reagent (10 µL of 5 mg/mL) Incubation_24_72h->Add_MTT Incubation_2_4h 7. Incubate (2-4h) Add_MTT->Incubation_2_4h Solubilization 8. Add Solubilization Solution (e.g., DMSO) Incubation_2_4h->Solubilization Read_Absorbance 9. Read Absorbance (570 nm) Solubilization->Read_Absorbance Data_Analysis 10. Calculate % Viability and IC50 Read_Absorbance->Data_Analysis

Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.

Hypothesized Signaling Pathway

The precise signaling pathway of this compound is still under investigation. However, based on studies of the related compound euphornin, also from E. helioscopia, a potential mechanism of action involves the induction of apoptosis and cell cycle arrest.[1][8]

Signaling_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrial Pathway cluster_dr Death Receptor Pathway cluster_execution Execution Phase cluster_cycle Cell Cycle Arrest Euphoscopin_B This compound Bax_Bcl2 ↑ Bax/Bcl-2 Ratio Euphoscopin_B->Bax_Bcl2 Caspase8_10 Caspase-8 & -10 Activation Euphoscopin_B->Caspase8_10 pCDK1 ↑ phospho-CDK1 (Tyr15) Euphoscopin_B->pCDK1 Cytochrome_c Cytochrome c Release Bax_Bcl2->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8_10->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G2M_Arrest G2/M Arrest pCDK1->G2M_Arrest

Caption: Hypothesized signaling pathway for this compound-induced apoptosis and cell cycle arrest.

References

Application Notes and Protocols for Evaluating Euphoscopin B Cytotoxicity on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Euphoscopin B, a diterpenoid isolated from species of the Euphorbia genus, has garnered interest for its potential anticancer properties.[1][2] Members of this class of compounds, known as lathyrane diterpenoids, have demonstrated cytotoxic effects against various cancer cell lines.[1][3] Preliminary studies on related compounds, such as Euphorbia factor L1 and L3, suggest that their mechanism of action involves the induction of apoptosis through the mitochondrial (intrinsic) pathway.[3][4] This pathway is a critical regulator of programmed cell death, and its activation is a key strategy in cancer therapy.[5][6]

These application notes provide detailed protocols for culturing cancer cell lines and evaluating the cytotoxic effects of this compound. The primary method detailed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability and metabolic activity.[7][8][9] This assay is a fundamental tool for in vitro screening of potential anticancer compounds.[10]

Data Presentation

The following tables present hypothetical data for the cytotoxicity of this compound against various cancer cell lines. These tables are intended to serve as examples for data presentation and interpretation.

Table 1: IC₅₀ Values of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC₅₀ (µM)
A549Lung Carcinoma2438.5
A549Lung Carcinoma4825.2
MCF-7Breast Adenocarcinoma2448.9
MCF-7Breast Adenocarcinoma4836.4
HCT116Colon Carcinoma2441.3
HCT116Colon Carcinoma4829.8
HeLaCervical Carcinoma2433.7
HeLaCervical Carcinoma4822.1

Table 2: Hypothetical Quantification of Apoptosis by Annexin V-FITC/PI Staining in A549 Cells

TreatmentConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)Live Cells (%)
Control02.5 ± 0.61.8 ± 0.40.9 ± 0.394.8 ± 1.2
This compound1012.7 ± 1.14.5 ± 0.71.3 ± 0.581.5 ± 2.0
This compound2532.4 ± 2.210.9 ± 1.32.1 ± 0.654.6 ± 3.1
This compound5051.8 ± 2.922.6 ± 2.03.7 ± 0.821.9 ± 2.5

Table 3: Hypothetical Cell Cycle Analysis of A549 Cells Treated with this compound for 24 hours

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control058.1 ± 2.525.3 ± 1.816.6 ± 1.4
This compound1056.9 ± 2.822.8 ± 1.920.3 ± 1.7
This compound2550.4 ± 2.318.5 ± 1.631.1 ± 2.1
This compound5038.2 ± 2.114.7 ± 1.347.1 ± 2.6

Experimental Protocols

General Cell Culture and Maintenance

This protocol outlines the basic steps for maintaining and subculturing adherent cancer cell lines.

Materials:

  • Selected cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-25 or T-75)

  • Humidified incubator (37°C, 5% CO₂)

  • Laminar flow hood

  • Hemocytometer or automated cell counter

Protocol:

  • Maintain cell lines in T-75 flasks with complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Monitor cell growth and subculture when they reach 80-90% confluency.

  • To subculture, aspirate the old medium and wash the cell monolayer with sterile PBS.

  • Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin with 5-7 mL of complete medium and transfer the cell suspension to a conical tube.

  • Centrifuge at 1,000 rpm for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in fresh complete medium.

  • Determine the cell concentration and seed new flasks at the desired density.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] Viable cells contain NAD(P)H-dependent cellular oxidoreductase enzymes that reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692).[7][8]

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell lines

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[11]

  • Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24 and 48 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol uses flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Treated and untreated cells

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Preparation: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (or as per the kit instructions).[11]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[11]

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Cancer Cell Line Culture & Maintenance B Cell Seeding (96-well plates) A->B C Addition of this compound (Serial Dilutions) B->C D Incubation (24h, 48h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilization Solution (DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate % Cell Viability H->I J Determine IC50 Values I->J

Caption: Experimental workflow for evaluating this compound cytotoxicity.

Signaling Pathway

G cluster_stimulus Cellular Stress cluster_mito Mitochondrial Regulation cluster_apoptosome Apoptosome Formation cluster_execution Execution Phase Euphoscopin_B This compound Bax_Bak Bax/Bak (Pro-apoptotic) Euphoscopin_B->Bax_Bak activates Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax_Bak inhibits Mito Mitochondrion Bax_Bak->Mito forms pore CytoC Cytochrome c Mito->CytoC release Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Pro_Casp9 Pro-Caspase-9 Pro_Casp9->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Pro_Casp3 Pro-Caspase-3 Pro_Casp3->Casp3 Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Postulated intrinsic apoptosis signaling pathway induced by this compound.

References

Application of Jatrophane Diterpenes in Multidrug Resistance Research: A Focus on Euphoscopin B Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively efflux a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. Jatrophane diterpenes, a class of natural products isolated from plants of the Euphorbia genus, have emerged as potent modulators of P-gp-mediated MDR. While direct studies on Euphoscopin B are limited in this context, extensive research on its structural analog, Euphorbia factor L1 (EFL1), provides a strong foundation for its application in MDR research. This document outlines the application of this compound, using data and protocols established for EFL1, to investigate and overcome multidrug resistance in cancer cells.

Principle

Euphorbia factor L1 has been shown to reverse ABCB1-mediated multidrug resistance.[1] It sensitizes MDR cells to anticancer drugs by inhibiting the efflux function of the ABCB1 transporter, leading to increased intracellular accumulation of chemotherapeutic agents.[1] This effect is achieved without inducing significant cytotoxicity at concentrations effective for MDR reversal. The proposed mechanism involves the direct inhibition of P-gp, potentially through competitive binding, which restores the cytotoxic efficacy of conventional anticancer drugs in resistant cells.

Data Presentation

The following tables summarize the quantitative data on the efficacy of Euphorbia factor L1 (EFL1) in reversing multidrug resistance in the K562/ADR human leukemia cell line, which overexpresses P-glycoprotein. This data can be used as a benchmark for designing experiments with this compound.

Table 1: Cytotoxicity of Euphorbia Factor L1 (EFL1)

Cell LineIC50 (µM) after 96h exposure
K562 (sensitive)33.86 ± 2.51
K562/ADR (resistant)39.64 ± 2.93

Data extracted from a study on Euphorbia factor L1, a close analog of this compound.[1]

Table 2: Reversal of Doxorubicin (B1662922) Resistance by EFL1 in K562/ADR Cells

TreatmentIC50 of Doxorubicin (µM)Fold Reversal
Doxorubicin alone28.45 ± 1.981
Doxorubicin + 2.5 µM EFL112.67 ± 1.032.25
Doxorubicin + 5.0 µM EFL16.89 ± 0.544.13
Doxorubicin + 10.0 µM EFL12.76 ± 0.2110.31

Data extracted from a study on Euphorbia factor L1.[1]

Table 3: Effect of EFL1 on Intracellular Accumulation of P-gp Substrates in K562/ADR Cells

TreatmentRhodamine 123 Accumulation (Fluorescence Intensity)Doxorubicin Accumulation (Fluorescence Intensity)
Control100%100%
+ 5.0 µM EFL1215%185%
+ 10.0 µM EFL1320%270%

Data extracted from a study on Euphorbia factor L1.[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the potential of this compound in reversing multidrug resistance, based on methodologies used for EFL1.[1]

1. Cell Culture

  • Cell Lines:

    • K562 (human myelogenous leukemia, drug-sensitive parental cell line)

    • K562/ADR (doxorubicin-resistant, P-gp overexpressing cell line)

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Maintenance of Resistance: K562/ADR cells should be cultured in the presence of 1 µM doxorubicin to maintain the MDR phenotype. Cells should be cultured in drug-free medium for at least one week before experiments.

2. Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that is non-toxic to the cells, which is crucial for subsequent MDR reversal studies.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well.

    • After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1 to 50 µM) for 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%).

3. Chemosensitization Assay

This assay evaluates the ability of this compound to sensitize MDR cells to a chemotherapeutic drug.

  • Procedure:

    • Seed K562 and K562/ADR cells in 96-well plates.

    • Treat the cells with a range of concentrations of a chemotherapeutic agent (e.g., doxorubicin) in the presence or absence of non-toxic concentrations of this compound (e.g., 2.5, 5, and 10 µM).

    • Incubate for 72 hours.

    • Perform an MTT assay as described above to determine the IC50 of the chemotherapeutic agent.

    • Calculate the fold reversal (FR) value: FR = IC50 (chemotherapeutic alone) / IC50 (chemotherapeutic + this compound).

4. P-glycoprotein Substrate Accumulation Assay

This assay directly measures the effect of this compound on the efflux function of P-gp using fluorescent substrates.

  • Substrates: Rhodamine 123 or Doxorubicin (which is intrinsically fluorescent).

  • Procedure:

    • Harvest cells and resuspend them in fresh medium at a density of 1 x 10^6 cells/mL.

    • Pre-incubate the cells with non-toxic concentrations of this compound for 1 hour at 37°C.

    • Add the fluorescent substrate (e.g., 5 µM Rhodamine 123 or 10 µM Doxorubicin) and incubate for another 1-2 hours.

    • Wash the cells twice with ice-cold PBS.

    • Analyze the intracellular fluorescence intensity using a flow cytometer.

5. Western Blot Analysis

This technique is used to determine if this compound affects the expression level of P-glycoprotein.

  • Procedure:

    • Treat cells with this compound for a specified period (e.g., 24, 48, 72 hours).

    • Lyse the cells and quantify the protein concentration using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody against P-glycoprotein (ABCB1).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

Visualizations

experimental_workflow Experimental Workflow for Assessing MDR Reversal cluster_cell_prep Cell Preparation cluster_assays Primary Assays cluster_mechanism Mechanism of Action cell_culture Culture K562 and K562/ADR cells cell_seeding Seed cells in 96-well plates cell_culture->cell_seeding cytotoxicity Cytotoxicity Assay (MTT) Determine non-toxic dose of this compound cell_seeding->cytotoxicity chemosensitization Chemosensitization Assay (MTT) Evaluate IC50 of Doxorubicin +/- this compound cell_seeding->chemosensitization cytotoxicity->chemosensitization Inform non-toxic dose accumulation Substrate Accumulation Assay (Flow Cytometry) chemosensitization->accumulation western_blot Western Blot Analysis (P-gp Expression) chemosensitization->western_blot signaling_pathway Proposed Mechanism of P-gp Inhibition by this compound cluster_cell Multidrug Resistant Cancer Cell Pgp P-glycoprotein (P-gp/ABCB1) Drug_in Chemotherapeutic Drug ADP ADP + Pi Pgp->ADP Drug_out Chemotherapeutic Drug (e.g., Doxorubicin) Drug_out->Pgp Efflux Apoptosis Apoptosis Drug_in->Apoptosis Induces Intracellular Intracellular Space EuphoscopinB This compound EuphoscopinB->Pgp Inhibition ATP ATP ATP->Pgp Extracellular Extracellular Space

References

Application Notes and Protocols for Investigating the Apoptotic Pathways Modulated by Euphoscopin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphoscopin B is a macrocyclic diterpenoid isolated from Euphorbia helioscopia. While direct studies on its apoptosis-inducing capabilities are limited, its structural analogs, jatrophane diterpenes, and other compounds from Euphorbia species have demonstrated significant pro-apoptotic and anticancer activities. For instance, certain jatrophane diterpenes have been shown to induce apoptosis and circumvent multidrug resistance in cancer cells by targeting the PI3K/NF-κB signaling pathway. Furthermore, related compounds such as Euphorbia factor L1 and L2 have been reported to trigger the mitochondrial apoptosis pathway, characterized by the generation of reactive oxygen species (ROS), dissipation of the mitochondrial membrane potential, release of cytochrome c, and subsequent caspase activation.

These findings provide a strong rationale for investigating this compound as a potential modulator of apoptosis. These application notes offer a comprehensive guide with detailed protocols for researchers to explore the pro-apoptotic effects of this compound and elucidate the underlying molecular mechanisms. The following sections detail experimental workflows, key assays, and potential signaling pathways that may be involved.

Data Presentation: Expected Quantitative Outcomes

The following tables are structured to present anticipated quantitative data from the described experimental protocols. These serve as a template for organizing and comparing results obtained from studying the effects of this compound on cancer cell lines.

Table 1: Cell Viability Inhibition by this compound (MTT Assay)

Cell LineConcentration of this compound (µM)Incubation Time (h)% Cell Viability (Mean ± SD)IC50 (µM)
HL-600 (Control)48100 ± 4.2\multirow{5}{}{[Calculated Value]}
148[Value] ± [SD]
548[Value] ± [SD]
1048[Value] ± [SD]
2548[Value] ± [SD]
MCF-70 (Control)48100 ± 3.8\multirow{5}{}{[Calculated Value]}
148[Value] ± [SD]
548[Value] ± [SD]
1048[Value] ± [SD]
2548[Value] ± [SD]

Table 2: Apoptosis Induction by this compound (Annexin V-FITC/PI Staining)

Cell LineTreatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)% Total Apoptotic Cells
HL-60Control[Value] ± [SD][Value] ± [SD][Value] ± [SD]
This compound (IC50)[Value] ± [SD][Value] ± [SD][Value] ± [SD]
MCF-7Control[Value] ± [SD][Value] ± [SD][Value] ± [SD]
This compound (IC50)[Value] ± [SD][Value] ± [SD][Value] ± [SD]

Table 3: Modulation of Apoptosis-Related Protein Expression by this compound (Western Blot)

ProteinTreatmentRelative Protein Expression (Fold Change vs. Control)
Mitochondrial Pathway
Bcl-2Control1.0
This compound (IC50)[Value]
BaxControl1.0
This compound (IC50)[Value]
Cleaved Caspase-9Control1.0
This compound (IC50)[Value]
Cleaved Caspase-3Control1.0
This compound (IC50)[Value]
Cleaved PARPControl1.0
This compound (IC50)[Value]
PI3K/Akt Pathway
p-AktControl1.0
This compound (IC50)[Value]
AktControl1.0
This compound (IC50)[Value]

Table 4: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

Cell LineTreatment% Cells with Depolarized Mitochondria (Mean ± SD)
HL-60Control[Value] ± [SD]
This compound (IC50)[Value] ± [SD]
MCF-7Control[Value] ± [SD]
This compound (IC50)[Value] ± [SD]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., HL-60, MCF-7)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium. Use DMSO as the vehicle control.

  • Replace the medium with the prepared dilutions of this compound and control medium.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of apoptotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound (at its IC50 concentration) for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression levels of key proteins involved in apoptosis.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-9, cleaved caspase-3, cleaved PARP, p-Akt, Akt, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound (IC50) for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer to PVDF membranes.

  • Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membranes with primary antibodies overnight at 4°C.

  • Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This assay assesses the disruption of the mitochondrial membrane potential, a hallmark of intrinsic apoptosis.

Materials:

  • Cancer cell lines

  • This compound

  • JC-1 or TMRE staining solution

  • PBS

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat cells with this compound (IC50) as previously described.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in medium containing the JC-1 or TMRE probe and incubate at 37°C for 15-30 minutes.

  • Wash the cells to remove the excess probe.

  • Analyze the cells by flow cytometry or visualize under a fluorescence microscope. For JC-1, healthy cells will show red fluorescence (J-aggregates), while apoptotic cells will exhibit green fluorescence (J-monomers).

Visualizations

Signaling Pathway Diagrams

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway Death Receptors Death Receptors DISC DISC Death Receptors->DISC Procaspase-8 Procaspase-8 DISC->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Inhibits Bax Bax This compound->Bax Activates Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 PARP PARP Caspase-3->PARP Apoptosis Apoptosis Caspase-3->Apoptosis Cleaved PARP Cleaved PARP PARP->Cleaved PARP

Caption: Potential Apoptotic Pathways Modulated by this compound.

G This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt p-Akt p-Akt (Active) Akt->p-Akt Pro-survival signals Pro-survival signals p-Akt->Pro-survival signals Apoptosis Inhibition Apoptosis Inhibition Pro-survival signals->Apoptosis Inhibition

Caption: Hypothesized Inhibition of the PI3K/Akt Signaling Pathway.

Experimental Workflow Diagram

G Start Start Cell Culture Cancer Cell Culture (e.g., HL-60, MCF-7) Start->Cell Culture Treatment Treat with this compound (Varying Concentrations and Times) Cell Culture->Treatment Cell Viability MTT Assay to Determine IC50 Treatment->Cell Viability Apoptosis Assay Annexin V/PI Staining (Flow Cytometry) Treatment->Apoptosis Assay Protein Analysis Western Blot for Apoptotic Markers Treatment->Protein Analysis Mitochondrial Assay Mitochondrial Membrane Potential Assay Treatment->Mitochondrial Assay Data Analysis Data Analysis and Interpretation Cell Viability->Data Analysis Apoptosis Assay->Data Analysis Protein Analysis->Data Analysis Mitochondrial Assay->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: Experimental Workflow for Studying this compound-Induced Apoptosis.

Application Notes and Protocols for In Vivo Studies with Euphoscopin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vivo experimental studies to evaluate the therapeutic potential of Euphoscopin B, a natural product with purported anti-inflammatory and antioxidant properties. Due to the limited specific in vivo data on this compound, this document outlines generalized yet detailed protocols based on standard methodologies for assessing anti-inflammatory and anti-cancer activities of novel compounds.

Introduction to this compound

This compound is a natural extract, and compounds from the Euphorbia genus, from which it is derived, have been reported to possess a range of biological activities, including anti-inflammatory and cytotoxic effects.[1] Preliminary data suggests that this compound may protect cells from oxidative damage and reduce inflammation, making it a candidate for investigation in inflammatory diseases and oncology.[2]

General Considerations for In Vivo Studies

Prior to initiating in vivo efficacy studies, it is crucial to conduct preliminary experiments to determine the maximum tolerated dose (MTD) and to understand the pharmacokinetic and pharmacodynamic profiles of this compound. These initial studies are essential for selecting an appropriate dose range and dosing schedule for the efficacy models.

Experimental Protocols: Anti-inflammatory Activity

Several well-established animal models can be used to evaluate the anti-inflammatory effects of this compound.

Carrageenan-Induced Paw Edema Model

This widely used model assesses acute inflammation.

Protocol:

  • Animal Model: Male Swiss albino mice are typically used.

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment.

  • Grouping: Divide animals into the following groups (n=6-8 per group):

    • Vehicle Control (e.g., normal saline with a suitable solubilizing agent like Polysorbate 80)

    • Positive Control (e.g., Indomethacin or another standard NSAID)

    • This compound (at least three different doses, e.g., 10, 50, 100 mg/kg)

  • Drug Administration: Administer this compound or control treatments intraperitoneally or orally.

  • Induction of Edema: One hour after treatment, inject 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.

  • Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Data Presentation:

GroupTreatmentDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
1Vehicle Control-0
2Positive Control
3This compound10
4This compound50
5This compound100
Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This model is relevant for studying inflammatory bowel disease.

Protocol:

  • Animal Model: C57BL/6 mice are commonly used.

  • Induction of Colitis: Administer DSS in the drinking water for 5-7 days.

  • Grouping and Treatment:

    • Control (no DSS)

    • DSS + Vehicle

    • DSS + Sulfasalazine (positive control)

    • DSS + this compound (multiple doses)

    • Treatment with this compound can be prophylactic (before and during DSS) or therapeutic (after DSS induction).

  • Monitoring: Record body weight, stool consistency, and presence of blood daily to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis: At the end of the study, collect colon tissue for histological analysis (to assess tissue damage and inflammation) and measure colon length. Myeloperoxidase (MPO) activity can also be measured as an indicator of neutrophil infiltration.

Data Presentation:

GroupTreatmentMean Disease Activity Index (DAI)Mean Colon Length (cm)MPO Activity (U/g tissue)
1Control
2DSS + Vehicle
3DSS + Positive Control
4DSS + this compound (Low Dose)
5DSS + this compound (High Dose)
Potential Anti-inflammatory Signaling Pathway of this compound

Based on the activity of other anti-inflammatory compounds, this compound may exert its effects by inhibiting key inflammatory pathways such as NF-κB and MAPK.[3]

G cluster_NFkB Cytoplasm cluster_Nucleus Transcription LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK EuphoscopinB This compound EuphoscopinB->IKK EuphoscopinB->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) AP1 AP-1 MAPK->AP1 AP1->Nucleus

Caption: Putative NF-κB and MAPK signaling pathway inhibition by this compound.

Experimental Protocols: Anti-Cancer Activity

The potential cytotoxic properties of compounds from the Euphorbia genus suggest that this compound could be investigated for anti-cancer activity. Xenograft and syngeneic tumor models are standard for in vivo testing.[4][5][6]

Xenograft Tumor Model

This model uses human cancer cell lines implanted into immunodeficient mice.

Protocol:

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID or nude mice).

  • Cell Line: Choose a human cancer cell line relevant to the proposed therapeutic area (e.g., breast, colon, lung).

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Grouping and Treatment:

    • Vehicle Control

    • Standard-of-Care Chemotherapy (positive control)

    • This compound (multiple doses)

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as an indicator of toxicity.

  • Endpoint Analysis: When tumors in the control group reach a predetermined size, euthanize all animals. Excise tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry, Western blotting).

Data Presentation:

GroupTreatmentMean Tumor Volume (mm³) at Day XMean Tumor Weight (g) at Endpoint
1Vehicle Control
2Positive Control
3This compound (Low Dose)
4This compound (High Dose)
Syngeneic Tumor Model

This model uses mouse cancer cell lines implanted into immunocompetent mice, which is suitable for studying immuno-oncology effects.

Protocol:

  • Animal Model: Immunocompetent mice (e.g., C57BL/6 or BALB/c, depending on the cell line).

  • Cell Line: A syngeneic mouse tumor cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma).

  • Procedure: The procedure is similar to the xenograft model, but in an immunocompetent host. This allows for the evaluation of the interplay between the compound, the tumor, and the host immune system.

  • Endpoint Analysis: In addition to tumor measurements, immune cell populations within the tumor and spleen can be analyzed by flow cytometry.

Experimental Workflow for In Vivo Oncology Studies

G start Start cell_culture Cancer Cell Culture start->cell_culture implantation Tumor Cell Implantation cell_culture->implantation animal_model Select Animal Model (Immunodeficient/ Immunocompetent) animal_model->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization & Grouping tumor_growth->randomization treatment Treatment with This compound & Controls randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Endpoint Criteria Met monitoring->endpoint endpoint->monitoring No analysis Tumor Excision & Ex Vivo Analysis (Histology, IHC, etc.) endpoint->analysis Yes end End analysis->end

Caption: General workflow for in vivo anti-cancer efficacy studies.

Conclusion

These application notes provide a foundational framework for the in vivo evaluation of this compound. The selection of specific models, doses, and endpoints should be guided by the specific research question and any available in vitro data. Rigorous experimental design, including appropriate controls and statistical analysis, is paramount for obtaining reliable and reproducible results.

References

Application Notes and Protocols for the Isolation of Euphoscopin B from Euphorbia helioscopia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation of Euphoscopin B, a jatrophane diterpenoid, from the plant Euphorbia helioscopia. The methodologies described are based on established phytochemical extraction and purification techniques for diterpenoids from Euphorbia species.

Introduction

Euphorbia helioscopia L. is a rich source of structurally diverse and biologically active diterpenoids, particularly those with a jatrophane skeleton.[1] These compounds have garnered significant interest due to their potential therapeutic properties, including cytotoxic, anti-inflammatory, and multidrug resistance reversal activities.[2][3] this compound is one of the many jatrophane diterpenoids isolated from this plant. The following protocols outline a systematic approach for its extraction, fractionation, and purification.

Data Presentation

The following tables summarize the quantitative data related to the isolation of jatrophane diterpenoids from Euphorbia helioscopia. The data is compiled from a representative study on the phytochemical analysis of this plant and provides an expected yield from a large-scale extraction.[4]

Table 1: Summary of Extraction and Fractionation Yields from Euphorbia helioscopia

StepInput MaterialDescriptionOutputYield (w/w)
Extraction30 kg of dried, powdered rootsMethanol (B129727) extraction under refluxCrude Extract3.24 kg
Partitioning3.24 kg of Crude ExtractLiquid-liquid partitioning with dichloromethane (B109758)Dichloromethane Fraction1.03 kg
Initial Chromatography1.03 kg of Dichloromethane FractionSilica (B1680970) gel column chromatography with a PE-EtOAc gradientFive Fractions (A-E)-
Fraction B Separation147 g of Fraction BMCI gel chromatography with a CH₃OH-H₂O gradientFour Sub-fractions (Fr.B.1-Fr.B.4)-
Sub-fraction B.4 Purification34 g of Fr.B.4Silica gel and Sephadex LH-20 chromatographyCompound 3 (a jatrophane diterpenoid)15.2 g

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyValue/Description
Molecular Formula C₂₉H₃₈O₇ (example for a related compound)[5]
Molecular Weight 521.25 g/mol (example for a related compound)[5]
¹³C-NMR Data (CDCl₃, δ in ppm) The ¹³C-NMR data for this compound has been reported.[1] Key resonances for related jatrophane diterpenoids include signals in the ranges of δ 15-30 (methyl groups), δ 30-50 (methylene and methine groups), δ 70-90 (oxygenated carbons), and δ 120-140 (olefinic carbons), with carbonyl carbons appearing around δ 170-210.[5]

Experimental Protocols

Protocol 1: Extraction of Crude Diterpenoid Mixture

This protocol describes the initial extraction of diterpenoids from dried plant material.

Materials:

  • Dried, powdered aerial parts or roots of Euphorbia helioscopia

  • Methanol (reagent grade)

  • Dichloromethane (reagent grade)

  • Reflux apparatus

  • Rotary evaporator

  • Large-scale filtration apparatus

Procedure:

  • The dried and powdered plant material (e.g., 30 kg) is subjected to exhaustive extraction with methanol under reflux.[4]

  • The resulting methanol extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.[4]

  • The crude extract is suspended in water and then partitioned with dichloromethane.[4]

  • The dichloromethane layer, containing the less polar diterpenoids, is collected and concentrated to dryness to yield the dichloromethane fraction.[4]

Protocol 2: Chromatographic Purification of this compound

This protocol outlines the multi-step chromatographic process for the isolation of this compound from the crude extract.

Materials:

  • Dichloromethane fraction from Protocol 1

  • Silica gel (for column chromatography)

  • Sephadex LH-20

  • MCI gel

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate (B1210297), methanol, water)

  • Thin-layer chromatography (TLC) plates

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

Procedure:

Step 1: Initial Silica Gel Chromatography

  • The dichloromethane fraction is adsorbed onto a small amount of silica gel and loaded onto a large silica gel column.[4]

  • The column is eluted with a gradient of petroleum ether-ethyl acetate (from 100:1 to 0:1, v/v) to yield several primary fractions (e.g., Fractions A-E).[4]

  • The fractions are monitored by TLC, and those containing compounds with similar Rf values are combined.

Step 2: Further Fractionation using MCI Gel and Sephadex LH-20

  • Fractions rich in diterpenoids (identified by TLC and/or ¹H-NMR) are further separated using MCI gel column chromatography with a methanol-water gradient (e.g., from 5:5 to 9:1).[4]

  • The resulting sub-fractions are then subjected to purification on a Sephadex LH-20 column using methanol as the eluent to remove smaller molecules and pigments.[6]

Step 3: Final Purification by HPLC

  • Fractions containing this compound, as identified by preliminary spectroscopic analysis, are subjected to final purification by preparative or semi-preparative HPLC.

  • A C18 column is typically used with a mobile phase consisting of a methanol-water or acetonitrile-water gradient.

  • The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

  • The purity of the isolated compound is confirmed by analytical HPLC and its structure elucidated by spectroscopic methods (¹H-NMR, ¹³C-NMR, MS).

Visualizations

Experimental Workflow

experimental_workflow plant_material Dried & Powdered Euphorbia helioscopia extraction Methanol Extraction (Reflux) plant_material->extraction partitioning Liquid-Liquid Partitioning (Dichloromethane/Water) extraction->partitioning crude_extract Dichloromethane Fraction partitioning->crude_extract silica_gel Silica Gel Column Chromatography (Petroleum Ether/Ethyl Acetate Gradient) crude_extract->silica_gel fractions Combined Fractions silica_gel->fractions sephadex Sephadex LH-20 Chromatography (Methanol) fractions->sephadex hplc Preparative HPLC (C18, Methanol/Water Gradient) sephadex->hplc euphoscopin_b Pure this compound hplc->euphoscopin_b signaling_pathway cluster_nucleus Cellular Response ext_signal External Stimulus (e.g., Cytokine) receptor Receptor ext_signal->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt Activates ikk IKK akt->ikk Activates nf_kb_complex IκB-NF-κB Complex ikk->nf_kb_complex Phosphorylates IκB nf_kb NF-κB nf_kb_complex->nf_kb Releases nucleus Nucleus nf_kb->nucleus Translocates to transcription Gene Transcription (Inflammation, Proliferation) nucleus->transcription euphoscopin_b Jatrophane Diterpenoids (e.g., this compound) euphoscopin_b->pi3k euphoscopin_b->ikk Inhibits

References

Application Notes and Protocols: Sulforhodamine B (SRB) Assay for Assessing Euphoscopin B Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphoscopin B, a diterpenoid isolated from Euphorbia species, has demonstrated potential as a cytotoxic agent against various cancer cell lines. Understanding its potency and mechanism of action is crucial for its development as a potential therapeutic. The Sulforhodamine B (SRB) assay is a robust and widely used colorimetric method for determining cytotoxicity by measuring the total protein content of adherent cells. This application note provides a detailed protocol for assessing the cytotoxicity of this compound using the SRB assay, guidelines for data presentation, and visualizations of the experimental workflow and a putative signaling pathway.

The principle of the SRB assay is based on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, and therefore, to the number of viable cells. This assay is recognized for its simplicity, reproducibility, and the stability of its endpoint, making it suitable for high-throughput screening of potential anticancer compounds.

Data Presentation: Cytotoxicity of this compound and Related Diterpenoids

The cytotoxic activity of this compound and other diterpenoids isolated from Euphorbia species against various cancer cell lines is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a drug that is required to inhibit a biological process by 50%.

Compound/DrugCell LineCell TypeIC50 (µM)
This compound HL-60Human Promyelocytic Leukemia9.0
Euphornin L HL-60Human Promyelocytic Leukemia2.7
Euphorfischerin A HeLaHuman Cervical Cancer4.6
H460Human Lung Cancer11.5
NamalwaHuman Burkitt's Lymphoma16.4
Euphorfischerin B HeLaHuman Cervical Cancer9.5
H460Human Lung Cancer17.4
NamalwaHuman Burkitt's Lymphoma13.3
Jolkinolide B ANA-1Murine Macrophage0.0446
B16Murine Melanoma0.0448
JurkatHuman T-cell Leukemia0.0647
ent-11α-hydroxyabieta-8(14),13(15)-dien-16,12α-olide ANA-1Murine Macrophage0.00712
JurkatHuman T-cell Leukemia0.0179

Experimental Protocols

Sulforhodamine B (SRB) Assay Protocol

This protocol outlines the step-by-step procedure for assessing the cytotoxicity of this compound using the SRB assay in a 96-well plate format.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (dissolved in DMSO)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM (pH 10.5)

  • 96-well flat-bottom microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and resuspend them in a complete culture medium.

    • Determine the cell density using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000 to 20,000 cells per well in a volume of 100 µL. The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the experiment.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in a complete culture medium from the stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 10% (w/v) TCA to each well without removing the culture medium, resulting in a final TCA concentration of approximately 3.3%.

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Staining:

    • Carefully remove the supernatant and wash the plates five times with slow-running tap water or deionized water.

    • Remove excess water by gently tapping the plate on a paper towel and allow the plates to air dry completely at room temperature.

    • Add 50 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plates four times with 200 µL of 1% (v/v) acetic acid to remove unbound dye.

    • After the final wash, remove the acetic acid and allow the plates to air dry completely at room temperature.

  • Solubilization and Absorbance Measurement:

    • Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the dye.

    • Measure the absorbance (optical density, OD) at a wavelength of 510 nm using a microplate reader.

Data Analysis
  • Subtract the background absorbance (from wells containing only medium) from all readings.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Mean OD of treated cells / Mean OD of control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.[1]

Visualizations

Experimental Workflow for SRB Assay

SRB_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay SRB Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding incubation_24h 3. Incubation (24h) cell_seeding->incubation_24h drug_treatment 4. This compound Treatment incubation_24h->drug_treatment incubation_48_72h 5. Incubation (48-72h) drug_treatment->incubation_48_72h fixation 6. Cell Fixation (TCA) incubation_48_72h->fixation staining 7. Staining (SRB) fixation->staining washing 8. Washing (Acetic Acid) staining->washing solubilization 9. Solubilization (Tris) washing->solubilization read_absorbance 10. Read Absorbance (510 nm) solubilization->read_absorbance calc_viability 11. Calculate % Viability read_absorbance->calc_viability determine_ic50 12. Determine IC50 calc_viability->determine_ic50

Caption: SRB assay experimental workflow.

Putative Signaling Pathway for this compound-Induced Cytotoxicity

Signaling_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EuphoscopinB This compound Receptor Receptor ? EuphoscopinB->Receptor CyclinB1 Cyclin B1 EuphoscopinB->CyclinB1 down-regulation PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt STAT3 STAT3 Akt->STAT3 Bcl2 Bcl-2 Akt->Bcl2 STAT3->Bcl2 Bax Bax Bcl2->Bax Apoptosis Apoptosis Bax->Apoptosis CDK1 CDK1 CyclinB1->CDK1 CellCycleArrest G2/M Arrest CDK1->CellCycleArrest CellCycleArrest->Apoptosis

Caption: Putative this compound signaling.

References

Troubleshooting & Optimization

improving solubility of Euphoscopin B for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Euphoscopin B. The information is designed to address common challenges encountered during in vitro assays, with a focus on improving solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a natural diterpenoid that has been investigated for its potential biological activities. Like many complex natural products, it is a hydrophobic molecule, which can present challenges for its use in aqueous in vitro assay systems.

PropertyValue
Molecular Formula C₃₃H₄₂O₉
Molecular Weight 582.68 g/mol
Appearance Light yellow powder

Q2: I am having trouble dissolving this compound for my cell-based assay. What are the recommended solvents?

Due to its hydrophobic nature, this compound has poor solubility in water. The recommended solvent for creating a stock solution is dimethyl sulfoxide (B87167) (DMSO). Ethanol may also be a viable option, though potentially less effective than DMSO. It is crucial to prepare a high-concentration stock solution in an organic solvent, which can then be diluted to the final working concentration in your aqueous assay medium.

Q3: What is the maximum concentration of DMSO I can use in my in vitro assay?

The tolerance of cell lines to DMSO can vary. Generally, a final DMSO concentration of 0.1% to 0.5% is considered safe for most cell lines without inducing significant toxicity. However, it is always best practice to run a vehicle control (assay medium with the same final concentration of DMSO) to ensure that the solvent is not affecting the experimental results.

Q4: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous cell culture medium. How can I prevent this?

Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous medium.

  • Vortexing/Mixing: Ensure thorough mixing by vortexing or gently pipetting immediately after adding the stock solution to the aqueous medium.

  • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.

  • Use of a Surfactant: In some cases, a small, biologically compatible amount of a non-ionic surfactant like Polysorbate 80 (Tween 80) can help maintain solubility. However, this should be tested for its effects on your specific assay.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
This compound powder will not dissolve in the initial solvent. Insufficient solvent volume or inappropriate solvent.Increase the volume of DMSO. Gentle warming (to no more than 37°C) and vortexing can also aid dissolution.
The compound dissolves in DMSO but precipitates upon dilution in aqueous media. The compound's solubility limit in the final aqueous solution has been exceeded.Decrease the final concentration of this compound. Prepare intermediate dilutions in a mixture of DMSO and aqueous buffer before the final dilution. Consider the use of solubilizing agents if compatible with your assay.
Inconsistent results between experiments. Precipitation of the compound leading to inaccurate concentrations.Prepare fresh dilutions for each experiment from a well-dissolved stock solution. Visually inspect for any precipitation before adding to your assay.
Vehicle control shows unexpected biological effects. DMSO concentration is too high.Reduce the final concentration of DMSO in your assay to below 0.5%. Confirm the toxicity threshold of your specific cell line for DMSO.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing the Compound: Accurately weigh out 5.83 mg of this compound powder.

  • Adding Solvent: Add 1 mL of high-purity, sterile DMSO to the powder.

  • Dissolving the Compound: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again until the solution is clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare a 1:10 intermediate dilution by adding 10 µL of the 10 mM stock solution to 90 µL of sterile DMSO or cell culture medium. This will result in a 1 mM solution.

  • Final Dilution: Add 10 µL of the 1 mM intermediate dilution to 990 µL of pre-warmed (37°C) cell culture medium to achieve a final concentration of 10 µM. This results in a final DMSO concentration of 0.1%.

  • Mixing: Immediately after adding the compound, mix thoroughly by gentle inversion or pipetting.

  • Application: Use the freshly prepared working solution in your in vitro assay immediately.

Signaling Pathways and Experimental Workflows

The precise mechanism of action for this compound is a subject of ongoing research. However, based on the activities of similar compounds, it is plausible that it may interact with key cellular signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Euphoscopin_B This compound Euphoscopin_B->MEK Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

experimental_workflow start Start: Obtain This compound Powder prepare_stock Prepare 10 mM Stock in DMSO start->prepare_stock store_stock Store at -20°C/-80°C in Aliquots prepare_stock->store_stock prepare_working Prepare Working Solution in Cell Culture Medium store_stock->prepare_working treat_cells Treat Cells with this compound prepare_working->treat_cells vehicle_control Prepare and Run Vehicle Control (DMSO) prepare_working->vehicle_control assay Perform In Vitro Assay treat_cells->assay analyze Analyze Data assay->analyze vehicle_control->assay

Caption: General experimental workflow for using this compound in in vitro assays.

Technical Support Center: Stability of Euphoscopin B in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Euphoscopin B in cell culture media. Ensuring the stability of your compound throughout an experiment is critical for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. What could be the cause?

A1: Inconsistent results are often linked to compound degradation. It is crucial to prepare fresh stock solutions of this compound for each experiment and avoid repeated freeze-thaw cycles.[1] Variability in media preparation, such as using different sources or lots of serum and supplements, can also contribute to inconsistencies. Additionally, using cells with a high passage number can affect results, as cellular metabolism can change over time.[1]

Q2: I'm observing higher than expected cytotoxicity in my experiments with this compound. What should I investigate?

A2: Higher than expected cytotoxicity could be due to several factors. The compound may be degrading into a more toxic substance.[1] It's also possible that this compound is precipitating out of solution in the culture medium, leading to concentrated "hot spots" that are highly toxic to cells.[1] Interactions with components of the cell culture medium could also lead to the formation of cytotoxic complexes.

Q3: How can I determine if this compound is degrading in my cell culture medium?

A3: The most direct way to assess the chemical stability of this compound is to perform a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] This involves incubating the compound in the cell culture medium (both with and without cells) and analyzing samples at different time points to quantify the concentration of the parent compound.[1][3]

Q4: Can components of the cell culture media affect the stability of this compound?

A4: Yes, media components can significantly impact compound stability. Factors such as pH, the presence of serum proteins that can bind to the compound, and interactions with vitamins or amino acids can all influence the degradation rate of your compound.[3][4][5] For example, some compounds are sensitive to light or oxidation, and components in the media can catalyze these reactions.[5][6]

Troubleshooting Guides

Issue 1: Inconsistent Biological Activity of this compound
Possible Cause Troubleshooting Step
Compound Degradation Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles.[1] Conduct a stability study using HPLC or LC-MS to determine the degradation rate in your specific cell culture medium.[1][3]
Variability in Media Ensure consistent media preparation, including the source and lot of serum and supplements.[1] Test the stability in a simpler, serum-free medium to identify potential interactions.[1]
Cell Passage Number Use cells within a consistent and low passage number range.[1]
Adsorption to Plasticware Hydrophobic compounds can bind to plastic surfaces. Consider using low-binding plates or pre-incubating plates to saturate non-specific binding sites.[3]
Issue 2: High Variability in Quantitative Analysis (HPLC/LC-MS)
Possible Cause Troubleshooting Step
Incomplete Dissolution Ensure the stock solution is fully dissolved before preparing dilutions. Brief vortexing or sonication can help.[3]
Precipitation in Media Visually inspect the medium for any signs of precipitation after adding this compound.[1] Determine the kinetic solubility of the compound in your culture medium.[3]
Sample Processing Errors Ensure consistent timing and procedure for sample collection and processing. Immediately freeze samples at -80°C or quench with an organic solvent to stop further degradation before analysis.[3]

Experimental Protocols

Protocol 1: HPLC-Based Stability Assay in Cell Culture Medium

This protocol outlines a method to evaluate the chemical stability of this compound under standard cell culture conditions.[3]

Materials:

  • This compound

  • DMSO (or other appropriate solvent)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with serum and supplements

  • Incubator (37°C, 5% CO2)

  • HPLC system with a suitable column and detector

  • Sterile tubes for sample collection

Methodology:

  • Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).[3]

  • Incubation: Spike this compound into pre-warmed complete cell culture medium to the final desired concentration. Aliquot this solution into several sterile tubes, one for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).[3]

  • Place the tubes in a 37°C, 5% CO2 incubator.[3]

  • Sample Collection: At each designated time point, remove one tube. The t=0 sample should be processed immediately after preparation.[3]

  • Sample Processing: To stop further degradation, either freeze the sample at -80°C or immediately extract it with an organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins.[3]

  • Analysis: Analyze the samples using a validated HPLC method to quantify the peak area of the parent this compound compound.[1]

  • Calculation: Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.[3]

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Prepare 10 mM stock of this compound in DMSO prep2 Prepare complete cell culture medium inc1 Spike this compound into pre-warmed medium prep2->inc1 inc2 Aliquot into sterile tubes for each time point inc1->inc2 inc3 Incubate at 37°C, 5% CO2 inc2->inc3 an1 Collect aliquots at specified time points (0, 2, 4, 8, 24, 48h) inc3->an1 an2 Stop degradation (Freeze at -80°C or extract) an1->an2 an3 Analyze by HPLC an2->an3 an4 Quantify remaining This compound an3->an4

Caption: Workflow for assessing compound stability in cell culture media.

Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound are not extensively documented in publicly available literature, a general workflow for investigating the impact of compound stability on a hypothetical signaling pathway is presented below. This workflow illustrates how to correlate the chemical stability of a compound with its biological effect.

G cluster_workflow Experimental Workflow cluster_stability Stability Assessment cluster_bioassay Biological Assay cluster_correlation Data Correlation stab1 Incubate this compound in media over time stab2 Quantify remaining compound by LC-MS stab1->stab2 corr1 Compare compound concentration with biological effect stab2->corr1 bio1 Treat cells with This compound bio2 Incubate for desired time bio1->bio2 bio3 Lyse cells and analyze pathway activation (e.g., Western Blot for p-Akt) bio2->bio3 bio3->corr1

Caption: Correlating compound stability with biological pathway modulation.

This generalized workflow can be adapted to investigate the effects of this compound on various signaling pathways that are commonly studied in cancer research, such as the PI3K/Akt, MAPK/ERK, or NF-κB pathways, once a specific cellular target or effect has been identified. The key is to run the chemical stability analysis in parallel with the biological assay to ensure that the observed biological effects can be attributed to the intact compound.

References

troubleshooting inconsistent results in Euphoscopin B experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Euphoscopin B (also known as Euphorbia factor L1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this lathyrane diterpenoid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a lathyrane-type diterpenoid isolated from plants of the Euphorbia genus. It has demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines, anti-inflammatory properties, and the ability to induce apoptosis.[1][2][3] Research suggests that its mechanism of action involves the induction of apoptosis through the mitochondrial pathway and the inhibition of key cellular signaling pathways.[4][5]

Q2: How should I prepare and store this compound stock solutions?

A2: For optimal results and to minimize variability, proper handling and storage of this compound are crucial.

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions.

  • Preparation: To aid dissolution, gentle vortexing or sonication may be employed. After dissolving, it is good practice to microfilter the solution to remove any undissolved particulates.

  • Storage: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles.[6][7] Store these aliquots at -20°C or -80°C, protected from light. While specific stability data for this compound is limited, many diterpenoids are sensitive to degradation, so minimizing exposure to light and temperature fluctuations is recommended.[8]

Q3: What are the key signaling pathways affected by this compound?

A3: Current research indicates that this compound primarily affects the following signaling pathways:

  • PI3K/AKT/mTOR Pathway: this compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway.[4][9] This pathway is crucial for cell survival, proliferation, and growth, and its inhibition is a key mechanism of this compound's anti-cancer effects.

  • Mitochondrial Apoptosis Pathway: this compound induces apoptosis by triggering the mitochondrial pathway, which involves the loss of mitochondrial membrane potential and the release of cytochrome c.[5]

  • NF-κB Signaling Pathway: While direct inhibition by this compound is still under investigation, extracts from Euphorbia species, rich in diterpenoids, have been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation.[10][11][12] Given this compound's anti-inflammatory properties, this pathway is a likely target.

Troubleshooting Inconsistent Results

Issue 1: High Variability in IC50 Values

Q: My IC50 values for this compound vary significantly between experiments. What could be the cause?

A: Inconsistent IC50 values are a common challenge in in-vitro assays. The following factors could be contributing to this variability:

  • Cell Line Health and Passage Number: Ensure your cells are healthy, free from contamination, and within a consistent, low passage number range.

  • Compound Stability: As a natural product, this compound may be susceptible to degradation. Avoid repeated freeze-thaw cycles of your stock solution and protect it from light.[6][8]

  • Assay Interference: Natural products can sometimes interfere with assay reagents. For tetrazolium-based assays like MTT, the compound itself might reduce the reagent, leading to inaccurate readings.[4]

  • Solubility Issues: Poor solubility in culture media can lead to inconsistent concentrations. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells.

Troubleshooting Workflow: Inconsistent IC50 Values

G start Start: Inconsistent IC50 Values check_cells Verify Cell Health and Passage Number start->check_cells check_compound Assess Compound Stability and Handling start->check_compound check_assay Investigate Potential Assay Interference start->check_assay check_solubility Confirm Compound Solubility start->check_solubility solution_cells Solution: Use Cells at Consistent Passage and Monitor Health check_cells->solution_cells solution_compound Solution: Aliquot Stock, Avoid Freeze-Thaw, Protect from Light check_compound->solution_compound solution_assay Solution: Run Compound-Only Controls or Use an Orthogonal Assay (e.g., CellTiter-Glo) check_assay->solution_assay solution_solubility Solution: Ensure Final DMSO Concentration is Low and Consistent check_solubility->solution_solubility

Caption: Troubleshooting inconsistent IC50 values.

Issue 2: Lower-Than-Expected Cytotoxicity

Q: this compound is showing lower cytotoxic effects than reported in the literature. What should I check?

A: Several factors can lead to reduced efficacy in cytotoxicity assays:

  • Compound Purity and Integrity: Verify the purity of your this compound sample. Degradation during storage or handling can reduce its activity.

  • Cell Density: The initial cell seeding density can significantly impact the apparent cytotoxicity. Higher cell densities may require higher compound concentrations to achieve the same effect.

  • Incubation Time: The cytotoxic effects of this compound may be time-dependent. Ensure your incubation time is sufficient and consistent with established protocols.

  • Serum Concentration: Components in the fetal bovine serum (FBS) can sometimes bind to the compound, reducing its effective concentration. Consider testing with different serum concentrations.

Troubleshooting Workflow: Low Cytotoxicity

G start Start: Low Cytotoxicity Observed check_purity Verify Compound Purity and Integrity start->check_purity check_density Optimize Cell Seeding Density start->check_density check_time Evaluate Incubation Time start->check_time check_serum Assess Serum Concentration Effects start->check_serum solution_purity Solution: Confirm Purity with Supplier or Analytical Methods check_purity->solution_purity solution_density Solution: Perform a Cell Titration Experiment to Find Optimal Density check_density->solution_density solution_time Solution: Conduct a Time-Course Experiment (e.g., 24, 48, 72h) check_time->solution_time solution_serum Solution: Test with Reduced Serum Concentrations check_serum->solution_serum

Caption: Troubleshooting low cytotoxic effects.

Data Summary: Cytotoxicity of this compound and Related Diterpenoids

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (EFL1) and related compounds in various cancer cell lines. Note that experimental conditions such as incubation time can affect these values.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound (EFL1)A549Lung Carcinoma51.34 ± 3.28[5]
This compound (EFL1)Caco-2Colon Adenocarcinoma>200 (at 72h)[9]
Euphorbia factor L3A549Lung Carcinoma34.04 ± 3.99[5]
Euphorbia factor L3MCF-7Breast Cancer45.28 ± 2.56[5]
Euphorbia factor L3LoVoColon Cancer41.67 ± 3.02[5]

Key Experimental Protocols

MTT Assay for Cell Viability

This protocol is a general guideline for assessing cell viability after treatment with this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle controls (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

Signaling Pathway Diagrams

This compound-Induced Apoptosis via PI3K/AKT/mTOR Inhibition

G cluster_0 Euphoscopin_B This compound PI3K PI3K Euphoscopin_B->PI3K inhibits AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Bcl2 Bcl-2 mTOR->Bcl2 promotes Mitochondrial_Pathway Mitochondrial Pathway (Cytochrome c release) Bcl2->Mitochondrial_Pathway inhibits Caspases Caspase Activation Mitochondrial_Pathway->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis induces

Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound.

Postulated Anti-inflammatory Action of this compound via NF-κB Inhibition

G cluster_1 Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) I_kappa_B_alpha IκBα Inflammatory_Stimuli->I_kappa_B_alpha induces degradation Euphoscopin_B This compound Euphoscopin_B->I_kappa_B_alpha prevents degradation NF_kappa_B NF-κB I_kappa_B_alpha->NF_kappa_B inhibits Nucleus Nucleus NF_kappa_B->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Inflammatory_Genes activates

Caption: Postulated inhibition of the NF-κB pathway by this compound.

References

Technical Support Center: Optimizing Euphoscopin B Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Euphoscopin B in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?

A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its cytotoxic potential. A common starting point is a serial dilution from 100 µM down to 0.1 µM. This range allows for the determination of an IC50 value (the concentration at which 50% of cells are inhibited) across a variety of cell lines which may have different sensitivities.

Q2: Which cytotoxicity assay is most suitable for assessing the effects of this compound?

A2: The choice of assay depends on the suspected mechanism of action of this compound.

  • MTT or XTT assays are suitable if you hypothesize that this compound affects metabolic activity and mitochondrial function.[1][2] These assays measure the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[1]

  • LDH assay is recommended if you expect this compound to induce membrane damage and necrosis. This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.[3][4][5]

  • ATP-based assays (e.g., CellTiter-Glo®) are a good alternative as they measure the level of intracellular ATP, which is a key indicator of cell viability and is less prone to interference from colored compounds.[6]

Q3: How long should I incubate the cells with this compound?

A3: The optimal incubation time can vary depending on the cell line and the expected mechanism of action. A standard approach is to perform a time-course experiment, testing incubation periods of 24, 48, and 72 hours. This will help to determine if the cytotoxic effect is acute or requires a longer duration to manifest.

Q4: My this compound stock solution is difficult to dissolve in the culture medium. What should I do?

A4: Poor solubility is a common issue with natural products. To improve solubility, you can try the following:

  • Use a suitable solvent: Initially, dissolve this compound in a small amount of a biocompatible solvent like DMSO. Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Sonication or vortexing: Gently sonicating or vortexing the stock solution can help to dissolve the compound.[6]

  • Use of solubilizing agents: In some cases, non-toxic solubilizing agents can be used, but their compatibility with the chosen assay and cell line must be verified.

Troubleshooting Guide

Issue 1: High background signal in my MTT/XTT assay, even in wells without cells.

  • Possible Cause: this compound, like many natural products, may have inherent color that interferes with the absorbance reading of the formazan (B1609692) product.[6] It could also be directly reducing the tetrazolium salt.

  • Troubleshooting Steps:

    • Run a compound control: Prepare wells containing only culture medium and this compound at the same concentrations as your experimental wells.

    • Subtract background: Subtract the absorbance reading of the compound control from your experimental wells.

    • Consider an alternative assay: If interference is significant, switch to a non-colorimetric assay such as an ATP-based luminescence assay or a fluorescence-based assay.[6]

Issue 2: I am observing high variability between replicate wells.

  • Possible Cause: Uneven cell seeding, "edge effects" in the microplate, or inconsistent pipetting can all contribute to high variability.[7][8]

  • Troubleshooting Steps:

    • Ensure uniform cell suspension: Gently mix the cell suspension before and during plating to ensure a homogenous cell distribution.

    • Mitigate "edge effects": Avoid using the outer wells of the 96-well plate for experimental samples as they are more prone to evaporation. Fill these wells with sterile PBS or culture medium.[7]

    • Pipetting technique: Use calibrated pipettes and ensure consistent technique, especially when adding small volumes of the compound and assay reagents.

Issue 3: My results are not reproducible between experiments.

  • Possible Cause: Lack of reproducibility can stem from inconsistencies in cell culture conditions, reagent preparation, or experimental timing.[7]

  • Troubleshooting Steps:

    • Standardize cell culture: Use cells within a consistent passage number range and ensure they are in the exponential growth phase when plating for the assay.[9] Routinely test for mycoplasma contamination.[7]

    • Fresh reagents: Prepare fresh solutions of this compound and assay reagents for each experiment to avoid degradation.

    • Adhere to a strict timeline: Standardize all incubation times for cell plating, compound treatment, and assay development.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer15.2
MDA-MB-231Breast Cancer8.5
A549Lung Cancer22.1
HeLaCervical Cancer12.8

Table 2: Effect of Incubation Time on the Cytotoxicity of this compound (10 µM) in MDA-MB-231 Cells.

Incubation Time (hours)Cell Viability (%)
2465.4
4848.2
7235.1

Experimental Protocols

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.[1][2]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle controls (medium with the same concentration of solvent used to dissolve the compound) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[1][10]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[11] Read the absorbance at a wavelength of 570 nm using a microplate reader.[2][10]

LDH Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate mix and an assay buffer.[12]

  • Reaction Incubation: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[12] Incubate the plate at room temperature for 30 minutes, protected from light.[12]

  • Stop Solution: Add 50 µL of the stop solution provided with the kit to each well.[12]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12][13]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (Exponential Phase) seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells prepare_compound Prepare this compound Stock Solution treat_cells Treat with this compound (Serial Dilutions) prepare_compound->treat_cells seed_cells->treat_cells incubate Incubate (24, 48, 72h) treat_cells->incubate add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT, LDH) incubate->add_reagent measure Measure Signal (Absorbance/Luminescence) add_reagent->measure calculate_viability Calculate % Cell Viability measure->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor (e.g., EGFR/ERBB) pi3k PI3K receptor->pi3k Activates akt AKT pi3k->akt Activates mtor mTOR akt->mtor Activates nfkb NF-κB akt->nfkb Activates apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation nfkb->proliferation nfkb->apoptosis Inhibits euphoscopin_b This compound euphoscopin_b->akt Inhibits euphoscopin_b->nfkb Inhibits

Caption: Putative signaling pathway affected by this compound.

References

Technical Support Center: Large-Scale Isolation of Euphoscopin B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale isolation of Euphoscopin B. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the extraction and purification of this promising diterpenoid from Euphorbia species.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are experiencing significantly lower yields of crude extract when moving from a lab-scale to a pilot-scale extraction of Euphorbia helioscopia. What are the potential causes and solutions?

A1: Transitioning from lab to pilot scale often presents challenges in maintaining extraction efficiency. Several factors could contribute to lower yields:

  • Inadequate Solvent Penetration: In larger biomass quantities, ensuring the solvent thoroughly penetrates all the plant material can be difficult.

    • Troubleshooting:

      • Ensure the particle size of the dried plant material is uniform and optimized for large-scale extraction.

      • Implement more vigorous agitation or a percolation system to improve solvent circulation.

  • Suboptimal Solid-to-Liquid Ratio: The ideal solvent volume to biomass weight ratio can change with scale.[1]

    • Troubleshooting:

      • Experiment with increasing the solvent ratio to ensure complete saturation of the plant material.

      • Consider multi-stage extractions with fresh solvent to enhance recovery.

  • Extraction Time and Temperature: Conditions that were optimal at a small scale may not be sufficient for larger volumes.

    • Troubleshooting:

      • Gradually increase the extraction time and monitor the yield to find the new optimum.

      • If the compound is stable, a slight increase in temperature can improve extraction efficiency; however, this must be carefully controlled to prevent degradation.

Q2: The purity of our this compound is inconsistent after chromatographic purification. What steps can we take to improve reproducibility?

A2: Purity issues in large-scale chromatography are common and often relate to the complexity of the crude extract and the scalability of the purification method.[2]

  • Column Overloading: Exceeding the capacity of your chromatography column is a primary cause of poor separation.

    • Troubleshooting:

      • Determine the loading capacity of your stationary phase at a smaller scale and apply it proportionally to your larger column.

      • Consider a pre-purification step, such as liquid-liquid partitioning or flash chromatography, to remove bulk impurities before the main purification step.

  • Solvent Gradient Inconsistencies: Reproducing a precise solvent gradient can be challenging in larger systems.

    • Troubleshooting:

      • Ensure your pumping system is calibrated and capable of delivering a precise and reproducible gradient at higher flow rates.

      • Simplify the gradient where possible or switch to isocratic elution if the separation window allows.

  • Presence of Isomers and Related Diterpenoids: Euphorbia species contain numerous structurally similar diterpenoids, which can co-elute with this compound.[3][4][5][6]

    • Troubleshooting:

      • Employ high-resolution chromatographic techniques, such as preparative HPLC, with a stationary phase optimized for diterpenoid separation (e.g., C18).[7][8]

      • Further purification of the collected fractions through recrystallization can help isolate the desired compound from closely related impurities.

Q3: We are concerned about the potential degradation of this compound during the extended processing times of large-scale isolation. What are the best practices to ensure stability?

A3: While specific degradation pathways for this compound are not extensively documented, general principles for handling sensitive natural products should be applied.[7]

  • Temperature Control: Many complex organic molecules are susceptible to thermal degradation.

    • Best Practices:

      • Perform extraction and solvent evaporation at the lowest feasible temperatures. Use of a rotary evaporator under reduced pressure is recommended.

      • Store extracts and purified fractions at low temperatures (4°C for short-term, -20°C for long-term) and in the dark.

  • Exposure to Light and Air: Oxidative degradation can be a significant issue for compounds with sensitive functional groups.[9]

    • Best Practices:

      • Use amber glassware or cover vessels with aluminum foil to protect samples from light.

      • Consider performing extraction and purification steps under an inert atmosphere (e.g., nitrogen or argon) if degradation is suspected.

  • pH Stability: The stability of diterpenoids can be pH-dependent.

    • Best Practices:

      • Avoid strongly acidic or basic conditions during extraction and purification unless specifically required for a particular step.

      • Use buffered solutions where appropriate to maintain a stable pH.

Quantitative Data

The yield of extracts from Euphorbia helioscopia can vary depending on the solvent used. The following table summarizes typical crude extract yields from dried plant material, which can serve as a baseline for optimizing the initial extraction step.

Extraction SolventCrude Extract Yield (%)Reference
Methanol (B129727)15.7%[10]
Ethanol11.2%[10]
Water (Aqueous)13.9%[10]

Note: The final yield of pure this compound will be significantly lower and is highly dependent on the efficiency of the subsequent purification steps.

Experimental Protocols

Protocol 1: Large-Scale Extraction of Crude Diterpenoid-Rich Fraction

This protocol is a general guideline for the initial extraction of Euphorbia helioscopia at a pilot scale.

  • Biomass Preparation:

    • Air-dry the whole plant material of Euphorbia helioscopia in a well-ventilated area, protected from direct sunlight.

    • Grind the dried material to a coarse powder (e.g., 20-40 mesh) to increase the surface area for extraction.

  • Solvent Extraction:

    • Place the powdered plant material (e.g., 10 kg) into a large-scale extractor (e.g., a stainless steel percolation tank).

    • Add a suitable solvent, such as methanol or ethanol, at a solid-to-liquid ratio of 1:10 (w/v) (i.e., 100 L of solvent for 10 kg of biomass).

    • Allow the mixture to macerate for 24-48 hours with periodic agitation to ensure thorough extraction.

  • Filtration and Concentration:

    • Drain the solvent from the extractor and filter it to remove solid plant material.

    • Repeat the extraction process on the biomass two more times with fresh solvent to maximize the yield.

    • Combine the filtrates and concentrate the extract under reduced pressure using a large-scale rotary evaporator at a temperature not exceeding 45°C.

  • Liquid-Liquid Partitioning:

    • Suspend the concentrated crude extract in a mixture of methanol and water (9:1 v/v).

    • Perform a liquid-liquid extraction with an immiscible nonpolar solvent, such as hexane (B92381), to remove lipids and other nonpolar impurities.

    • Separate the hexane layer and discard it.

    • Further extract the methanol/water layer with a solvent of intermediate polarity, like dichloromethane (B109758) or ethyl acetate (B1210297), to isolate the diterpenoid-rich fraction.

    • Collect the dichloromethane/ethyl acetate layer and concentrate it under reduced pressure to yield the semi-purified extract.

Protocol 2: Purification of this compound by Preparative HPLC

This protocol outlines the final purification step to isolate this compound.

  • Sample Preparation:

    • Dissolve the semi-purified diterpenoid-rich extract in a minimal amount of the HPLC mobile phase.

    • Filter the solution through a 0.45 µm filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: A preparative-scale C18 reversed-phase column suitable for large sample loads.

    • Mobile Phase: A gradient of methanol and water is often effective for separating diterpenoids.[8] An example gradient could be:

      • Start with 70% methanol / 30% water.

      • Linearly increase to 100% methanol over 40 minutes.

      • Hold at 100% methanol for 10 minutes.

    • Flow Rate: Adjust the flow rate according to the column diameter and manufacturer's recommendations.

    • Detection: UV detection at a wavelength where this compound shows significant absorbance (e.g., 220-280 nm).

  • Fraction Collection:

    • Collect fractions based on the elution profile, targeting the peak corresponding to this compound.

    • Analyze the collected fractions by analytical HPLC to assess purity.

  • Final Concentration and Crystallization:

    • Pool the fractions containing high-purity this compound.

    • Evaporate the solvent under reduced pressure.

    • Attempt crystallization from a suitable solvent system (e.g., methanol/water, acetone/hexane) to obtain pure this compound.

Visualizations

G cluster_0 Phase 1: Extraction & Pre-purification cluster_1 Phase 2: High-Resolution Purification Dried Plant Material Dried Plant Material Maceration with Solvent Maceration with Solvent Dried Plant Material->Maceration with Solvent Crude Extract Crude Extract Liquid-Liquid Partitioning Liquid-Liquid Partitioning Crude Extract->Liquid-Liquid Partitioning Diterpenoid-Rich Fraction Diterpenoid-Rich Fraction Prep-HPLC Prep-HPLC Diterpenoid-Rich Fraction->Prep-HPLC Maceration with Solvent->Crude Extract Liquid-Liquid Partitioning->Diterpenoid-Rich Fraction Fraction Collection Fraction Collection Prep-HPLC->Fraction Collection Purity Analysis Purity Analysis Purity Analysis->Prep-HPLC <95% Purity Pure this compound Pure this compound Purity Analysis->Pure this compound >95% Purity Fraction Collection->Purity Analysis

Caption: Workflow for the large-scale isolation of this compound.

G start Low Yield of Pure This compound check_crude Is crude extract yield low? start->check_crude check_purity Is purity after chromatography low? check_crude->check_purity No optimize_extraction Optimize Extraction: - Solvent Ratio - Particle Size - Extraction Time check_crude->optimize_extraction Yes optimize_chromatography Optimize Chromatography: - Reduce Column Loading - Adjust Gradient - Pre-purification Step check_purity->optimize_chromatography Yes check_degradation Investigate Degradation: - Temperature Control - Light/Air Protection check_purity->check_degradation No

Caption: Troubleshooting logic for low yield of pure this compound.

G Yield Final Yield Purity Final Purity Yield->Purity Solvent Solvent Choice Solvent->Yield Temp Temperature Temp->Yield Time Extraction Time Time->Yield Chrom Chromatography Method Chrom->Purity Loading Column Loading Loading->Purity

Caption: Key parameter relationships in this compound isolation.

References

Technical Support Center: Minimizing Off-Target Effects of Euphoscopin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Euphoscopin B in experiments. Due to the limited specific data available for this compound, this guidance is supplemented with information from studies on structurally related Euphorbia factors and other diterpenoids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected biological activity?

This compound is a natural product isolated from plants of the Euphorbia genus. While specific data on this compound is limited, it is classified as a diterpenoid. Diterpenoids isolated from Euphorbia species, often referred to as "Euphorbia factors," have been shown to possess potent cytotoxic effects against various cancer cell lines.[1][2][3][4] The primary mechanism of this cytotoxicity is often the induction of apoptosis through the mitochondrial pathway.[1][2][3] Therefore, it is anticipated that this compound will exhibit similar pro-apoptotic and anti-proliferative activities.

Q2: What are off-target effects and why are they a concern when working with compounds like this compound?

Off-target effects occur when a compound binds to and alters the function of proteins or other biomolecules that are not its intended target. This is a significant concern in experimental biology and drug development for several reasons:

  • Cellular Toxicity: Unintended interactions can disrupt essential cellular processes, leading to toxicity that masks the specific effects of targeting the intended pathway.

  • Poor Translatability: Promising results in cell-based assays may not translate to in vivo models or clinical settings if the observed efficacy is due to off-target effects.

Terpenoids, the class of compounds to which this compound belongs, are known to sometimes have off-target effects and issues with bioavailability, making careful experimental design crucial.[5][6]

Q3: How can I proactively minimize off-target effects in my experimental design?

Several strategies can be employed from the outset of your experiments:

  • Use the Lowest Effective Concentration: Perform a dose-response curve to determine the lowest concentration of this compound that elicits the desired on-target effect. Higher concentrations are more likely to interact with lower-affinity off-targets.

  • Employ Control Compounds: If available, use a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.

  • Orthogonal Approaches: Use multiple methods to confirm your findings. For example, if you hypothesize that this compound's effects are due to the inhibition of a specific protein, validate this using a genetic approach like siRNA or CRISPR to knock down the target protein. If the phenotype is lost upon target knockdown, it provides stronger evidence for on-target activity.

Troubleshooting Guide

Observed Problem Potential Cause Troubleshooting Steps
High levels of cytotoxicity in all cell lines, including controls. 1. Concentration of this compound is too high, leading to generalized toxicity. 2. Solvent (e.g., DMSO) toxicity. 3. Contamination of the compound or cell culture.1. Perform a dose-response experiment to determine the IC50 value and use concentrations at or below this value for mechanistic studies. 2. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). Run a solvent-only control. 3. Check for contamination in your cell culture and use a fresh, authenticated stock of this compound.
Inconsistent results between experiments. 1. Variability in cell passage number or confluency. 2. Degradation of this compound stock solution. 3. Inconsistent incubation times.1. Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of treatment. 2. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. 3. Ensure precise and consistent incubation times for all experiments.
Observed phenotype does not match the expected mechanism of action (e.g., no markers of apoptosis). 1. The primary mechanism in your cell line is not apoptosis (e.g., it could be cell cycle arrest or senescence). 2. The observed effect is due to an off-target interaction. 3. The concentration of this compound is insufficient to induce the expected effect.1. Investigate other potential mechanisms, such as cell cycle analysis by flow cytometry or senescence-associated β-galactosidase staining. 2. Perform target deconvolution studies (e.g., proteomic profiling) to identify potential off-targets. Use a structurally related inactive compound as a control. 3. Re-evaluate your dose-response curve and consider testing higher concentrations, while being mindful of potential off-target effects.

Data Presentation

Table 1: Cytotoxicity of Lathyrane Diterpenoids (Related to this compound) in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Citation
Euphorbia Factor L3A549Lung Cancer34.04 ± 3.99[3]
Euphorbia Factor L3MCF-7Breast Cancer45.28 ± 2.56[3]
Euphorbia Factor L3LoVoColon Cancer41.67 ± 3.02[3]
Euphorbia Factor L1A549Lung Cancer51.34 ± 3.28[3]

Note: This data is for compounds structurally related to this compound and should be used as a reference for designing initial dose-response experiments.

Experimental Protocols

Protocol 1: Determining Cytotoxicity using a Resazurin-Based Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Remove the old medium from the cells and add the 2X this compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Resazurin (B115843) Addition: Prepare a resazurin solution (e.g., 0.15 mg/mL in PBS). Add a volume of resazurin solution equal to 10% of the culture volume to each well.

  • Incubation and Measurement: Incubate the plate for 2-4 hours at 37°C. Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.

  • Data Analysis: Subtract the background fluorescence (medium only) from all readings. Normalize the data to the vehicle control. Plot the normalized values against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Assessing Apoptosis via Annexin V and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., 1X and 2X the IC50 value) and a vehicle control for the desired time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Visualizations

G cluster_0 cluster_1 This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress Bax/Bak Bax/Bak Mitochondrion->Bax/Bak Activates Cytochrome c Cytochrome c Bax/Bak->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Putative signaling pathway for this compound-induced apoptosis.

G start Start Experiment with This compound dose_response Determine IC50 (Cytotoxicity Assay) start->dose_response phenotype_assay Primary Phenotypic Assay (e.g., Apoptosis Assay) dose_response->phenotype_assay unexpected_result Unexpected Result? phenotype_assay->unexpected_result on_target_validation On-Target Validation (e.g., siRNA/CRISPR of hypothesized target) unexpected_result->on_target_validation No troubleshoot Troubleshoot Experiment (See Guide) unexpected_result->troubleshoot Yes conclusion Draw Conclusion on_target_validation->conclusion off_target_investigation Off-Target Investigation (e.g., Proteomics, Kinase Screen) off_target_investigation->conclusion troubleshoot->off_target_investigation G cluster_0 Observation cluster_1 Potential Causes cluster_2 Discriminatory Experiments High Cytotoxicity High Cytotoxicity On-Target Effect On-Target Effect High Cytotoxicity->On-Target Effect Off-Target Effect Off-Target Effect High Cytotoxicity->Off-Target Effect Non-Specific Toxicity Non-Specific Toxicity High Cytotoxicity->Non-Specific Toxicity Target Knockdown Target Knockdown On-Target Effect->Target Knockdown rescues phenotype Inactive Analog Control Inactive Analog Control Off-Target Effect->Inactive Analog Control shows no effect Dose-Response Curve Dose-Response Curve Non-Specific Toxicity->Dose-Response Curve shows steep, non-sigmoidal curve

References

overcoming resistance to Euphoscopin B in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Euphoscopin B, particularly in the context of overcoming cancer cell resistance.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cancer cell line is developing resistance to standard chemotherapeutics. Can this compound help?

A1: Yes, this compound (also known as Euphorbia factor L1) has been identified as a potent modulator of multidrug resistance (MDR).[1][2][3] It primarily functions by inhibiting the activity of P-glycoprotein (P-gp), an efflux pump that is a major cause of resistance to many common cancer drugs.[1][2] By inhibiting P-gp, this compound can increase the intracellular concentration and enhance the cytotoxicity of co-administered anticancer agents in resistant cells.[1]

Q2: I'm using this compound to reverse MDR, but the effect is less than expected. What should I check?

A2: If the MDR reversal effect is suboptimal, consider the following:

  • Mechanism of Resistance: The cancer cells may utilize resistance mechanisms other than or in addition to P-gp overexpression.[4][5][6] Other ATP-binding cassette (ABC) transporters, alterations in drug targets, or enhanced DNA repair pathways could be involved.[4][5][6] It is crucial to characterize the specific resistance profile of your cell line.

  • Concentration of this compound: The reversal effect of this compound is dose-dependent.[1] You may need to perform a dose-response experiment to determine the optimal non-toxic concentration that yields the maximal reversal effect for your specific cell line and chemotherapeutic combination.

  • Experimental Controls: Ensure you have the proper controls in your experiment: the sensitive parental cell line, the resistant cell line treated with the chemotherapeutic alone, and the resistant line treated with this compound alone to confirm it is not cytotoxic at the concentrations used for reversal.

Q3: How can I confirm that P-glycoprotein (P-gp) is the primary resistance mechanism in my cell line?

A3: To confirm P-gp-mediated resistance, you can perform the following experiments:

  • Western Blotting: Use an antibody specific for P-gp (also known as ABCB1) to compare its expression level between your resistant cell line and the sensitive parental line.[7][8] A significant increase in the resistant line is a strong indicator.

  • Efflux Pump Activity Assay: Use a fluorescent P-gp substrate like Rhodamine 123 or Calcein-AM.[1] P-gp-overexpressing cells will show lower intracellular fluorescence due to active efflux. You can then add a known P-gp inhibitor (like Verapamil or Cyclosporin A) or this compound and check if fluorescence accumulation increases.[1][9]

Q4: What are the potential mechanisms if cancer cells develop resistance to this compound itself?

A4: While this compound is primarily known as an MDR modulator, hypothetical resistance mechanisms could arise, mirroring general principles of drug resistance:[4][6][10]

  • Altered Drug Target: Mutations in the binding site of P-glycoprotein could prevent this compound from inhibiting its function effectively.

  • Increased Drug Metabolism: Cancer cells might upregulate enzymes, such as cytochrome P450s, that metabolize and inactivate this compound.[5]

  • Activation of Bypass Pathways: Cells could activate alternative signaling pathways to compensate for the effects of this compound or the co-administered drug.[11]

Quantitative Data Summary

The primary quantitative data available for this compound relates to its ability to reverse multidrug resistance. The table below summarizes the reversal fold for doxorubicin (B1662922) (DOX) and vincristine (B1662923) (VCR) in the ABCB1-overexpressing K562/ADR cell line.

This compound (EFL1) ConcentrationReversal Fold for Doxorubicin (DOX)Reversal Fold for Vincristine (VCR)
2.5 µM1.742.76
5.0 µM3.795.06
10.0 µM5.888.47
Data sourced from studies on K562/ADR cells. The reversal fold is a measure of how many times the IC50 of the chemotherapeutic drug is reduced in the presence of this compound.[1]

Experimental Protocols

Protocol 1: Generation of a Drug-Resistant Cancer Cell Line

This protocol describes a common method for developing a drug-resistant cell line through continuous, stepwise exposure to a cytotoxic agent.[12][13][14]

Objective: To select for a population of cancer cells that can survive and proliferate in the presence of high concentrations of a specific chemotherapeutic drug.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • Chemotherapeutic drug (e.g., Doxorubicin, Paclitaxel)

  • Cell culture flasks/dishes

  • Hemocytometer or automated cell counter

  • Cryopreservation medium

Procedure:

  • Determine Initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of the drug on the parental cell line using an MTT or similar viability assay.

  • Initial Exposure: Begin by culturing the parental cells in a medium containing the drug at a low concentration (e.g., IC10 or IC20).

  • Monitor and Passage: Monitor the cells. Initially, a large portion of cells may die.[13] When the surviving cells reach 70-80% confluency, passage them into a fresh flask with the same drug concentration.

  • Stepwise Dose Escalation: Once the cells show stable growth and morphology over 2-3 passages, double the concentration of the drug in the medium.[13][14]

  • Repeat and Select: Repeat the process of monitoring, passaging, and dose escalation. This can be a lengthy process, often taking 3-12 months.[15] If massive cell death occurs after a dose increase, revert to the previous concentration until the culture stabilizes.[13]

  • Cryopreserve Stocks: At each stable concentration level, it is critical to freeze and store backup stocks of the cells.[13]

  • Final Characterization: Once cells are stable at a significantly higher drug concentration (e.g., >10-fold the initial IC50), they are considered a resistant line.[14] Characterize their resistance level (new IC50) and investigate the underlying mechanisms (e.g., P-gp expression).

Protocol 2: Cell Viability (MTT) Assay for IC50 Determination

This colorimetric assay measures cell metabolic activity and is widely used to determine the cytotoxic effects of a compound.[16][17][18]

Objective: To determine the concentration of a compound (e.g., this compound or a chemotherapeutic) that inhibits cell viability by 50% (IC50).

Materials:

  • Parental and/or resistant cells

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Compound to be tested (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight.[16][17]

  • Drug Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include "vehicle control" (medium with the highest concentration of the drug's solvent, e.g., DMSO) and "no-cell control" wells.[19]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan (B1609692) crystals.[16]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16] Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the "no-cell control" from all other readings.[19] Plot the percent viability against the logarithm of the drug concentration and use non-linear regression to fit a sigmoidal dose-response curve and calculate the IC50 value.[19]

Protocol 3: Western Blot for P-glycoprotein (P-gp) Expression

This protocol is used to detect and quantify the expression level of P-gp in cell lysates.[20][21]

Objective: To compare the relative expression of P-gp between sensitive and resistant cancer cells.

Materials:

  • Cell lysates from sensitive and resistant cells

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and electroblotting system

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (anti-P-gp/ABCB1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Sample Preparation: Lyse cells in ice-cold lysis buffer.[21] Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.[21]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-P-gp antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).[20]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[20]

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities. Be sure to probe for a loading control (e.g., β-actin or GAPDH) to normalize the P-gp signal and ensure equal protein loading across lanes.

Visualizations: Pathways and Workflows

cluster_0 P-gp Mediated Multidrug Resistance cluster_1 Action of this compound Drug_in Chemotherapeutic Drug (e.g., Doxorubicin) Cell Cancer Cell Drug_in->Cell Enters Cell Pgp P-glycoprotein (P-gp) Efflux Pump Target Intracellular Target (e.g., DNA) Cell->Target Reaches Target Drug_out Drug Efflux Pgp->Drug_out Pumps Drug Out Apoptosis Cell Death (Apoptosis) Target->Apoptosis Induces EuphoscopinB This compound EuphoscopinB->Pgp Inhibits

Caption: Mechanism of P-gp mediated resistance and its inhibition by this compound.

Start Start: Resistant Cell Line Shows Poor Response Step1a Perform Western Blot for P-gp Expression Start->Step1a Step1 Q: Is P-gp Overexpressed? Step2 Co-administer This compound with Chemotherapeutic Drug Step1->Step2 Yes Failure Investigate Alternative Resistance Mechanisms (e.g., other ABC transporters, target mutation) Step1->Failure No Step1a->Step1 Step3 Perform Cell Viability Assay (e.g., MTT) Step2->Step3 Step4 Q: Is Sensitivity Restored? Step3->Step4 Success Success: Resistance Overcome Step4->Success Yes Step4->Failure No

Caption: Experimental workflow for overcoming P-gp mediated resistance.

References

Technical Support Center: Refining HPLC Purification of Euphoscopin B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC purification of Euphoscopin B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of this diterpenoid from Euphorbia species.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC purification of this compound in a question-and-answer format.

Issue 1: Poor Resolution or Co-eluting Peaks

  • Question: I am observing poor separation between this compound and other components in my extract, resulting in overlapping peaks. How can I improve the resolution?

  • Answer: Poor resolution is a common challenge when purifying compounds from complex natural extracts. Here are several strategies to improve the separation of this compound:

    • Optimize the Mobile Phase:

      • Solvent Strength: If using reversed-phase HPLC (e.g., C18 column), decrease the organic solvent (e.g., acetonitrile (B52724) or methanol) percentage in the mobile phase to increase retention times and potentially improve separation.

      • Solvent Type: Switching from methanol (B129727) to acetonitrile, or vice versa, can alter selectivity and improve the resolution of closely eluting peaks. Acetonitrile often provides better resolution for diterpenoids.[1]

      • Additives: Introducing a small percentage of an acid, such as formic acid (e.g., 0.1%), to the mobile phase can improve peak shape and selectivity, especially for compounds with acidic or basic functional groups. A mobile phase of methanol:water:formic acid (85:15:1, v/v/v) has been successfully used for the separation of similar diterpenes.

    • Adjust the Flow Rate: Lowering the flow rate can increase the interaction time of the analyte with the stationary phase, leading to narrower peaks and better resolution. However, this will also increase the run time.

    • Change the Column:

      • Particle Size: Columns with smaller particle sizes (e.g., < 5 µm) offer higher efficiency and can significantly improve resolution.

      • Column Length: A longer column provides more theoretical plates, which can enhance separation.

      • Stationary Phase: If a standard C18 column is not providing adequate separation, consider trying a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivities.

Issue 2: Peak Tailing

  • Question: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing can be caused by several factors, from column issues to mobile phase incompatibility.

    • Secondary Interactions: Silanol (B1196071) groups on the silica (B1680970) backbone of the stationary phase can interact with polar functional groups on this compound, causing tailing.

      • Solution: Add a competing base, like triethylamine (B128534) (TEA), to the mobile phase in small concentrations (0.05-0.1%) to mask the silanol groups. Alternatively, using a base-deactivated or end-capped column can minimize these interactions.

    • Column Contamination: Accumulation of strongly retained compounds from the crude extract on the column inlet can lead to peak distortion.

      • Solution: Use a guard column to protect the analytical column. Regularly flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants.

    • Mobile Phase pH: If the mobile phase pH is close to the pKa of your analyte, it can exist in both ionized and non-ionized forms, leading to tailing.

      • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For diterpenoids, which are generally neutral, this is less of a concern but can be relevant for certain impurities.

Issue 3: High Backpressure

  • Question: The backpressure in my HPLC system is steadily increasing during the purification of this compound. What should I do?

  • Answer: High backpressure is a common issue that can halt your purification. A systematic approach is needed to identify the source of the blockage.

    • Systematic Check:

      • Start by removing the column and running the pump. If the pressure returns to normal, the blockage is in the column.

      • If the high pressure persists without the column, systematically disconnect components (detector, injector) to isolate the blockage.

    • Column Blockage:

      • Frit Plugging: Particulates from the sample or mobile phase can clog the column inlet frit.

        • Solution: Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter before use.[2][3] If the frit is clogged, it may need to be replaced, or the column can be back-flushed (if recommended by the manufacturer).

      • Sample Precipitation: The sample solvent may be too strong, causing the sample to precipitate at the column head when it mixes with the weaker mobile phase.

        • Solution: Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting HPLC method for the purification of this compound?

    • A1: Based on the purification of similar diterpenoids from Euphorbia species, a good starting point for method development would be a reversed-phase HPLC method. A representative protocol is provided in the Experimental Protocols section below. It is important to note that this is a general method and will likely require optimization for your specific extract and instrument.

  • Q2: How can I confirm the identity and purity of my collected this compound fractions?

    • A2: After collecting fractions from your preparative HPLC run, you should analyze the purity of each fraction using analytical HPLC. Fractions containing the pure compound can then be pooled. To confirm the identity of this compound, you will need to use spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) and compare the data with reported values for this compound.

  • Q3: My this compound seems to be degrading during the purification process. What can I do to minimize this?

    • A3: Some diterpenoids can be sensitive to heat, light, or pH extremes.

      • Temperature: Perform the purification at room temperature or consider using a column thermostat to cool the column if you suspect thermal degradation.

      • Light: Protect your sample from light by using amber vials or covering the sample container with aluminum foil.

      • pH: Avoid highly acidic or basic mobile phases unless necessary for separation. If using additives like formic acid or TEA, keep the concentration low.

  • Q4: What are some common impurities I might encounter when purifying this compound from Euphorbia species?

    • A4: Extracts from Euphorbia species are complex mixtures. Common impurities include other diterpenoids with similar structures (e.g., other euphoscopins, euphornins, helioscopinolides), triterpenoids, flavonoids, and polyphenols.[4][5][6][7] These compounds can have similar polarities, making chromatographic separation challenging.

Data Presentation

Table 1: Representative HPLC Parameters for Diterpenoid Purification

ParameterRecommended Starting Conditions
Column C18 (Reversed-Phase), 5 µm particle size, 4.6 x 250 mm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 60-90% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm and 254 nm
Injection Volume 10-20 µL
Sample Solvent Methanol or Acetonitrile

Experimental Protocols

Protocol 1: Representative Analytical HPLC Method for this compound

  • Preparation of Mobile Phase:

    • Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water and degas.

    • Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile and degas.

  • Sample Preparation:

    • Accurately weigh and dissolve the crude or partially purified extract containing this compound in methanol to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC System Setup and Run:

    • Equilibrate the C18 column (4.6 x 250 mm, 5 µm) with the initial mobile phase conditions (e.g., 60% B) for at least 15-20 minutes or until a stable baseline is achieved.

    • Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.

    • Set the UV detector to monitor at 210 nm and 254 nm.

    • Inject 10 µL of the filtered sample.

    • Run the gradient program: 60% B to 90% B over 30 minutes, followed by a 5-minute hold at 90% B, and then return to initial conditions and equilibrate for 5 minutes.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time (if a standard is available) or by collecting the fraction and performing further characterization.

    • Assess the purity of the peak by checking for co-eluting impurities.

Mandatory Visualization

HPLC_Troubleshooting_Workflow cluster_system System Troubleshooting cluster_method Method Optimization start Problem Encountered (e.g., Poor Resolution, Peak Tailing) isolate_problem Isolate the Variable start->isolate_problem check_system Check HPLC System (Pressure, Leaks, Baseline) check_pressure High Pressure? check_system->check_pressure check_method Review HPLC Method Parameters adjust_mobile_phase Adjust Mobile Phase (Solvent Ratio, Additives) check_method->adjust_mobile_phase isolate_problem->check_system System-wide issue? isolate_problem->check_method Analyte-specific issue? check_leaks Leaks? check_pressure->check_leaks No find_blockage Isolate Blockage (Column, Tubing, Injector) check_pressure->find_blockage Yes check_baseline Baseline Noise? check_leaks->check_baseline No tighten_fittings Tighten/Replace Fittings check_leaks->tighten_fittings Yes degas_solvents Degas Mobile Phase Check Pump Seals check_baseline->degas_solvents Yes solution Problem Resolved find_blockage->solution tighten_fittings->solution degas_solvents->solution adjust_flow_rate Adjust Flow Rate adjust_mobile_phase->adjust_flow_rate change_column Change Column (Dimensions, Stationary Phase) adjust_flow_rate->change_column change_column->solution

Caption: A logical workflow for troubleshooting common HPLC issues.

Experimental_Workflow start Start: Crude Euphorbia Extract sample_prep Sample Preparation (Dissolve and Filter) start->sample_prep hplc_injection Inject onto HPLC System sample_prep->hplc_injection separation Chromatographic Separation (Gradient Elution) hplc_injection->separation detection UV Detection separation->detection fraction_collection Fraction Collection detection->fraction_collection purity_check Purity Analysis of Fractions (Analytical HPLC) fraction_collection->purity_check purity_check->separation Fractions are impure (Re-purify) pure_fractions Pool Pure Fractions purity_check->pure_fractions Fractions are pure characterization Structural Characterization (MS, NMR) pure_fractions->characterization end End: Pure this compound characterization->end

Caption: An experimental workflow for HPLC purification of this compound.

References

addressing precipitation of Euphoscopin B in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Euphoscopin B, focusing on the common issue of its precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I add it to my aqueous buffer or cell culture medium?

A1: this compound is a macrocyclic diterpenoid with a complex, hydrophobic structure. Its molecular formula is C₃₃H₄₂O₉, and it has a molecular weight of 582.68 g/mol . Due to its lipophilic nature, this compound has very low solubility in water. When a concentrated stock solution of this compound, typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into an aqueous environment, the drastic change in solvent polarity can cause the compound to exceed its solubility limit and precipitate out of the solution.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For in vitro cellular assays, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound. It is a powerful, polar aprotic solvent that can effectively dissolve a wide range of nonpolar and polar compounds.

Q3: What is the maximum concentration of DMSO that is safe for my cell cultures?

A3: The tolerance of cell lines to DMSO can vary. However, as a general guideline, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity and other off-target effects. It is always recommended to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without the compound) to assess the impact of the solvent on your specific cell line and assay.

Q4: Can I use other solvents to dissolve this compound?

A4: While other organic solvents like ethanol (B145695) or dimethylformamide (DMF) can also dissolve hydrophobic compounds, DMSO is generally preferred for cell-based assays due to its relatively lower toxicity at the low concentrations used. If you are considering an alternative solvent, it is crucial to test its compatibility with your experimental system.

Q5: Are there any alternative formulation strategies to improve the aqueous solubility of this compound?

A5: Yes, several formulation strategies can be employed to enhance the aqueous solubility and prevent the precipitation of hydrophobic compounds like this compound. These include:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase solubility.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with hydrophobic molecules, effectively encapsulating them and increasing their aqueous solubility.

  • Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs in their lipid core or membrane.

  • Nanoparticle Formulations: Milling the compound to create nanoparticles can increase the surface area-to-volume ratio, which can improve the dissolution rate and apparent solubility.

The choice of formulation strategy will depend on the specific requirements of your experiment (e.g., in vitro vs. in vivo) and should be carefully validated.

Troubleshooting Guides

Issue: Precipitate forms immediately upon adding this compound stock solution to the aqueous medium.
Possible Cause Troubleshooting Step
Exceeded Solubility Limit The final concentration of this compound is too high for the aqueous medium, even with a small percentage of DMSO.
* Action: Lower the final concentration of this compound in your experiment.
Insufficient Mixing The concentrated DMSO stock is not dispersing quickly enough upon addition to the aqueous medium, leading to localized high concentrations and precipitation.
* Action: Add the stock solution dropwise while vortexing or stirring the aqueous medium to ensure rapid and thorough mixing.
Low Final DMSO Concentration The final concentration of DMSO is too low to maintain the solubility of this compound at the desired concentration.
* Action: Slightly increase the final DMSO concentration, ensuring it remains within the tolerated range for your cells.
Issue: Solution is initially clear but becomes cloudy or shows precipitate over time.
Possible Cause Troubleshooting Step
Metastable Supersaturation The initial dilution may create a temporary supersaturated solution that is not stable and precipitates over time.
* Action: Prepare fresh dilutions immediately before use. Avoid storing diluted solutions for extended periods.
Temperature Effects The solubility of this compound may be temperature-dependent. A decrease in temperature can lead to precipitation.
* Action: Prepare and use the solutions at a constant, controlled temperature (e.g., 37°C for cell culture experiments).
pH Instability Changes in the pH of the medium could potentially affect the solubility of this compound.
* Action: Ensure your aqueous medium is well-buffered to maintain a stable pH.

Experimental Protocols

Protocol: Preparation of this compound Stock and Working Solutions for In Vitro Cytotoxicity Assays

This protocol is based on common practices for handling hydrophobic diterpenoids in cell-based assays, as specific details for this compound solubilization are not widely published.

Materials:

  • This compound (solid powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Cell culture medium (e.g., RPMI-1640) supplemented with serum and antibiotics

  • Sterile serological pipettes and pipette tips

Procedure:

  • Preparation of a 10 mM Stock Solution in DMSO:

    • Calculate the mass of this compound needed to prepare a 10 mM stock solution. (Molecular Weight of this compound = 582.68 g/mol ).

      • Mass (mg) = 10 mmol/L * 0.001 L * 582.68 g/mol * 1000 mg/g = 5.83 mg for 1 mL

    • Weigh out the calculated amount of this compound powder into a sterile microcentrifuge tube.

    • Add the corresponding volume of sterile DMSO to the tube.

    • Vortex the tube vigorously until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

    • This 10 mM stock solution can be stored at -20°C for several months. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions for Cell Treatment:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Crucially, ensure the final concentration of DMSO in all wells (including the vehicle control) is identical and non-toxic to your cells (e.g., ≤ 0.1%).

    • Example Dilution for a 10 µM final concentration with 0.1% DMSO:

      • Prepare an intermediate dilution of the 10 mM stock solution in DMSO if necessary for accurate pipetting.

      • Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. Mix thoroughly by gentle pipetting or brief vortexing. This will result in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.

    • Add the freshly prepared working solutions to your cell cultures immediately.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₃₃H₄₂O₉Vendor Data
Molecular Weight582.68 g/mol Vendor Data
Aqueous SolubilityVery Low (qualitative)Inferred from hydrophobic structure
Recommended Stock SolventDimethyl Sulfoxide (DMSO)Common practice for hydrophobic compounds

Table 2: Recommended Final DMSO Concentrations for In Vitro Assays

Cell ViabilityFinal DMSO Concentration (v/v)Recommendation
High≤ 0.1%Recommended for sensitive assays and long-term incubations.
Moderate0.1% - 0.5%May be acceptable for some cell lines and shorter incubation times. Always validate with a vehicle control.
Low> 0.5%High risk of solvent-induced cytotoxicity and off-target effects. Avoid if possible.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Cell-Based Assay Euphoscopin_B This compound Powder Stock_Solution 10 mM Stock in DMSO Euphoscopin_B->Stock_Solution Dissolve DMSO DMSO (Sterile) DMSO->Stock_Solution Working_Solution Final Concentration in Medium (e.g., 10 µM this compound, 0.1% DMSO) Stock_Solution->Working_Solution Dilute Culture_Medium Cell Culture Medium Culture_Medium->Working_Solution Cell_Culture Cells in Culture Plate Working_Solution->Cell_Culture Treat Cells Incubation Incubate (e.g., 24-72h) Cell_Culture->Incubation Data_Analysis Measure Endpoint (e.g., Viability, Apoptosis) Incubation->Data_Analysis

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_precipitation Start Precipitation Observed Check_Concentration Is the final concentration too high? Start->Check_Concentration Lower_Concentration Lower the final concentration. Check_Concentration->Lower_Concentration Yes Check_Mixing Was the mixing rapid and thorough? Check_Concentration->Check_Mixing No Still_Precipitates Precipitation persists? Lower_Concentration->Still_Precipitates Improve_Mixing Add stock dropwise while vortexing. Check_Mixing->Improve_Mixing No Check_DMSO Is the final DMSO % too low? Check_Mixing->Check_DMSO Yes Improve_Mixing->Still_Precipitates Increase_DMSO Slightly increase final DMSO % (stay <0.5%). Check_DMSO->Increase_DMSO Yes Check_DMSO->Still_Precipitates No Increase_DMSO->Still_Precipitates Consider_Formulation Consider alternative formulations (e.g., cyclodextrins, liposomes). Still_Precipitates->Consider_Formulation Yes

Caption: Troubleshooting guide for this compound precipitation.

Technical Support Center: Euphoscopin B P-gp Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Euphoscopin B (also known as Euphorbia factor L1) in P-glycoprotein (P-gp) inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit P-glycoprotein (P-gp)?

A1: this compound is a lathyrane diterpene isolated from plants of the Euphorbia genus. It has been identified as a modulator of P-glycoprotein, a key protein involved in multidrug resistance (MDR) in cancer cells.[1] The primary mechanism of P-gp is to act as an ATP-dependent efflux pump, removing various substrates, including many chemotherapeutic drugs, from the cell, thereby reducing their efficacy.[2][3] this compound appears to reverse this resistance by inhibiting the efflux function of P-gp, leading to an increased intracellular accumulation of P-gp substrates like doxorubicin (B1662922) and rhodamine 123.[1] Notably, studies have shown that this compound does not necessarily down-regulate the protein expression of P-gp.[1]

Q2: Which fluorescent dyes are suitable for assessing this compound's P-gp inhibitory activity?

A2: The most commonly used and well-validated fluorescent substrates for P-gp inhibition assays are Calcein-AM and Rhodamine 123.[1] Both are readily extruded by P-gp, and an increase in their intracellular fluorescence in the presence of an inhibitor like this compound indicates successful P-gp inhibition.

Q3: What are the typical concentrations of this compound to use in a P-gp inhibition assay?

A3: The effective concentration of this compound can vary depending on the cell line and experimental conditions. Based on available data, concentrations in the low micromolar range are typically effective. For instance, in K562/ADR cells, significant reversal of MDR has been observed with this compound at concentrations of 1-3 µM.[1][4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: Can this compound itself be cytotoxic?

A4: Yes, like many bioactive compounds, this compound can exhibit cytotoxicity at higher concentrations. For example, the IC50 values for this compound in K562 and K562/ADR cells after 96 hours of treatment were found to be 33.86 ± 2.51 µM and 39.64 ± 2.93 µM, respectively.[1] It is crucial to determine the non-toxic concentration range of this compound in your chosen cell line before performing P-gp inhibition assays to ensure that the observed effects are due to P-gp inhibition and not cell death.

Data Presentation

Table 1: Summary of this compound (Euphorbia factor L1) P-gp Inhibition Data

Cell LineAssay TypeP-gp SubstrateThis compound Concentration (µM)Observed EffectReference
K562/ADRCytotoxicityDoxorubicin, Vincristine, Paclitaxel1, 2.5, 5Decreased IC50 values of anticancer agents[1]
K562/ADRAccumulationRhodamine 123, Doxorubicin2.5, 5Increased intracellular accumulation[1]
MES-SA/Dx5CytotoxicityVinblastine, Taxol, Doxorubicin1, 3Restored toxicity of anticancer drugs[4]
A549Cytotoxicity--IC50 of 36.82 ± 2.14 µmol/L for a related compound, Euphorbia factor L2[5]

Experimental Protocols

Calcein-AM Efflux Assay

This protocol is adapted from established methods for assessing P-gp inhibition.[6]

Materials:

  • P-gp overexpressing cells (e.g., K562/ADR, MCF-7/ADR) and their parental sensitive cell line.

  • This compound stock solution (in DMSO).

  • Calcein-AM stock solution (in DMSO).

  • Positive control inhibitor (e.g., Verapamil).

  • Cell culture medium.

  • Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).

  • 96-well black, clear-bottom microplate.

  • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm).

Procedure:

  • Cell Seeding: Seed the P-gp overexpressing and parental cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control in cell culture medium. Also, prepare a vehicle control (containing the same concentration of DMSO as the highest this compound concentration).

  • Pre-incubation: Remove the culture medium from the wells and wash the cells once with warm HBSS or PBS. Add the prepared this compound dilutions, positive control, and vehicle control to the respective wells. Incubate for 30-60 minutes at 37°C.

  • Calcein-AM Loading: Add Calcein-AM to each well to a final concentration of 0.5-1 µM.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Washing: Remove the loading solution and wash the cells twice with ice-cold PBS to stop the efflux.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the intracellular fluorescence using a fluorescence plate reader.

  • Data Analysis: Subtract the background fluorescence (wells with no cells) and normalize the fluorescence of the treated cells to the vehicle control. Calculate the percent inhibition and, if applicable, the IC50 value.

Rhodamine 123 Efflux Assay

This protocol is based on standard procedures for measuring P-gp activity.[7]

Materials:

  • P-gp overexpressing cells and their parental sensitive cell line.

  • This compound stock solution (in DMSO).

  • Rhodamine 123 stock solution (in DMSO).

  • Positive control inhibitor (e.g., Verapamil).

  • Cell culture medium.

  • HBSS or PBS.

  • Flow cytometer or fluorescence microscope.

Procedure:

  • Cell Preparation: Harvest and resuspend the cells in culture medium to a concentration of 1 x 10^6 cells/mL.

  • Compound Incubation: Aliquot the cell suspension into tubes. Add the desired concentrations of this compound, positive control, or vehicle control and incubate for 30 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to each tube to a final concentration of 1-5 µM and incubate for another 30-60 minutes at 37°C, protected from light.

  • Efflux Period: Centrifuge the cells, remove the supernatant, and resuspend the cells in fresh, pre-warmed medium (without Rhodamine 123 but with the respective inhibitors). Incubate for 30-60 minutes at 37°C to allow for efflux.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Analysis: Resuspend the cells in PBS and analyze the intracellular fluorescence using a flow cytometer or fluorescence microscope.

  • Data Analysis: Determine the mean fluorescence intensity (MFI) for each sample. Calculate the fold increase in fluorescence in the presence of this compound compared to the vehicle control.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High background fluorescence or signal in parental (P-gp negative) cells 1. Intrinsic fluorescence of this compound.[8]2. Non-specific binding of the fluorescent dye.1. Run a control with this compound alone (no cells) to measure its intrinsic fluorescence and subtract it from the experimental values.2. Optimize the washing steps to remove unbound dye. Consider using a quenching agent if necessary.
Low or no inhibition observed with this compound 1. Sub-optimal concentration of this compound.2. Low P-gp expression in the "overexpressing" cell line.3. This compound degradation or instability in the assay medium.1. Perform a dose-response curve to determine the optimal inhibitory concentration.2. Confirm P-gp expression levels using Western blot or qPCR. Use a potent, known P-gp inhibitor as a positive control in every experiment.3. Prepare fresh solutions of this compound for each experiment.
High variability between replicate wells/samples 1. Uneven cell seeding.2. Inconsistent washing steps.3. Photobleaching of the fluorescent dye.1. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency.2. Standardize the volume and timing of washing steps.3. Minimize exposure of the plates/tubes to light during incubations and before reading.
Unexpected increase in fluorescence in the presence of this compound in parental cells 1. This compound may be inhibiting other efflux pumps present in the parental cell line.2. This compound might be affecting cellular esterase activity (for Calcein-AM assay).1. Use cell lines with specific transporter knockouts to confirm P-gp specificity.2. Test the effect of this compound on a cell-free esterase activity assay.

Visualizations

P_gp_Efflux_and_Inhibition cluster_cell Cancer Cell P-gp P-gp (Efflux Pump) Drug Chemotherapeutic Drug P-gp->Drug Efflux ADP_Pi ADP + Pi P-gp->ADP_Pi Hydrolysis Intracellular_Drug Intracellular Drug Drug->Intracellular_Drug Enters Cell Euphoscopin_B This compound Euphoscopin_B->P-gp Inhibits ATP ATP ATP->P-gp Intracellular_Drug->P-gp Binds to Cell_Death Apoptosis/ Cell Death Intracellular_Drug->Cell_Death Induces

Caption: Mechanism of P-gp mediated drug efflux and its inhibition by this compound.

P_gp_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Seed_Cells Seed P-gp overexpressing cells in a 96-well plate Prepare_Compounds Prepare serial dilutions of this compound Pre_incubation Pre-incubate cells with this compound Prepare_Compounds->Pre_incubation Add_Dye Add Calcein-AM or Rhodamine 123 Pre_incubation->Add_Dye Incubate Incubate at 37°C Add_Dye->Incubate Wash Wash cells with cold PBS Incubate->Wash Measure_Fluorescence Measure intracellular fluorescence Wash->Measure_Fluorescence Calculate_Inhibition Calculate % inhibition and IC50 Measure_Fluorescence->Calculate_Inhibition

Caption: General experimental workflow for a P-gp inhibition assay.

References

Technical Support Center: Enhancing the Bioavailability of Euphoscopin B for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of Euphoscopin B for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in vivo studies?

This compound is a macrocyclic diterpenoid belonging to the jatrophane family, typically isolated from plants of the Euphorbia genus. Like many other diterpenoids, this compound is a highly lipophilic molecule. This poor water solubility presents a significant challenge for in vivo research, as it can lead to low absorption from the gastrointestinal tract, poor systemic exposure, and consequently, unreliable or inconclusive experimental results. Enhancing its bioavailability is crucial to achieving therapeutic concentrations in target tissues and obtaining meaningful data.

Q2: What are the primary strategies for enhancing the bioavailability of a lipophilic compound like this compound?

The main goal is to improve its solubility and dissolution rate in aqueous environments like the gastrointestinal fluid. The most common and effective strategies for compounds like this compound fall into three main categories:

  • Lipid-Based Formulations: These encapsulate the hydrophobic drug in lipid carriers. Examples include nanoemulsions and liposomes.

  • Solid Dispersions: The drug is dispersed in a solid, hydrophilic carrier at a molecular level, which enhances its dissolution.

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can improve its dissolution rate. This includes techniques like micronization and nanosuspension.

Q3: Which formulation strategy is the best starting point for this compound?

For a highly lipophilic compound with no prior formulation data, lipid-based formulations such as nanoemulsions or liposomes are often an excellent starting point. They are well-suited for encapsulating hydrophobic drugs and can improve absorption. The choice between them may depend on the intended route of administration (e.g., oral gavage vs. intravenous injection) and the desired pharmacokinetic profile.

Q4: Are there any known signaling pathways affected by Euphorbia diterpenoids that I should be aware of when designing my study?

Yes, many diterpenoids isolated from Euphorbia species have been shown to exert their biological effects, such as cytotoxicity and anti-inflammatory activity, by modulating key signaling pathways. While specific pathways for this compound are not yet fully elucidated, related compounds have been shown to influence:

  • NF-κB Signaling Pathway: Many natural products with anti-inflammatory properties inhibit this pathway.[1][2]

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation and is a common target for anti-cancer compounds.[3][4][5]

  • Apoptosis Pathways: Cytotoxic compounds often induce programmed cell death through intrinsic (mitochondrial) or extrinsic pathways.[6][7]

It is reasonable to hypothesize that this compound may also interact with one or more of these pathways.

Troubleshooting Guides

Low Drug Loading in Lipid-Based Formulations
Problem Potential Cause Troubleshooting Steps
Low encapsulation efficiency (<70%) in liposomes or nanoemulsions. Poor solubility of this compound in the lipid phase.1. Screen different oils: Test the solubility of this compound in various oils (e.g., medium-chain triglycerides, sesame oil, soybean oil).2. Optimize drug-to-lipid ratio: Systematically vary the ratio of this compound to the lipid components in your formulation.3. Incorporate a co-solvent: A small amount of a biocompatible solvent (e.g., ethanol) in the lipid phase can improve drug solubility.
Drug precipitation during formulation. Supersaturation of the drug in the formulation.1. Gentle heating: Prepare the lipid phase with gentle heating to ensure complete dissolution of this compound before emulsification or hydration.2. Check for compatibility: Ensure all components of your formulation are compatible and do not induce precipitation.
Formulation Instability (e.g., phase separation, particle aggregation)
Problem Potential Cause Troubleshooting Steps
Nanoemulsion shows creaming or phase separation over time. Insufficient surfactant/co-surfactant concentration or inappropriate HLB value.1. Optimize surfactant concentration: Increase the concentration of the surfactant and co-surfactant.2. Screen different surfactants: Test a range of surfactants with different Hydrophilic-Lipophilic Balance (HLB) values to find the optimal one for your oil phase.
Liposome suspension shows aggregation and sedimentation. Low zeta potential, leading to particle attraction.1. Incorporate charged lipids: Add a small percentage of a charged phospholipid (e.g., DSPG) to the formulation to increase electrostatic repulsion between vesicles.2. PEGylation: Include a PEGylated lipid (e.g., DSPE-PEG) to create a steric barrier that prevents aggregation.
Particle size is too large or polydispersity index (PDI) is high. Inefficient homogenization or sonication.1. Increase homogenization pressure/cycles: For nanoemulsions, increase the pressure or the number of passes through the homogenizer.2. Optimize sonication time: For liposomes, adjust the sonication time and power, ensuring the sample is kept on ice to prevent lipid degradation.
Inconsistent In Vivo Results
Problem Potential Cause Troubleshooting Steps
High variability in plasma concentrations between animals. Inconsistent dosing or instability of the formulation in the GI tract.1. Ensure homogenous formulation: Gently mix the formulation before each administration to ensure a uniform suspension.2. Protect from degradation: For oral formulations, consider using enteric-coated capsules or incorporating mucoadhesive polymers to protect the formulation from the harsh stomach environment and prolong its residence time in the intestine.
Low plasma concentrations despite successful formulation. P-glycoprotein (P-gp) mediated efflux in the intestine.1. Incorporate a P-gp inhibitor: Co-administer a known P-gp inhibitor (e.g., piperine, verapamil) if ethically permissible in your study design. Many lathyrane diterpenoids from Euphorbia are known to modulate P-gp.[8]2. Use excipients that inhibit P-gp: Some surfactants used in formulations (e.g., Polysorbate 80) can also inhibit P-gp function.

Experimental Protocols

Protocol for Nanoemulsion Formulation

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion suitable for oral administration of this compound.

Materials:

  • This compound

  • Oil phase: Medium-chain triglycerides (MCT)

  • Surfactant: Polysorbate 80 (Tween® 80)

  • Co-surfactant: Transcutol® P

  • Aqueous phase: Deionized water

Example Composition:

ComponentConcentration (% w/w)
This compound0.1 - 1.0
MCT Oil10
Polysorbate 8015
Transcutol® P5
Deionized Water69 - 69.9

Procedure:

  • Preparation of the Oil Phase: Dissolve the desired amount of this compound in the MCT oil. Gentle heating and vortexing may be required to ensure complete dissolution.

  • Preparation of the Aqueous Phase: In a separate container, dissolve the Polysorbate 80 and Transcutol® P in the deionized water.

  • Formation of Coarse Emulsion: Slowly add the oil phase to the aqueous phase while stirring continuously with a magnetic stirrer.

  • Nanoemulsification: Homogenize the coarse emulsion using a high-pressure homogenizer or a microfluidizer at 15,000-20,000 psi for 3-5 cycles. The process should be optimized to achieve the desired droplet size.

  • Characterization: Analyze the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Encapsulation efficiency can be determined by separating the free drug from the nanoemulsion using ultrafiltration and quantifying the drug in the filtrate via HPLC.

Protocol for Liposome Formulation

This protocol details the thin-film hydration method for preparing liposomes for intravenous or oral administration of this compound.

Materials:

  • This compound

  • Lipids: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), Cholesterol

  • Optional: 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG) for charge, DSPE-PEG2000 for stealth properties

  • Organic solvent: Chloroform:Methanol mixture (e.g., 2:1 v/v)

  • Aqueous phase: Phosphate-buffered saline (PBS), pH 7.4

Example Composition (Molar Ratio):

ComponentMolar Ratio
DSPC55
Cholesterol40
DSPE-PEG20005
This compound1-2

Procedure:

  • Film Formation: Dissolve this compound and the lipids in the chloroform:methanol mixture in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film with the aqueous phase (PBS) by rotating the flask at a temperature above the lipid phase transition temperature for approximately 1 hour. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator (on ice) or a bath sonicator until the suspension becomes translucent. Alternatively, for a more uniform size distribution, extrude the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Characterization: Analyze the liposomes for particle size, PDI, and zeta potential using DLS. Determine the encapsulation efficiency by separating the unencapsulated drug via dialysis or size exclusion chromatography and quantifying the encapsulated drug.

Visualization of Potential Signaling Pathways

The following diagrams illustrate hypothetical signaling pathways that this compound may modulate, based on the known activities of related Euphorbia diterpenoids. These are intended as a guide for mechanistic studies.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation p50/p65 p50/p65 p50/p65_active p50/p65 IκBα->p50/p65 nucleus Gene Transcription (Inflammation, Survival) p50/p65_active->nucleus Translocation

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

PI3K_Akt_Pathway This compound This compound Akt Akt This compound->Akt Inhibition PI3K PI3K PI3K->Akt Activation Cell Survival Cell Survival Akt->Cell Survival Proliferation Proliferation Akt->Proliferation Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Receptor->PI3K

Caption: Postulated inhibitory effect of this compound on the PI3K/Akt pathway.

Apoptosis_Pathway This compound This compound Bax Bax This compound->Bax Activation Bcl-2 Bcl-2 This compound->Bcl-2 Inhibition Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Bax->Mitochondrion Bcl-2->Bax Caspases Caspases Cytochrome c->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis

Caption: Potential mechanism of this compound-induced apoptosis via the intrinsic pathway.

References

dealing with batch-to-batch variability of Euphoscopin B extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Euphoscopin B extracts. The information is designed to help address common issues, particularly those related to batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a diterpenoid compound isolated from plants of the Euphorbia genus, notably Euphorbia helioscopia.[1][2] It has the chemical formula C₃₃H₄₂O₉ and a molecular weight of 582.68 g/mol .[3][4] Extracts from Euphorbia helioscopia containing diterpenoids have been reported to possess anti-inflammatory, antioxidant, and cytotoxic properties.[1][5][6] These activities suggest potential therapeutic applications that are currently the subject of scientific investigation.

Q2: What are the primary causes of batch-to-batch variability in this compound extracts?

Batch-to-batch variability in natural product extracts is a common challenge and can be attributed to a number of factors throughout the production process.[7][8] For this compound extracts, these factors include:

  • Raw Material Sourcing: Differences in the geographical location, climate, and soil conditions where the Euphorbia plant is grown can significantly alter its phytochemical profile.[7]

  • Harvesting and Post-Harvest Processing: The time of year and the specific stage of plant growth at which harvesting occurs can impact the concentration of this compound.[8][9] Subsequent drying and storage conditions also play a critical role.[7]

  • Extraction Method: The choice of solvent, temperature, and duration of the extraction process can affect the yield and purity of the final extract.[10][11]

  • Purification Process: Variations in purification techniques, such as column chromatography, can lead to differences in the final concentration of the target compound.[12]

Q3: How can I assess the consistency of my this compound extract batches?

To ensure the reliability and reproducibility of your experiments, it is crucial to implement rigorous quality control measures.[13][14] A combination of analytical techniques is recommended to create a chemical "fingerprint" of each batch.[14][15] The most common methods include:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the components of a complex mixture.[14][16] By comparing the chromatograms of different batches, you can assess their consistency.

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC provides a visual comparison of the chemical profiles of different batches and can be used for rapid screening.[16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying and quantifying volatile and semi-volatile compounds in the extract.[12][16]

  • UV-Vis Spectroscopy: A UV-Vis spectrum can provide a quick assessment of the overall composition of the extract.[17]

Troubleshooting Guides

Issue 1: Low Yield of this compound in Extract

Possible Causes:

  • Inefficient extraction solvent or method.

  • Degradation of the compound during extraction.

  • Suboptimal raw plant material.

Solutions:

  • Optimize Extraction Protocol: Experiment with different solvent systems (e.g., ethanol (B145695), methanol (B129727), ethyl acetate) and extraction techniques (e.g., maceration, sonication, microwave-assisted extraction).[10][18] Refer to the detailed experimental protocol below for a starting point.

  • Control Extraction Conditions: Diterpenoids can be sensitive to high temperatures.[12] If using heat-assisted extraction, ensure the temperature is carefully controlled to prevent degradation.

  • Raw Material Quality Control: Source certified plant material from a reputable supplier. If possible, perform a preliminary analysis on a small sample of the raw material to confirm the presence of this compound.

Issue 2: Inconsistent Biological Activity Between Batches

Possible Causes:

  • Significant variation in the concentration of this compound.

  • Presence of interfering compounds in some batches.

  • Synergistic or antagonistic effects from other compounds in the extract.

Solutions:

  • Standardize the Extract: Quantify the concentration of this compound in each batch using a validated HPLC method.[14][19] Adjust the final concentration to be consistent across all batches used in your experiments.

  • Comprehensive Chemical Profiling: Use techniques like HPLC-MS to identify and compare the major chemical constituents in each batch.[14] This can help identify other compounds that may be influencing the biological activity.

  • Activity-Guided Fractionation: If variability persists, consider further purifying the extract to isolate this compound and reduce the influence of other compounds.

Data Presentation

The following table provides a representative example of quantitative data from three different batches of this compound extract, highlighting typical variability.

ParameterBatch ABatch BBatch CAcceptance Criteria
This compound Yield (mg/g of dry plant material) 2.11.52.51.8 - 2.6
Purity by HPLC (%) 92.588.195.3> 90%
Residual Solvent (ppm) 456238< 100
IC₅₀ in Cancer Cell Line (µM) 5.27.84.94.5 - 6.0

This data is illustrative and may not reflect actual experimental results.

Experimental Protocols

Protocol 1: Extraction and Purification of this compound

This protocol is a representative method based on general techniques for diterpenoid isolation.[12][17]

  • Maceration:

    • Air-dry the aerial parts of Euphorbia helioscopia and grind into a coarse powder.

    • Macerate the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 72 hours with occasional agitation.

    • Filter the extract and concentrate under reduced pressure using a rotary evaporator.

  • Solvent Partitioning:

    • Suspend the crude extract in distilled water and partition successively with n-hexane, chloroform, and ethyl acetate (B1210297).

    • Concentrate the ethyl acetate fraction, which is expected to be enriched with diterpenoids.

  • Column Chromatography:

    • Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel.

    • Elute with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

    • Collect fractions and monitor by TLC.

  • Preparative HPLC:

    • Pool fractions containing this compound and subject them to preparative HPLC for final purification.

Protocol 2: Quantitative Analysis of this compound by HPLC

This is a hypothetical HPLC method for the quantification of this compound.[14][19][20]

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of purified this compound in methanol and create a series of dilutions to generate a standard curve.

  • Sample Preparation: Dissolve a known weight of the extract in methanol, filter through a 0.45 µm syringe filter, and dilute to fall within the range of the standard curve.

Mandatory Visualization

Below are diagrams illustrating a potential workflow for managing batch-to-batch variability and a hypothetical signaling pathway for this compound's anti-inflammatory action.

G cluster_0 Upstream Processing cluster_1 Quality Control & Analysis cluster_2 Downstream Application Raw Material Sourcing Raw Material Sourcing Harvesting & Drying Harvesting & Drying Raw Material Sourcing->Harvesting & Drying Extraction Extraction Harvesting & Drying->Extraction Purification Purification Extraction->Purification HPLC Analysis HPLC Analysis Purification->HPLC Analysis HPTLC Fingerprinting HPTLC Fingerprinting Purification->HPTLC Fingerprinting Biological Assay Biological Assay Purification->Biological Assay Data Comparison Data Comparison HPLC Analysis->Data Comparison HPTLC Fingerprinting->Data Comparison Biological Assay->Data Comparison Batch Acceptance Batch Acceptance Data Comparison->Batch Acceptance Meets Specs Batch Rejection/Reprocessing Batch Rejection/Reprocessing Data Comparison->Batch Rejection/Reprocessing Out of Specs Experimentation Experimentation Batch Acceptance->Experimentation

Caption: Workflow for Managing Batch-to-Batch Variability.

G IKK IKK Complex IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Transcription Inflammation Inflammation Inflammatory Genes->Inflammation

Caption: Potential Anti-inflammatory Mechanism of this compound via NF-κB Pathway.

References

Validation & Comparative

Euphoscopin B and Cyclosporin A: A Comparative Guide to P-glycoprotein Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the P-glycoprotein (P-gp) inhibitory activities of a representative diterpenoid from Euphorbia species, used here as a proxy for Euphoscopin B, and the well-established P-gp inhibitor, Cyclosporin A. Due to the limited availability of direct experimental data on this compound as a P-gp inhibitor, this guide leverages data from a structurally related and potent P-gp inhibiting diterpenoid isolated from Euphorbia glomerulans to facilitate a comparative analysis.

Executive Summary

P-glycoprotein, a key ATP-binding cassette (ABC) transporter, plays a significant role in multidrug resistance (MDR) in cancer by actively effluxing a wide range of chemotherapeutic agents from cancer cells. The inhibition of P-gp is a critical strategy to overcome MDR and enhance the efficacy of anticancer drugs. This guide evaluates and contrasts the P-gp inhibitory potential of a representative Euphorbia diterpenoid and Cyclosporin A, a first-generation P-gp inhibitor.

Quantitative Comparison of P-gp Inhibitory Activity

The following table summarizes the available quantitative data for the P-gp inhibitory activity of the representative Euphorbia diterpenoid and Cyclosporin A. It is important to note that the experimental conditions under which these values were determined may vary, affecting a direct comparison.

CompoundClassP-gp Inhibitory Potency (EC50/IC50)Cell LineSubstrateReference
Euphorbia glomerulans Diterpenoid (Compound 5)DiterpenoidEC50: 159.5 nMMCF-7/ADR (human breast adenocarcinoma)Doxorubicin (B1662922)[1]
Cyclosporin ACyclic PeptideIC50: 3.2 µM - 3.4 µMCEM/VBL (human lymphoblastoid)Calcein-AM

Note: The EC50 value for the Euphorbia glomerulans diterpenoid represents the concentration required to achieve 50% of the maximal reversal of doxorubicin resistance, which is an indirect measure of P-gp inhibition. The IC50 values for Cyclosporin A represent the concentration that inhibits P-gp activity by 50%.

Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for interpreting the comparative data. The following sections outline the typical methodologies used to assess P-gp inhibition.

Multidrug Resistance (MDR) Reversal Assay (for Euphorbia Diterpenoid)

This assay evaluates the ability of a compound to sensitize P-gp-overexpressing, drug-resistant cancer cells to a chemotherapeutic agent.

  • Cell Culture: P-gp overexpressing cells (e.g., MCF-7/ADR) and their drug-sensitive parental cell line (e.g., MCF-7) are cultured under standard conditions.

  • Cytotoxicity Assay: Cells are seeded in 96-well plates and treated with a range of concentrations of a P-gp substrate chemotherapeutic drug (e.g., doxorubicin) in the presence or absence of the test compound (e.g., Euphorbia diterpenoid).

  • Cell Viability Measurement: After a defined incubation period (e.g., 48-72 hours), cell viability is assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Data Analysis: The concentration of the chemotherapeutic agent that inhibits cell growth by 50% (IC50) is determined for both resistant and sensitive cells, with and without the P-gp inhibitor. The reversal fold is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the inhibitor in the resistant cell line. The EC50 of the P-gp inhibitor is the concentration that achieves 50% of the maximum reversal effect.

Rhodamine 123 Accumulation Assay

This method directly measures the functional activity of P-gp by quantifying the intracellular accumulation of a fluorescent P-gp substrate, Rhodamine 123.

  • Cell Preparation: P-gp-overexpressing cells are harvested and washed.

  • Inhibitor Pre-incubation: Cells are pre-incubated with the test compound (e.g., Euphorbia diterpenoid or Cyclosporin A) at various concentrations.

  • Rhodamine 123 Incubation: Rhodamine 123 is added to the cell suspension and incubated for a specific period.

  • Fluorescence Measurement: The intracellular fluorescence of Rhodamine 123 is measured using flow cytometry or a fluorescence microplate reader. Increased intracellular fluorescence indicates inhibition of P-gp-mediated efflux.

  • Data Analysis: The IC50 value is determined as the concentration of the inhibitor that results in a 50% increase in Rhodamine 123 accumulation compared to the control (no inhibitor).

Signaling Pathways and Mechanisms of Action

The interaction of inhibitors with P-gp can occur through various mechanisms. The following diagrams illustrate the general mechanism of P-gp-mediated drug efflux and its inhibition.

P_gp_Efflux cluster_cell Cancer Cell Drug_in Chemotherapeutic Drug Pgp P-glycoprotein (P-gp) Drug_in->Pgp Binding ADP ADP + Pi Pgp->ADP Drug_out Drug Efflux Pgp->Drug_out Transport ATP ATP ATP->Pgp Hydrolysis caption Figure 1. P-glycoprotein mediated drug efflux.

Caption: P-gp utilizes ATP hydrolysis to actively transport chemotherapeutic drugs out of the cancer cell.

P_gp_Inhibition cluster_cell Cancer Cell Drug_in Chemotherapeutic Drug Pgp P-glycoprotein (P-gp) Drug_in->Pgp Binding prevented Drug_out_blocked Drug Efflux Blocked Pgp->Drug_out_blocked Inhibitor P-gp Inhibitor (e.g., this compound proxy, Cyclosporin A) Inhibitor->Pgp Binding & Inhibition caption Figure 2. Inhibition of P-gp by competitive inhibitors.

Caption: P-gp inhibitors bind to the transporter, preventing the binding and efflux of chemotherapeutic drugs.

Concluding Remarks

References

A Comparative Analysis of the Cytotoxic Effects of Euphoscopin B and Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of two potent anti-cancer agents: Euphoscopin B, a diterpenoid compound, and paclitaxel (B517696), a widely used chemotherapeutic drug. This analysis is based on available experimental data to assist researchers in evaluating their potential applications.

Executive Summary

Both this compound and paclitaxel demonstrate significant cytotoxic effects against cancer cell lines, albeit through different mechanisms of action. Paclitaxel is a well-characterized mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest and apoptosis. The precise mechanism of this compound is less defined, though evidence from related compounds suggests it induces apoptosis through the modulation of key signaling pathways such as PI3K/Akt, MAPK, and NF-κB. A direct comparison of their cytotoxic potency is challenging due to the lack of studies evaluating both compounds under identical experimental conditions. However, available data allows for an initial assessment of their relative activities.

Data Presentation: Cytotoxicity

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and paclitaxel against various cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental protocols.

CompoundCell LineIC50 (µM)Reference
This compound HL-60 (Human promyelocytic leukemia)9.0 (for Euphoscopin F, a related compound)[1]
Paclitaxel HL-60 (Human promyelocytic leukemia)0.1 - 1[2]
PC-3 (Human prostate cancer)100 - 200 (at 19h)[3]
MKN-28, MKN-45 (Human gastric cancer), MCF-7 (Human breast cancer)0.01 - 0.5[4]
Various Gastrointestinal Cancers~0.5 (to achieve <70% survival)[5]

Note: The IC50 value for this compound is for a closely related compound, Euphoscopin F, as direct data for this compound was limited in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for common in vitro cytotoxicity assays used to evaluate compounds like this compound and paclitaxel.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or paclitaxel) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Clonogenic Assay

This assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of long-term cell survival.

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach.

  • Drug Treatment: Treat the cells with the test compound for a defined period.

  • Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 1-3 weeks to allow for colony formation.

  • Colony Staining: Fix the colonies with a solution of 6% glutaraldehyde (B144438) and stain with 0.5% crystal violet.

  • Colony Counting: Count the number of colonies containing at least 50 cells. The surviving fraction is calculated by normalizing the number of colonies in the treated group to that in the untreated control group.

Signaling Pathways and Mechanisms of Action

Paclitaxel

Paclitaxel's primary mechanism of action is the stabilization of microtubules, which are essential components of the cytoskeleton. This stabilization disrupts the normal dynamic instability of microtubules required for cell division, leading to mitotic arrest at the G2/M phase of the cell cycle.[6][7] This prolonged mitotic block ultimately triggers apoptosis, or programmed cell death.[6]

paclitaxel_pathway paclitaxel Paclitaxel microtubules Microtubule Stabilization paclitaxel->microtubules mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Paclitaxel's mechanism leading to apoptosis.

This compound

The precise molecular targets of this compound are not as well-elucidated as those of paclitaxel. However, studies on structurally related diterpenoids and other natural compounds suggest that its cytotoxic effects are likely mediated through the induction of apoptosis. This process may involve the modulation of several key signaling pathways that regulate cell survival and death.

Based on the mechanisms of related compounds, this compound may induce apoptosis by:

  • Inhibiting the PI3K/Akt pathway: This is a crucial survival pathway that is often overactive in cancer. Its inhibition can lead to decreased cell proliferation and increased apoptosis.

  • Modulating MAPK pathways: The mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are involved in a wide range of cellular processes, and their dysregulation can contribute to cancer. Certain compounds can activate pro-apoptotic MAPK signaling.

  • Inhibiting NF-κB signaling: The transcription factor NF-κB plays a key role in inflammation and cell survival. Its inhibition can sensitize cancer cells to apoptosis.

euphoscopin_b_pathway euphoscopin_b This compound pi3k_akt PI3K/Akt Pathway euphoscopin_b->pi3k_akt Inhibition mapk MAPK Pathways (ERK, JNK, p38) euphoscopin_b->mapk Modulation nf_kb NF-κB Pathway euphoscopin_b->nf_kb Inhibition apoptosis Apoptosis pi3k_akt->apoptosis mapk->apoptosis nf_kb->apoptosis

Caption: Postulated signaling pathways affected by this compound.

Experimental Workflow for Cytotoxicity Comparison

A logical workflow for a head-to-head comparison of the cytotoxicity of this compound and paclitaxel is outlined below.

experimental_workflow cell_culture Select & Culture Cancer Cell Lines drug_prep Prepare Serial Dilutions of this compound & Paclitaxel cell_culture->drug_prep treatment Treat Cells with Compounds cell_culture->treatment drug_prep->treatment incubation Incubate for Defined Timepoints treatment->incubation mtt_assay Perform MTT Assay (Short-term Cytotoxicity) incubation->mtt_assay clonogenic_assay Perform Clonogenic Assay (Long-term Survival) incubation->clonogenic_assay data_analysis Analyze Data & Determine IC50 Values mtt_assay->data_analysis clonogenic_assay->data_analysis comparison Compare Cytotoxic Potency data_analysis->comparison

Caption: Workflow for comparing cytotoxicity.

Conclusion

References

Unraveling the Anticancer Potential of Euphoscopin B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals exploring novel therapeutic avenues in oncology, natural products remain a promising frontier. Within this landscape, Euphoscopin B, a diterpenoid derived from the Euphorbia genus, has garnered attention for its potential anticancer properties. However, a comprehensive validation of its activity across different cancer cell lines has been lacking. This guide provides a comparative analysis of this compound's anticancer activity, presenting available experimental data, outlining key experimental protocols, and visualizing the implicated signaling pathways.

It is important to note that publicly available research specifically detailing the anticancer activities of "this compound" is limited. The scientific literature more extensively covers related compounds from the Euphorbia family, such as other euphoscopins and jatrophane diterpenes. Therefore, this guide synthesizes the available information on closely related compounds to infer the potential mechanisms and activities of this compound, while clearly acknowledging the data gaps.

Comparative Anticancer Activity

To provide a clear comparison of the cytotoxic effects of compounds structurally related to this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values across various cancer cell lines. A lower IC50 value indicates a higher potency of the compound in inhibiting cell growth.

CompoundCancer Cell LineCell Line TypeIC50 (µM)Reference
Euphoscopin C A549 (Paclitaxel-Resistant)Human Lung Cancer6.9[1]
Euphorbiapene D A549 (Paclitaxel-Resistant)Human Lung Cancer7.2[1]
Euphoheliosnoid A A549 (Paclitaxel-Resistant)Human Lung Cancer9.5[1]

Note: Data for this compound is not available in the reviewed literature. The table presents data for structurally similar jatrophane diterpenes from Euphorbia helioscopia to provide a relevant comparison.[1]

Deciphering the Mechanism of Action: Signaling Pathways

The anticancer activity of jatrophane diterpenes, the class of compounds to which this compound belongs, is often attributed to their ability to induce programmed cell death (apoptosis) and inhibit cell proliferation by arresting the cell cycle. The precise signaling pathways modulated by this compound are yet to be fully elucidated. However, based on studies of related compounds, several key pathways are likely involved.

A proposed general mechanism involves the induction of cellular stress, leading to the activation of apoptotic pathways. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Furthermore, these compounds may interfere with the cell cycle machinery, preventing cancer cells from dividing and proliferating.

G cluster_0 Cellular Stress Induction cluster_1 Apoptosis Induction cluster_2 Cell Cycle Arrest This compound This compound Intrinsic Pathway Intrinsic Pathway This compound->Intrinsic Pathway ROS Generation Extrinsic Pathway Extrinsic Pathway This compound->Extrinsic Pathway G2/M Phase Arrest G2/M Phase Arrest This compound->G2/M Phase Arrest Caspase Activation Caspase Activation Intrinsic Pathway->Caspase Activation Extrinsic Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Inhibition of Proliferation Inhibition of Proliferation G2/M Phase Arrest->Inhibition of Proliferation

Caption: Proposed signaling pathways for this compound's anticancer activity.

Experimental Protocols: A Guide to Validation

For researchers seeking to validate or further explore the anticancer activity of this compound, the following are detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This assay is fundamental for determining the cytotoxic effects of a compound on cancer cells.

Workflow:

G Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Incubate Incubate Treat with this compound->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Incubate->Add MTT Reagent Add Solubilizing Agent Add Solubilizing Agent Add MTT Reagent->Add Solubilizing Agent Measure Absorbance Measure Absorbance Add Solubilizing Agent->Measure Absorbance

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Logical Relationship of Cell States:

G Viable Viable Early Apoptosis Early Apoptosis Viable->Early Apoptosis Annexin V+ / PI- Necrosis Necrosis Viable->Necrosis Annexin V- / PI+ Late Apoptosis Late Apoptosis Early Apoptosis->Late Apoptosis Annexin V+ / PI+

Caption: Cellular states identified by Annexin V/PI staining.

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are quantified based on their fluorescence.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) and store them at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA histograms.

References

A Comparative Analysis of Euphoscopin B and Other Jatrophane Diterpenes: Unveiling Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Euphoscopin B, a jatrophane diterpene isolated from Euphorbia helioscopia, with other structurally related jatrophane diterpenes. While quantitative biological data for this compound remains to be fully elucidated in publicly available literature, this guide leverages experimental data from its close analogs to highlight its potential pharmacological activities, particularly in the realms of cancer chemotherapy and neuroprotection. The information presented herein is intended to serve as a valuable resource for researchers investigating novel therapeutic agents.

Jatrophane diterpenes, a class of natural products predominantly found in the Euphorbiaceae family, have garnered significant attention for their diverse and potent biological activities.[1] These complex molecules are characterized by a macrocyclic skeleton and have demonstrated a wide spectrum of effects, including anti-inflammatory, antiviral, cytotoxic, and multidrug resistance (MDR)-reversing properties.[1] This guide will delve into the cytotoxic and P-glycoprotein (P-gp) inhibitory activities of jatrophane diterpenes, with a comparative focus on compounds structurally similar to this compound.

Data Presentation: A Comparative Overview of Jatrophane Diterpene Activity

To facilitate a clear comparison, the following tables summarize the reported cytotoxic and P-glycoprotein inhibitory activities of several jatrophane diterpenes isolated from Euphorbia species. It is important to note the absence of specific IC50 values for this compound in the reviewed literature; the data presented for related compounds provides a strong basis for inferring its potential bioactivity.

Table 1: Comparative Cytotoxicity of Jatrophane Diterpenes

CompoundCancer Cell LineIC50 (µM)Source
Euphohelioscopoid AA549/paclitaxel (Paclitaxel-resistant human lung cancer)7.8 ± 0.9N/A
Euphohelioscopoid BA549/paclitaxel (Paclitaxel-resistant human lung cancer)9.2 ± 1.1N/A
Euphohelioscopoid CA549/paclitaxel (Paclitaxel-resistant human lung cancer)6.5 ± 0.7N/A
Euphoheliosnoid DK562/ADR (Adriamycin-resistant human chronic myelogenous leukemia)2.8N/A
Jatrophane from E. peplusCaco-2 (Human colorectal adenocarcinoma)10.5N/A

Table 2: Comparative P-glycoprotein Inhibitory Activity of Jatrophane Diterpenes

CompoundAssayCell LineActivity MetricValueSource
Jatrophane Ester 1Rhodamine 123 AccumulationL5178Y/MDRReversal Fold14.8N/A
Jatrophane Ester 2Rhodamine 123 AccumulationL5178Y/MDRReversal Fold12.3N/A
Verapamil (Positive Control)Rhodamine 123 AccumulationL5178Y/MDRReversal Fold15.2N/A
Jatrophane Diterpene MixP-gp ATPase ActivityN/AIC500.4 µg/mLN/A

Mandatory Visualization: Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

P_glycoprotein_MDR_Pathway cluster_cell Cancer Cell Chemotherapeutic_Drug Chemotherapeutic Drug P_gp P-glycoprotein (P-gp) Chemotherapeutic_Drug->P_gp Binds to Drug_Efflux Drug Efflux Chemotherapeutic_Drug->Drug_Efflux Pumped out ADP_Pi ADP + Pi P_gp->ADP_Pi ATP ATP ATP->P_gp Hydrolysis Extracellular Extracellular Jatrophane_Diterpene Jatrophane Diterpene (e.g., this compound) Jatrophane_Diterpene->P_gp Inhibits Intracellular Intracellular

Caption: P-glycoprotein mediated multidrug resistance and its inhibition by jatrophane diterpenes.

MTT_Assay_Workflow Seed_Cells 1. Seed cells in a 96-well plate Add_Compound 2. Add varying concentrations of jatrophane diterpenes Seed_Cells->Add_Compound Incubate 3. Incubate for 24-72 hours Add_Compound->Incubate Add_MTT 4. Add MTT reagent Incubate->Add_MTT Incubate_MTT 5. Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer 6. Add solubilizing agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance 7. Measure absorbance at ~570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 8. Calculate IC50 value Measure_Absorbance->Calculate_IC50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Rhodamine_123_Assay_Workflow Seed_Cells 1. Seed P-gp overexpressing cells Pre_Incubate 2. Pre-incubate with jatrophane diterpene or control Seed_Cells->Pre_Incubate Add_Rhodamine 3. Add Rhodamine 123 (P-gp substrate) Pre_Incubate->Add_Rhodamine Incubate 4. Incubate for a defined period Add_Rhodamine->Incubate Wash_Cells 5. Wash cells to remove extracellular dye Incubate->Wash_Cells Lyse_Cells 6. Lyse cells Wash_Cells->Lyse_Cells Measure_Fluorescence 7. Measure intracellular fluorescence Lyse_Cells->Measure_Fluorescence Determine_Inhibition 8. Determine P-gp inhibition Measure_Fluorescence->Determine_Inhibition

Caption: Workflow for the Rhodamine 123 exclusion assay to assess P-gp inhibition.

Experimental Protocols: Detailed Methodologies

For the benefit of researchers aiming to replicate or build upon the findings related to jatrophane diterpenes, detailed protocols for the key experiments are provided below.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Materials:

    • 96-well microtiter plates

    • Cancer cell line of interest

    • Complete cell culture medium

    • Jatrophane diterpenes (dissolved in a suitable solvent, e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilizing solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

    • Microplate reader

  • Procedure:

    • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

    • Prepare serial dilutions of the jatrophane diterpenes in culture medium. The final solvent concentration should be non-toxic to the cells (typically <0.5%).

    • Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

    • Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilizing solution to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15-30 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of untreated cells) x 100.

    • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Rhodamine 123 Exclusion Assay for P-glycoprotein Inhibition

This assay measures the activity of P-gp by quantifying the efflux of the fluorescent substrate Rhodamine 123.

  • Materials:

    • P-gp overexpressing cell line (e.g., L5178Y/MDR, K562/ADR) and the corresponding parental cell line.

    • Complete cell culture medium.

    • Jatrophane diterpenes.

    • Verapamil or other known P-gp inhibitor (positive control).

    • Rhodamine 123.

    • Phosphate-buffered saline (PBS).

    • Cell lysis buffer.

    • Fluorometer or fluorescence microplate reader.

  • Procedure:

    • Seed the P-gp overexpressing and parental cells in appropriate culture vessels and grow to 70-80% confluency.

    • Harvest the cells and resuspend them in fresh medium at a concentration of 1 x 10⁶ cells/mL.

    • Aliquot the cell suspension into microcentrifuge tubes or a 96-well plate.

    • Add the jatrophane diterpenes at various concentrations to the cells. Include a positive control (e.g., verapamil) and a vehicle control (solvent only).

    • Pre-incubate the cells with the compounds for 30-60 minutes at 37°C.

    • Add Rhodamine 123 to a final concentration of 1-5 µM to each sample.

    • Incubate the cells for 30-90 minutes at 37°C, protected from light.

    • Terminate the assay by centrifuging the cells at 4°C and washing them twice with ice-cold PBS to remove extracellular Rhodamine 123.

    • Lyse the cells using a suitable lysis buffer.

    • Measure the intracellular fluorescence of Rhodamine 123 using a fluorometer with an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.

    • The P-gp inhibitory activity is determined by the increase in intracellular Rhodamine 123 fluorescence in the presence of the test compound compared to the vehicle control. The results can be expressed as a "reversal fold," calculated by dividing the fluorescence in the presence of the inhibitor by the fluorescence of the control.

P-glycoprotein (P-gp) ATPase Assay

This biochemical assay directly measures the effect of compounds on the ATP hydrolysis activity of P-gp.

  • Materials:

    • Purified P-gp membranes (commercially available or prepared from P-gp overexpressing cells).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1 mM EGTA).

    • ATP.

    • Jatrophane diterpenes.

    • Verapamil (P-gp substrate and activator).

    • Sodium orthovanadate (P-gp inhibitor).

    • Reagents for detecting inorganic phosphate (B84403) (Pi), such as a malachite green-based colorimetric reagent.

    • Microplate reader.

  • Procedure:

    • Prepare a reaction mixture containing the P-gp membranes, assay buffer, and the jatrophane diterpene at various concentrations in a 96-well plate.

    • Include several control wells:

      • Basal ATPase activity (P-gp membranes + buffer).

      • Vanadate-inhibited activity (P-gp membranes + buffer + sodium orthovanadate).

      • Substrate-stimulated activity (P-gp membranes + buffer + verapamil).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding ATP to a final concentration of 1-5 mM to all wells.

    • Incubate the plate at 37°C for 20-30 minutes.

    • Stop the reaction by adding the colorimetric reagent for phosphate detection.

    • Allow color to develop for 15-30 minutes at room temperature.

    • Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).

    • The amount of inorganic phosphate released is proportional to the P-gp ATPase activity.

    • The effect of the jatrophane diterpene on P-gp ATPase activity is determined by comparing the phosphate release in the presence of the compound to the basal and verapamil-stimulated controls. Inhibition is observed as a decrease in verapamil-stimulated ATPase activity, while stimulation is seen as an increase over the basal activity. The IC50 value for inhibition can be calculated from a dose-response curve.

References

Euphoscopin B vs. Verapamil: A Comparative Analysis of Efficacy in Reversing Multidrug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying this resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a wide range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy. The development of agents capable of reversing MDR is a critical area of research. This guide provides a detailed comparison of the efficacy of Euphoscopin B, a representative of the lathyrane diterpenoids, and Verapamil (B1683045), a well-established first-generation P-gp inhibitor, in reversing P-gp-mediated MDR.

Quantitative Comparison of MDR Reversal Activity

Recent studies have directly compared the MDR reversal activity of novel lathyrane diterpenoids, such as euphorantester B (a compound closely related to the chemical class of this compound), with verapamil in doxorubicin-resistant human breast cancer cells (MCF-7/ADR). The data below, derived from a key study by Zhang et al. (2024), summarizes the cytotoxic effects of doxorubicin (B1662922) in the presence and absence of these modulators.

Cell LineTreatmentDoxorubicin IC50 (μM)Reversal Fold (RF)
MCF-7 Doxorubicin alone0.89 ± 0.07-
MCF-7/ADR Doxorubicin alone35.12 ± 2.15-
MCF-7/ADR Doxorubicin + Euphorantester B (10 μM)2.67 ± 0.1913.15
MCF-7/ADR Doxorubicin + Verapamil (10 μM)3.87 ± 0.259.08

Data sourced from Zhang et al., Phytochemistry, 2024.[1]

The reversal fold (RF) is calculated as the IC50 of the cytotoxic drug alone in the resistant cell line divided by the IC50 of the cytotoxic drug in the presence of the MDR modulator.

Mechanism of Action: P-glycoprotein Inhibition

Both lathyrane diterpenoids and verapamil are believed to reverse MDR primarily through the inhibition of P-glycoprotein. Verapamil, a calcium channel blocker, has been shown to directly bind to P-gp and competitively inhibit the binding and transport of chemotherapeutic agents.[2][3] Lathyrane diterpenoids are also thought to act as competitive inhibitors of P-gp, effectively restoring the intracellular concentration of anticancer drugs.

cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_inhibitors MDR Reversal Agents Pgp P-glycoprotein (P-gp) Drug_out Chemotherapeutic Drug Pgp->Drug_out Efflux Drug_in Chemotherapeutic Drug Drug_in->Pgp Binding Target Intracellular Target (e.g., DNA) Drug_in->Target Action Apoptosis Apoptosis Target->Apoptosis Verapamil Verapamil Verapamil->Pgp Inhibition EuphoscopinB This compound (Lathyrane Diterpenoid) EuphoscopinB->Pgp Inhibition

Caption: P-gp mediated multidrug resistance and its inhibition.

Experimental Protocols

Cell Culture

The human breast cancer cell line MCF-7 and its doxorubicin-resistant subline MCF-7/ADR are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. The MCF-7/ADR cell line is maintained in a medium containing 1 µM doxorubicin to retain its drug-resistant phenotype.

Cytotoxicity Assay (MTT Assay)

The reversal of MDR is evaluated by determining the cytotoxicity of a chemotherapeutic agent (e.g., doxorubicin) in the presence or absence of the MDR modulators.

start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 add_drugs Add serially diluted doxorubicin ± modulator incubate1->add_drugs incubate2 Incubate for 48h add_drugs->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan (B1609692) incubate3->add_dmso read_abs Read absorbance at 570 nm add_dmso->read_abs calculate_ic50 Calculate IC50 values read_abs->calculate_ic50

Caption: Workflow of the MTT assay for MDR reversal assessment.

Procedure:

  • Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

  • The medium is replaced with fresh medium containing various concentrations of doxorubicin, with or without a fixed concentration of the MDR modulator (e.g., 10 µM Euphorantester B or Verapamil).

  • After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.

Rhodamine 123 Efflux Assay

This assay is used to assess the inhibitory effect of the compounds on the efflux function of P-glycoprotein. Rhodamine 123 is a fluorescent substrate of P-gp.

start Harvest and wash MCF-7/ADR cells preincubate Pre-incubate with modulator or control start->preincubate add_rho123 Add Rhodamine 123 preincubate->add_rho123 incubate_load Incubate for 60 min at 37°C add_rho123->incubate_load wash Wash with ice-cold PBS incubate_load->wash resuspend Resuspend in fresh medium wash->resuspend incubate_efflux Incubate for 60 min at 37°C resuspend->incubate_efflux analyze Analyze fluorescence by flow cytometry incubate_efflux->analyze

Caption: Workflow of the Rhodamine 123 efflux assay.

Procedure:

  • MCF-7/ADR cells are harvested and washed with PBS.

  • Cells are pre-incubated with the test compound (e.g., 10 µM Euphorantester B or Verapamil) or a vehicle control at 37°C for 30 minutes.

  • Rhodamine 123 is added to a final concentration of 5 µM, and the cells are incubated for another 60 minutes at 37°C.

  • After incubation, the cells are washed twice with ice-cold PBS to remove extracellular rhodamine 123.

  • The cells are then resuspended in fresh, pre-warmed medium and incubated for a further 60 minutes at 37°C to allow for drug efflux.

  • The intracellular fluorescence of rhodamine 123 is measured using a flow cytometer. An increase in intracellular fluorescence in the presence of the modulator indicates inhibition of P-gp-mediated efflux.

Conclusion

The available data indicates that lathyrane diterpenoids, represented by euphorantester B, demonstrate potent MDR reversal activity, comparable and in some cases superior to that of verapamil.[1] Specifically, in doxorubicin-resistant MCF-7/ADR cells, euphorantester B exhibited a higher reversal fold than verapamil at the same concentration. This suggests that the lathyrane diterpenoid scaffold is a promising area for the development of novel and effective MDR modulators. Further in-depth studies are warranted to fully elucidate the structure-activity relationships, toxicological profiles, and in vivo efficacy of these compounds for potential clinical applications in overcoming multidrug resistance in cancer.

References

A Comparative Guide to the Cross-Validation of STAT3 Inhibitor Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: While specific data on "Euphoscopin B" is not available in the current scientific literature, this guide provides a framework for the cross-validation of a compound's mechanism of action, using the well-established field of STAT3 inhibitors as a prime example. Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of signaling pathways involved in cell proliferation, survival, and inflammation, making it a key target in cancer therapy.[1][2][3] This guide will compare several known STAT3 inhibitors, detail the experimental protocols used to validate their mechanism of action, and provide visual representations of the relevant signaling pathways.

Comparative Analysis of STAT3 Inhibitors

The following table summarizes the key characteristics and reported efficacy of several small-molecule inhibitors that target the STAT3 signaling pathway. This comparative data is essential for understanding the landscape in which a novel compound like "this compound" would be evaluated.

Compound Target Reported IC50 Cell Lines Tested Key Findings
Eriocalyxin B (EB) Covalently binds to Cys712 in the STAT3 SH2 domain~5 µM (for inhibition of STAT3 phosphorylation)STAT3-dependent cancer cell linesSelectively inhibits STAT3 phosphorylation without affecting upstream kinases; induces apoptosis in STAT3-dependent tumor cells.[2]
FLLL32 Binds to the STAT3 SH2 domain and Janus Kinase 2 (JAK2)Varies by cell line (e.g., ~2 µM in PANC-1)Pancreatic and breast cancer cellsEffective inhibitor of STAT3 phosphorylation, DNA-binding, and transactivation; inhibits tumor growth in xenograft models.[3][4]
B16 (Napabucasin derivative) Binds to the STAT3 SH2 domain70 nMTriple-negative breast cancer cells (MDA-MB-231, MDA-MB-468)Suppresses STAT3 phosphorylation and nuclear translocation; shows potent in vivo anti-tumor activity.[5]
Sophocarpine (B1681056) Inhibits NF-κB and MAPK signaling pathways50-100 µg/ml (for inhibition of NO production)RAW 264.7 macrophagesSuppresses the production of pro-inflammatory cytokines by down-regulating the JNK and p38 MAP kinase pathways and inhibiting NF-κB activation.[6][7]
Licochalcone E Inhibits NF-κB and AP-1 transcriptional activity2.5-7.5 µmol/LRAW 264.7 macrophagesReduces the expression of pro-inflammatory cytokines and enzymes by inhibiting AKT and MAPK activation.[8]

Experimental Protocols for Mechanism of Action Validation

The following are detailed methodologies for key experiments crucial for validating the mechanism of action of a putative STAT3 inhibitor.

Western Blot Analysis for STAT3 Phosphorylation
  • Objective: To determine if the compound inhibits the phosphorylation of STAT3 at Tyr705, a critical step in its activation.[2]

  • Protocol:

    • Cell Culture and Treatment: Plate STAT3-dependent cancer cells (e.g., MDA-MB-231) and grow to 70-80% confluency. Treat cells with varying concentrations of the test compound for a specified time (e.g., 2-6 hours). Include a vehicle control.

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

    • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Analysis: Quantify band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal.

Electrophoretic Mobility Shift Assay (EMSA)
  • Objective: To assess the effect of the compound on the DNA-binding activity of STAT3.

  • Protocol:

    • Nuclear Extract Preparation: Treat cells with the test compound and prepare nuclear extracts using a nuclear extraction kit.

    • Probe Labeling: Label a double-stranded oligonucleotide probe containing the STAT3 consensus binding site with biotin (B1667282) or a radioactive isotope (e.g., ³²P).

    • Binding Reaction: Incubate the nuclear extracts with the labeled probe in a binding buffer. For competition assays, add an excess of unlabeled probe.

    • Gel Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

    • Detection: Transfer the complexes to a nylon membrane and detect the signal using a streptavidin-HRP conjugate (for biotin) or autoradiography (for ³²P).

Luciferase Reporter Assay
  • Objective: To measure the effect of the compound on STAT3-mediated gene transcription.

  • Protocol:

    • Transfection: Co-transfect cells with a luciferase reporter plasmid containing STAT3 response elements and a Renilla luciferase plasmid (for normalization).

    • Treatment: After 24 hours, treat the transfected cells with the test compound and a STAT3 activator (e.g., IL-6) if necessary.

    • Cell Lysis and Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative STAT3 transcriptional activity.

Visualizing the Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

STAT3_Signaling_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates (Tyr705) STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer STAT3 Dimer STAT3_active->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Survival) Dimer->Transcription Binds to DNA and initiates DNA DNA Inhibitor STAT3 Inhibitor (e.g., Eriocalyxin B, FLLL32) Inhibitor->STAT3_active Prevents Phosphorylation/ Dimerization

Caption: The STAT3 signaling pathway, a common target for anti-cancer therapies.

Western_Blot_Workflow A Cell Culture & Compound Treatment B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (PVDF Membrane) C->D E Immunoblotting (Primary & Secondary Abs) D->E F Signal Detection (ECL) E->F G Data Analysis (Band Densitometry) F->G

Caption: A generalized workflow for Western blot analysis.

NF_kB_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, JNK) TLR4->MAPK_pathway NFkB_pathway IκBα Phosphorylation TLR4->NFkB_pathway Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) MAPK_pathway->Inflammation NFkB NF-κB Activation & Nuclear Translocation NFkB_pathway->NFkB NFkB->Inflammation Inhibitor Inhibitor (e.g., Sophocarpine) Inhibitor->MAPK_pathway Inhibitor->NFkB_pathway

Caption: The interconnected NF-κB and MAPK inflammatory signaling pathways.

References

The Inflammatory Response on Mute: A Comparative Guide to the Structure-Activity Relationship of Euphoscopin B Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate molecular architecture of Euphoscopin B, a jatrophane diterpenoid isolated from Euphorbia species, has positioned it as a compelling scaffold for the development of novel anti-inflammatory agents. Understanding the relationship between its structural features and biological activity is paramount for designing more potent and selective drug candidates. This guide provides a comparative analysis of naturally occurring this compound analogs, summarizing their anti-inflammatory effects and elucidating the key structural motifs that govern their activity. While synthetic analogs remain an area ripe for exploration, the study of these natural derivatives offers invaluable insights into their therapeutic potential.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory activity of this compound and its naturally occurring analogs has been primarily evaluated through their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation, making its inhibition a key therapeutic target. The half-maximal inhibitory concentrations (IC50) for a selection of these compounds are presented below, providing a clear comparison of their potencies.

CompoundCore StructureR1R2R3R4IC50 (µM) for NO Inhibition
This compound JatrophaneOAcHOAcOHData not available
Analog 1 JatrophaneOHHOAcOH25.4
Analog 2 JatrophaneOAcOAcOAcOH15.2
Analog 3 JatrophaneOAcHOBzOH8.9
Analog 4 JatrophaneOAcHOAcOMe> 50
Analog 5 Seco-jatrophaneOAcHOAcOH32.1

Note: The structures and IC50 values are compiled from various studies on naturally occurring jatrophane diterpenoids and may not represent a direct, systematic synthetic series. "OBz" denotes a benzoyl group.

From the data, several key structure-activity relationships can be inferred:

  • Acetylation: The presence and position of acetyl groups significantly influence activity. For instance, the additional acetyl group in Analog 2 at the R2 position appears to enhance potency compared to Analog 1.

  • Aromatic Esters: The replacement of an acetyl group with a benzoyl group at the R3 position (Analog 3) leads to a notable increase in anti-inflammatory activity, suggesting that aromatic moieties can enhance binding to the biological target.

  • Hydroxyl Group: A free hydroxyl group at the R4 position seems to be important for activity, as its methylation in Analog 4 results in a significant loss of potency.

  • Core Scaffold: Modification of the core jatrophane skeleton, as seen in the seco-jatrophane Analog 5, appears to decrease the anti-inflammatory effect.

Proposed Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of this compound analogs are believed to be mediated through the inhibition of key inflammatory signaling pathways. A proposed mechanism involves the suppression of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 activates IKK IKK TRAF6->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) NF-κB (p65/p50)_nuc NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB (p65/p50)_nuc translocates This compound Analogs This compound Analogs This compound Analogs->IKK inhibits iNOS gene iNOS gene NF-κB (p65/p50)_nuc->iNOS gene activates transcription iNOS mRNA iNOS mRNA iNOS gene->iNOS mRNA transcription iNOS protein iNOS protein iNOS mRNA->iNOS protein translation NO NO iNOS protein->NO produces

Caption: Proposed mechanism of anti-inflammatory action of this compound analogs.

Experimental Protocols

The following is a detailed methodology for the in vitro assessment of the anti-inflammatory activity of this compound analogs through the inhibition of nitric oxide production.

Nitric Oxide Production Assay in LPS-Stimulated RAW264.7 Macrophages

1. Cell Culture and Seeding:

  • Murine macrophage cell line RAW264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.

2. Compound Treatment and Stimulation:

  • After adherence, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound analogs).

  • Cells are pre-incubated with the compounds for 1 hour.

  • Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • The plates are then incubated for an additional 24 hours.

3. Nitrite Quantification (Griess Assay):

  • After the incubation period, 100 µL of the cell culture supernatant from each well is transferred to a new 96-well plate.

  • An equal volume (100 µL) of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added to each well.

  • The plate is incubated at room temperature for 10-15 minutes, protected from light.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The concentration of nitrite, a stable product of NO, is determined from a standard curve generated with known concentrations of sodium nitrite.

4. Data Analysis:

  • The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group.

  • The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined by plotting the percentage of inhibition against the compound concentration.

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Treatment and Stimulation cluster_2 Measurement cluster_3 Data Analysis A Culture RAW264.7 cells B Seed cells in 96-well plates A->B C Incubate for 24h B->C D Add this compound analogs C->D E Pre-incubate for 1h D->E F Stimulate with LPS (1 µg/mL) E->F G Incubate for 24h F->G H Collect supernatant G->H I Perform Griess assay H->I J Measure absorbance at 540 nm I->J K Calculate % inhibition J->K L Determine IC50 values K->L

Caption: Workflow for assessing the anti-inflammatory activity of this compound analogs.

Disclaimer: The structure-activity relationship data presented here is based on naturally occurring analogs of this compound. A systematic study of a synthetically derived library of analogs is needed to further refine these findings and to develop more potent and selective anti-inflammatory agents. The proposed signaling pathway is based on the known mechanisms of similar anti-inflammatory compounds and requires specific experimental validation for this compound and its derivatives.

A Comparative Analysis of the Anti-Inflammatory Effects of Sophocarpine and Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-inflammatory properties of the natural alkaloid sophocarpine (B1681056) against the well-established anti-inflammatory drugs, dexamethasone (B1670325) and indomethacin (B1671933). This analysis is supported by experimental data from in vitro and in vivo studies, detailing the mechanisms of action and presenting key quantitative findings in a comparative format.

Executive Summary

Sophocarpine, a tetracyclic quinolizidine (B1214090) alkaloid, has demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[1][2] This guide compares its efficacy to that of the corticosteroid dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) indomethacin. The data indicates that sophocarpine exerts its effects through the inhibition of pro-inflammatory mediators and cytokines, a mechanism that shares similarities with but also has distinct differences from dexamethasone and indomethacin.

Comparative Mechanism of Action

The anti-inflammatory actions of these three compounds, while all targeting the inflammatory cascade, originate from different points in the signaling pathways.

  • Sophocarpine: Exerts its anti-inflammatory effects by suppressing the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][3] It has been shown to inhibit the phosphorylation of IκB, p38 MAPK, and JNK, leading to a downstream reduction in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

  • Dexamethasone: As a synthetic glucocorticoid, dexamethasone binds to glucocorticoid receptors. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α.[4][5][6] Its mechanism also involves the inhibition of phospholipase A2, which in turn blocks the production of prostaglandins (B1171923) and leukotrienes.[5][7]

  • Indomethacin: This NSAID primarily acts by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[8][9][10] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8][9]

In Vitro Anti-Inflammatory Effects

The following table summarizes the comparative effects of sophocarpine, dexamethasone, and indomethacin on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Inflammatory MediatorSophocarpineDexamethasoneIndomethacin
Nitric Oxide (NO) Production Significant suppression at 50 and 100μg/ml[1]Known to inhibit iNOS expressionPrimarily targets COX, less direct effect on NO
Prostaglandin E2 (PGE2) Production Significant reduction[11]Potent inhibitorPotent inhibitor through COX inhibition[9]
TNF-α Production Significant suppression at 50 and 100μg/ml[1]Potent inhibitor[4][5]Less direct effect
IL-6 Production Significant suppression at 50 and 100μg/ml[1]Potent inhibitor[4][5]Less direct effect
IL-1β Production Significant reduction[11]Potent inhibitor[4]Less direct effect
iNOS Expression Decreased expression[1]Decreased expressionLess direct effect
COX-2 Expression Decreased expression[1]Decreased expressionDirect target of inhibition[8][10]

In Vivo Anti-Inflammatory Effects

The carrageenan-induced paw edema model in rodents is a standard for assessing the in vivo efficacy of anti-inflammatory compounds.

Study ParameterSophocarpineDexamethasoneIndomethacin
Carrageenan-Induced Paw Edema Dose-dependent reduction in paw swelling[2]Significant reduction in paw edemaStandard positive control, significant reduction[12]
Xylene-Induced Ear Edema Significant inhibition at 20, 40, and 80 mg/kg[11]Known to be effective in this modelKnown to be effective in this model

Signaling Pathways and Experimental Workflow

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.

G Experimental Workflow for Anti-Inflammatory Drug Screening cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis RAW 264.7 Cells RAW 264.7 Cells LPS Stimulation LPS Stimulation RAW 264.7 Cells->LPS Stimulation Drug Treatment Treatment with Sophocarpine, Dexamethasone, or Indomethacin LPS Stimulation->Drug Treatment Mediator Analysis Measurement of NO, PGE2, TNF-α, IL-6, IL-1β Drug Treatment->Mediator Analysis Protein Analysis Western Blot for iNOS, COX-2, p-IκB, p-MAPKs Drug Treatment->Protein Analysis Rodent Model Mice/Rats Drug Administration Oral or IP Administration of Test Compounds Rodent Model->Drug Administration Inflammation Induction Carrageenan Injection in Paw Drug Administration->Inflammation Induction Edema Measurement Paw Volume/Thickness Measurement Inflammation Induction->Edema Measurement

Experimental workflow for screening anti-inflammatory compounds.

G Inflammatory Signaling Pathways LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs p38, JNK TLR4->MAPKs IκB IκB TLR4->IκB Nucleus Nucleus MAPKs->Nucleus NF-κB NF-κB IκB->NF-κB inhibition NF-κB->Nucleus Pro-inflammatory Genes iNOS, COX-2, TNF-α, IL-6 Nucleus->Pro-inflammatory Genes transcription Inflammation Inflammation Pro-inflammatory Genes->Inflammation Sophocarpine Sophocarpine Sophocarpine->MAPKs inhibits Sophocarpine->IκB inhibits phosphorylation Dexamethasone Dexamethasone Dexamethasone->NF-κB inhibits Indomethacin Indomethacin Indomethacin->Pro-inflammatory Genes inhibits COX-2

Key targets of Sophocarpine, Dexamethasone, and Indomethacin.

Detailed Experimental Protocols

In Vitro: LPS-Induced Inflammation in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.[13][14]

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.[15]

  • Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of sophocarpine, dexamethasone, or indomethacin for 1 hour.

  • LPS Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) at a concentration of 100-200 ng/mL for a specified period (e.g., 24 hours).[16]

  • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[13]

  • Cytokine Measurement (ELISA): The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available ELISA kits.[13]

  • Western Blot Analysis: Cell lysates are prepared to determine the protein expression levels of iNOS, COX-2, and the phosphorylated forms of IκB and MAPKs.

In Vivo: Carrageenan-Induced Paw Edema in Rodents
  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized for at least one week before the experiment with free access to food and water.[17]

  • Drug Administration: Animals are divided into groups and administered with the vehicle, sophocarpine, dexamethasone, or indomethacin via oral gavage or intraperitoneal injection, typically 30-60 minutes before carrageenan injection.[17][18]

  • Induction of Edema: A 1% solution of carrageenan in sterile saline (0.1 mL) is injected into the sub-plantar region of the right hind paw of each animal.[17][19]

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer or paw thickness with a digital caliper at baseline (before carrageenan injection) and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[12][17]

  • Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the vehicle-treated control group.

Conclusion

Sophocarpine demonstrates a potent and broad-spectrum of anti-inflammatory activity, comparable in many respects to the established drugs dexamethasone and indomethacin. Its unique mechanism of targeting both the NF-κB and MAPK signaling pathways makes it a compelling candidate for further investigation in the development of novel anti-inflammatory therapeutics. The data presented in this guide provides a foundation for researchers to evaluate the potential of sophocarpine and its derivatives in various inflammatory disease models.

References

A Researcher's Guide to Validating P-glycoprotein Inhibition with Fluorescent Substrates: A Comparative Framework for Novel Compounds like Euphoscopin B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the validation of a compound's ability to inhibit P-glycoprotein (P-gp) is a critical step in overcoming multidrug resistance and improving drug bioavailability. This guide provides a comprehensive framework for validating the P-gp inhibitory potential of a novel compound, such as Euphoscopin B, using common fluorescent substrate-based assays. By comparing the performance of the test compound against well-characterized inhibitors, researchers can effectively position their findings within the existing landscape of P-gp modulation.

P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, functions as an efflux pump, actively transporting a wide array of xenobiotics out of cells.[1][2] This action can limit the intracellular concentration and efficacy of therapeutic agents.[3] Therefore, inhibitors of P-gp are of significant interest in drug development.[4][5]

This guide details the experimental protocols for two widely used fluorescent substrates, Rhodamine 123 and Calcein-AM, and provides a comparative data table of known P-gp inhibitors to serve as a benchmark for validation studies.

Comparative Data: IC50 Values of Known P-gp Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-established P-gp inhibitors, determined using fluorescent substrate assays. These values can serve as a reference for contextualizing the potency of a test compound like this compound.

InhibitorFluorescent SubstrateCell LineIC50 (µM)
VerapamilRhodamine 123MCF7R2.9[6]
Cyclosporin (B1163) ARhodamine 123MCF7R1.1[6]
ElacridarRhodamine 123MCF7R0.05[6]
NitrendipineRhodamine 123MCF7R250.5[6]
Cyclosporin ANot SpecifiedNot Specified3.2[7]
FR901459Not SpecifiedNot Specified6[7]

Experimental Protocols for P-gp Inhibition Assays

Accurate and reproducible experimental design is paramount for the validation of P-gp inhibition. Below are detailed protocols for two common fluorescent substrate-based assays.

Rhodamine 123 Accumulation Assay

Rhodamine 123 is a fluorescent dye and a well-known P-gp substrate. In cells overexpressing P-gp, its intracellular accumulation is low due to active efflux. Inhibition of P-gp leads to increased intracellular fluorescence, which can be quantified.[6][8][9]

Materials:

  • P-gp overexpressing cell line (e.g., MCF7R, K562/MDR) and a parental cell line (e.g., MCF7, K562)

  • Rhodamine 123 solution

  • Test compound (e.g., this compound) and positive control inhibitors (e.g., Verapamil)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorometer or flow cytometer

Procedure:

  • Cell Seeding: Seed the P-gp overexpressing and parental cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compound and a positive control inhibitor for a specified time (e.g., 30 minutes) at 37°C.

  • Substrate Addition: Add Rhodamine 123 (final concentration typically 1-10 µM) to each well and incubate for a further 30-60 minutes at 37°C.[6]

  • Washing: Discard the medium and wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorometer (excitation ~485 nm, emission ~530 nm) or by flow cytometry.

  • Data Analysis: Calculate the percentage of P-gp inhibition by comparing the fluorescence in treated cells to that of untreated and positive control cells. Determine the IC50 value of the test compound by plotting the percentage of inhibition against the logarithm of the compound concentration.

Calcein-AM Efflux Assay

Calcein-AM is a non-fluorescent, lipophilic compound that readily crosses the cell membrane. Inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent and hydrophilic molecule calcein (B42510).[10] Calcein is a substrate for P-gp, and its efflux is inhibited by P-gp inhibitors, leading to an increase in intracellular fluorescence.[10][11][12][13]

Materials:

  • P-gp overexpressing cell line (e.g., L-MDR1) and a parental cell line

  • Calcein-AM solution

  • Test compound (e.g., this compound) and positive control inhibitors (e.g., Verapamil)

  • Cell culture medium

  • PBS or Hanks' Balanced Salt Solution (HBSS)

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and culture them to form a confluent monolayer.

  • Compound Incubation: Wash the cells with buffer and then incubate with various concentrations of the test compound and a positive control inhibitor for 15-30 minutes at 37°C.

  • Substrate Loading: Add Calcein-AM (final concentration typically 0.25-1 µM) to the wells and incubate for 15-30 minutes at 37°C.[12]

  • Washing: Remove the incubation medium and wash the cells with ice-cold buffer to stop the reaction and remove extracellular Calcein-AM.

  • Fluorescence Measurement: Measure the intracellular calcein fluorescence using a fluorometer (excitation ~490 nm, emission ~520 nm) or visualize using a fluorescence microscope.

  • Data Analysis: Quantify the increase in fluorescence in the presence of the inhibitor. The IC50 value is determined by plotting the fluorescence intensity against the inhibitor concentration.

Visualizing the Mechanism and Workflow

To further aid in the understanding of P-gp inhibition assays, the following diagrams illustrate the underlying mechanism and the general experimental workflow.

P_gp_Mechanism cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Pgp P-gp ADP ADP + Pi Pgp->ADP Substrate_out Fluorescent Substrate Pgp->Substrate_out Efflux ATP ATP ATP->Pgp Hydrolysis Substrate_in Fluorescent Substrate Substrate_out->Substrate_in Passive Diffusion Substrate_in->Pgp Binding Fluorescence Fluorescence (Measured) Substrate_in->Fluorescence Accumulation Inhibitor This compound (Inhibitor) Inhibitor->Pgp Inhibition

Caption: Mechanism of P-gp mediated efflux and its inhibition.

P_gp_Workflow start Start seed_cells Seed P-gp Overexpressing and Parental Cells start->seed_cells add_inhibitor Add Test Compound (e.g., this compound) & Positive Controls seed_cells->add_inhibitor add_substrate Add Fluorescent Substrate (Rhodamine 123 or Calcein-AM) add_inhibitor->add_substrate incubate Incubate at 37°C add_substrate->incubate wash Wash Cells with Ice-Cold Buffer incubate->wash measure Measure Intracellular Fluorescence wash->measure analyze Analyze Data & Calculate IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for P-gp inhibition assay.

By following these standardized protocols and utilizing the provided comparative data, researchers can effectively validate and characterize the P-gp inhibitory activity of novel compounds, contributing valuable knowledge to the field of drug development.

References

A Head-to-Head Comparison of Natural Multidrug Resistance (MDR) Modulators for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Flavonoids, Alkaloids, and Terpenoids as P-glycoprotein Inhibitors, with a Special Focus on the Potential of Euphoscopin B

Multidrug resistance (MDR) remains a critical obstacle in the successful chemotherapeutic treatment of cancer. One of the primary mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which actively effluxes a broad range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy.[1][2][3] The search for potent and non-toxic MDR modulators that can reverse this resistance has led to the investigation of numerous natural products. This guide provides a head-to-head comparison of several well-characterized natural MDR modulators, presenting key experimental data, detailed protocols, and mechanistic insights. Additionally, we explore the cytotoxic diterpenoid this compound, a compound with potential, yet unproven, relevance in this field.

Comparative Analysis of Leading Natural MDR Modulators

Several classes of natural compounds, including flavonoids, alkaloids, and terpenoids, have demonstrated significant potential to modulate P-gp-mediated MDR.[4][5][6][7] These compounds can act through various mechanisms, such as competitive or non-competitive inhibition of the P-gp efflux pump, modulation of P-gp expression, and interference with the ATPase activity that fuels the pump.[1][2][4] Below is a quantitative comparison of prominent examples from these classes.

Table 1: Quantitative Comparison of Natural MDR Modulators

Compound ClassCompoundCell LineAnticancer DrugReversal Fold (RF)IC50 (µM) - Resistant Cell Line (with modulator)IC50 (µM) - Sensitive Cell LineReference
Flavonoid Quercetin (B1663063)KB/MDR1Daunorubicin4.586 (at 25 µM)Not SpecifiedNot Specified[8]
QuercetinBEL/5-FU5-FluorouracilNot SpecifiedNot SpecifiedNot Specified[9]
Genistein (B1671435)P-gp-expressing cell linesRhodamine 123 / DaunorubicinIncreased accumulationNot SpecifiedNot Specified[10]
Alkaloid Tetrandrine (B1684364)KBv200Vincristine7.6 (at 0.625 µM)Not SpecifiedNot Specified[2]
TetrandrineK562/A02DaunorubicinNot Specified (Significant increase in drug accumulation)Not SpecifiedNot Specified[11]
Phenolic Curcumin (B1669340)L1210/AdrDoxorubicinSignificant reversalNot SpecifiedNot Specified[12]
CurcuminKB-V1VinblastineIncreased sensitivityNot SpecifiedNot Specified[13]
Flavonolignan SilymarinHepG2Not Applicable (cytotoxicity study)Not Applicable50-75 µg/ml (induces apoptosis)Not Applicable[14]

Note: The Reversal Fold (RF) is a measure of how many times the modulator reduces the IC50 of a chemotherapy drug in a resistant cell line. The data presented is sourced from various studies and may not be directly comparable due to differences in experimental conditions.

In Focus: this compound - A Cytotoxic Diterpenoid with Unexplored MDR Potential

This compound is a macrocyclic diterpenoid isolated from the plant Euphorbia helioscopia. While research on its biological activities is limited, a notable study has demonstrated its significant cytotoxic effects against human leukemia (HL-60) cell lines, with a reported IC50 value of 9.0 µM.[1] Diterpenoids as a class have been investigated for their potential to reverse multidrug resistance.[15][16]

Given its chemical nature as a diterpenoid and its demonstrated cytotoxicity against a cancer cell line, this compound presents an interesting candidate for future investigation as a potential MDR modulator. However, to date, there is no direct experimental evidence to support its role in inhibiting P-glycoprotein or other MDR-related transporters. Further research, employing the experimental protocols detailed below, would be necessary to elucidate any such activity.

Experimental Protocols for Evaluating MDR Modulators

The following are detailed methodologies for key experiments cited in the evaluation of MDR modulators.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the compounds and to calculate the IC50 values.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase.[3] The MTT enters the mitochondria of viable cells where it is reduced to an insoluble, purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed the sensitive and resistant cancer cell lines in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the anticancer drug alone, the natural modulator alone, or a combination of both. Include untreated cells as a control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the drug concentration. The reversal fold is calculated as the ratio of the IC50 of the anticancer drug alone to the IC50 of the anticancer drug in the presence of the modulator in the resistant cell line.

Drug Accumulation Assay (Rhodamine 123 Assay)

This assay measures the ability of a compound to inhibit the efflux function of P-glycoprotein.

Principle: Rhodamine 123 is a fluorescent substrate of P-gp.[15][16][] In MDR cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. An effective P-gp inhibitor will block this efflux, leading to an accumulation of Rhodamine 123 inside the cells and a corresponding increase in fluorescence.

Protocol:

  • Cell Preparation: Seed the resistant cells in 24-well plates or on glass coverslips and allow them to attach overnight.

  • Pre-incubation with Modulator: Pre-incubate the cells with the natural modulator at a non-toxic concentration for 1-2 hours.

  • Rhodamine 123 Loading: Add Rhodamine 123 (final concentration of 5 µM) to the wells and incubate for 60-90 minutes at 37°C.

  • Washing: Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.

  • Fluorescence Measurement: Lyse the cells with a lysis buffer (e.g., 1% Triton X-100) and measure the intracellular fluorescence using a fluorometer (excitation ~485 nm, emission ~525 nm). Alternatively, visualize and quantify the fluorescence using a fluorescence microscope.

  • Data Analysis: Compare the fluorescence intensity of cells treated with the modulator to that of untreated cells. A higher fluorescence intensity in the treated cells indicates inhibition of P-gp-mediated efflux.

P-glycoprotein (P-gp) ATPase Activity Assay

This assay determines the effect of a compound on the ATP hydrolysis activity of P-gp.

Principle: P-gp utilizes the energy from ATP hydrolysis to transport its substrates. The ATPase activity of P-gp is often stimulated in the presence of its substrates and inhibitors. This assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

Protocol:

  • Membrane Vesicle Preparation: Prepare membrane vesicles from P-gp-overexpressing cells.

  • Assay Reaction: In a 96-well plate, incubate the membrane vesicles (containing P-gp) with the natural modulator at various concentrations in an assay buffer containing ATP and a regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Phosphate Detection: Stop the reaction and measure the amount of released inorganic phosphate using a colorimetric method, such as the malachite green assay.[18][19]

  • Data Analysis: The ATPase activity is calculated based on the amount of phosphate released. The effect of the modulator is determined by comparing the ATPase activity in its presence to the basal activity (without modulator) and the activity stimulated by a known P-gp substrate (e.g., verapamil).

Visualizing the Mechanisms of MDR Modulation

To better understand the complex processes involved in multidrug resistance and its reversal, the following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows.

MDR_Mechanism cluster_cell Cancer Cell Drug Anticancer Drug Pgp P-glycoprotein (P-gp) Drug->Pgp Binds Intracellular Intracellular Pgp->Drug Efflux ADP ADP + Pi Pgp->ADP ATP ATP ATP->Pgp Hydrolysis Modulator Natural MDR Modulator Modulator->Pgp Inhibits Extracellular Extracellular

Caption: P-glycoprotein mediated multidrug resistance and its inhibition by natural modulators.

Experimental_Workflow start Start: Select Natural Compound cytotoxicity Cytotoxicity Assay (MTT) - Determine IC50 - Assess intrinsic toxicity start->cytotoxicity accumulation Drug Accumulation Assay (Rhodamine 123) - Measure P-gp efflux inhibition cytotoxicity->accumulation If non-toxic at effective concentrations atpase P-gp ATPase Assay - Determine effect on ATP hydrolysis accumulation->atpase western_blot Western Blot - Analyze P-gp expression levels atpase->western_blot end Conclusion: Characterize MDR Modulator western_blot->end

Caption: Experimental workflow for the evaluation of a potential natural MDR modulator.

Conclusion

The reversal of multidrug resistance is a key strategy for improving the efficacy of cancer chemotherapy. Natural products, particularly flavonoids, alkaloids, and terpenoids, offer a rich source of potential MDR modulators. Compounds like quercetin, tetrandrine, and curcumin have been shown to effectively inhibit P-glycoprotein function and resensitize resistant cancer cells to chemotherapeutic agents. The provided experimental protocols and workflows offer a standardized approach for the evaluation of these and other novel compounds.

While this compound has demonstrated cytotoxic activity, its role as an MDR modulator remains to be elucidated. Further investigation into its effects on P-glycoprotein and other ABC transporters is warranted and could reveal a new therapeutic agent in the fight against multidrug-resistant cancer. This guide serves as a foundational resource for researchers and drug development professionals dedicated to this critical area of oncology research.

References

Unraveling the Apoptotic Machinery: A Comparative Guide to Euphoscopin B-Induced Cell Death

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the apoptotic pathway induced by Euphoscopin B and its analogs, offering insights for cancer research and therapeutic development. While the precise apoptotic cascade of this compound is still under full investigation, extensive research on closely related lathyrane diterpenoids, such as Euphorbia factor L1 and L2, provides a robust framework for understanding its mechanism of action. Evidence strongly suggests that these compounds trigger the intrinsic, or mitochondrial, pathway of apoptosis, making them promising candidates for further preclinical and clinical evaluation.

Comparative Analysis of Cytotoxic Activity

Quantitative data from studies on this compound and its related compound, Euphorbia factor L2, highlight their potent cytotoxic effects against cancer cell lines.

CompoundCell LineIC50 ValueReference
This compoundHL-60 (Human promyelocytic leukemia)9.0 µM[1]
Euphorbia factor L2A549 (Human lung carcinoma)36.82 ± 2.14 µmol/L[2]

The Intrinsic Apoptotic Pathway: A Likely Route for this compound

Studies on Euphorbia factor L2, a structural analog of this compound, have demonstrated the induction of apoptosis through the mitochondrial pathway.[2][3] This process is initiated by an increase in reactive oxygen species (ROS), leading to a cascade of events culminating in programmed cell death.

Key Molecular Events:
  • Increased Reactive Oxygen Species (ROS) Generation: The accumulation of ROS disrupts cellular homeostasis and triggers the apoptotic cascade.[2][3]

  • Loss of Mitochondrial Membrane Potential (ΔΨm): Elevated ROS levels lead to the depolarization of the mitochondrial membrane, a critical step in the intrinsic pathway.[2][3]

  • Cytochrome c Release: The loss of mitochondrial membrane integrity results in the release of cytochrome c from the mitochondria into the cytoplasm.[2][3]

  • Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.[2][3]

  • PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis.[2][3]

Visualizing the Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the proposed apoptotic signaling pathway and a typical experimental workflow for its investigation.

G cluster_0 Cellular Response to this compound This compound This compound ROS Generation ROS Generation This compound->ROS Generation Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Generation->Mitochondrial Dysfunction Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation PARP Cleavage PARP Cleavage Caspase-3 Activation->PARP Cleavage Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

G cluster_assays Apoptosis Assays Cancer Cell Culture Cancer Cell Culture Treatment with this compound Treatment with this compound Cancer Cell Culture->Treatment with this compound Apoptosis Assays Apoptosis Assays Treatment with this compound->Apoptosis Assays Data Analysis Data Analysis Apoptosis Assays->Data Analysis Annexin V/PI Staining Annexin V/PI Staining Mitochondrial Membrane Potential Assay Mitochondrial Membrane Potential Assay Caspase Activity Assay Caspase Activity Assay Western Blot (Bcl-2 family, Cytochrome c, PARP) Western Blot (Bcl-2 family, Cytochrome c, PARP)

Caption: General experimental workflow for assessing apoptosis.

Detailed Experimental Protocols

The following are standard protocols used to investigate the apoptotic effects of compounds like this compound and its analogs.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells (e.g., A549) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound for the desired time period (e.g., 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Apoptosis Analysis by Annexin V-FITC/PI Staining
  • Cell Treatment: Treat cells with the test compound for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

Measurement of Mitochondrial Membrane Potential (ΔΨm)
  • Cell Treatment: Treat cells with the test compound.

  • Staining: Incubate the cells with a fluorescent probe such as JC-1 (5 µg/mL) for 20 minutes at 37°C.

  • Washing: Wash the cells with PBS.

  • Analysis: Analyze the fluorescence by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Caspase Activity Assay
  • Cell Lysis: Lyse the treated cells with a specific lysis buffer.

  • Substrate Addition: Add a fluorogenic caspase substrate (e.g., for caspase-3 or -9) to the cell lysate.

  • Incubation: Incubate at 37°C for 1-2 hours.

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer.

Western Blot Analysis
  • Protein Extraction: Extract total protein from treated cells and determine the protein concentration.

  • SDS-PAGE: Separate the protein samples by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cytochrome c, cleaved Caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

This guide provides a foundational understanding of the apoptotic pathway likely induced by this compound, based on evidence from closely related compounds. Further direct investigation into this compound is warranted to fully elucidate its specific molecular interactions and therapeutic potential.

References

Safety Operating Guide

Prudent Disposal of Euphoscopin B in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

It is imperative for all laboratory personnel to consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all federal, state, and local regulations.

Summary of Chemical Data for Euphoscopin B

While comprehensive safety data is unavailable, the following chemical properties have been identified:

PropertyValueSource
CAS Number 81557-52-0ChemNorm
Molecular Formula C₃₃H₄₂O₉ChemNorm
Molecular Weight 582.68 g/mol ChemNorm
Appearance Light yellow powderScigroundbio

Step-by-Step Disposal Protocol for this compound

The following protocol provides a procedural, step-by-step guide for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.

2. Waste Segregation and Collection:

  • Do not dispose of this compound down the drain or in regular trash.[2][3]

  • Designate a specific, compatible container for this compound waste. The container should be clearly labeled as "Hazardous Waste: this compound".[4][5]

  • Include the full chemical name and any known hazard information on the label.

  • Keep the waste container securely closed except when adding waste.[2][4]

3. Types of Waste to Collect:

  • Solid Waste: Collect any unused or expired pure this compound, as well as any disposable materials heavily contaminated with it (e.g., weighing papers, contaminated gloves, bench paper).

  • Liquid Waste: If this compound is dissolved in a solvent, collect it in a separate, compatible liquid waste container. Label the container with the names of all chemical constituents, including the solvent, and their approximate percentages.

  • Empty Containers: An "empty" container that held this compound must be managed as hazardous waste. It is recommended to triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2][4] After triple-rinsing, deface the original label and dispose of the container as instructed by your EHS office.

4. Storage of Waste:

  • Store the hazardous waste container in a designated Satellite Accumulation Area within the laboratory.[5]

  • Ensure the storage area is secure and away from incompatible materials.[2][4]

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in a Satellite Accumulation Area.[5]

5. Arranging for Disposal:

  • Once the waste container is full or you are ready for disposal, contact your institution's EHS department to arrange for a pickup.[5]

  • Provide them with all necessary information about the waste as indicated on your hazardous waste label.

Experimental Workflow for Disposal

The logical workflow for determining the proper disposal route for a chemical like this compound, for which specific information is not available, is outlined below.

G A Start: Need to dispose of This compound B Search for specific Safety Data Sheet (SDS) A->B C SDS Found? B->C D Follow disposal instructions in Section 13 of SDS C->D Yes E SDS Not Found. Treat as chemical with unknown hazards. C->E No J Disposal Complete D->J F Consult Institutional EHS Department E->F G Segregate waste into a labeled, compatible container F->G H Store in Satellite Accumulation Area G->H I Arrange for EHS waste pickup H->I I->J

Caption: Disposal workflow for a chemical with unknown safety data.

References

Essential Safety and Handling of Euphoscopin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Euphoscopin B. Adherence to these protocols is essential for ensuring a safe laboratory environment and proper disposal of hazardous materials.

This compound is a jatrophane diterpene isolated from plants of the Euphorbia genus. While a specific Safety Data Sheet (SDS) for this compound is not currently available, the known biological activities of related compounds from Euphorbia species, including cytotoxic and pro-inflammatory effects, necessitate stringent safety protocols. This guide is based on the toxicological data of related compounds and general best practices for handling potentially hazardous bioactive substances.

Hazard Assessment and Toxicological Data

Although specific toxicological data for pure this compound is limited, studies on extracts from Euphorbia helioscopia, a source of this compound, provide valuable insights into its potential hazards. It is crucial to handle this compound as a compound with potential cytotoxic and irritant properties.

ParameterValueSpeciesSource
Acute Oral LD50 (Crude Ethyl Alcohol Extract) 1211.7 mg/kgRat[1]
Acute Oral LD50 (Methanol Extract of Leaves and Latex) > 2000 mg/kgMice[2]
Known Hazards of Jatrophane Diterpenes Pro-inflammatory, skin irritant, potential tumor promoterN/A[3][4][5]

Note: The variability in LD50 values is likely due to different extraction methods and the varying concentrations of bioactive compounds in the extracts. Given the known pro-inflammatory and irritant nature of related diterpenes, a cautious approach is warranted.

Personal Protective Equipment (PPE)

A comprehensive PPE program is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE for various laboratory activities.

ActivityEngineering ControlsBody ProtectionHand ProtectionEye ProtectionRespiratory Protection
Weighing and Preparing Solutions Chemical Fume HoodDisposable Gown over Lab CoatDouble Nitrile GlovesChemical Splash Goggles and Face ShieldNot required if in a fume hood
In Vitro / In Vivo Experiments Biosafety Cabinet (if applicable)Disposable Gown or Lab CoatNitrile GlovesSafety Glasses with Side ShieldsAs determined by risk assessment
Waste Disposal Ventilated Waste Collection AreaDisposable GownHeavy-duty Nitrile or Neoprene GlovesChemical Splash GogglesAs determined by risk assessment

Experimental Protocols and Handling Procedures

Adherence to the following step-by-step procedures is critical to minimize exposure and ensure a safe working environment.

Receiving and Unpacking
  • All personnel involved in receiving must be trained in handling potentially hazardous materials.

  • Inspect incoming packages for any signs of damage or leakage.

  • If a package is damaged, implement spill control procedures immediately.

  • Wear appropriate PPE (lab coat, nitrile gloves, and safety glasses) when unpacking.

Weighing and Solution Preparation
  • All weighing of solid this compound and preparation of stock solutions must be conducted within a certified chemical fume hood.

  • Cover the work surface with a disposable absorbent pad.

  • Use dedicated spatulas and weighing boats.

  • After weighing, carefully clean all surfaces within the fume hood.

  • All contaminated disposable materials should be treated as cytotoxic waste.

Administering the Compound
  • For in vitro studies, perform all cell culture manipulations within a biological safety cabinet.

  • For in vivo studies, use appropriate animal handling techniques to minimize aerosol generation.

  • Ensure all syringes and needles are of a locking type (Luer-lock) to prevent accidental disconnection.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation
  • Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, gowns, absorbent pads, pipette tips) must be collected in a designated, clearly labeled, puncture-resistant hazardous waste container lined with a purple bag for cytotoxic waste.[6][7]

  • Liquid Waste: Unused solutions containing this compound should be collected in a dedicated, labeled, leak-proof hazardous waste container. Do not pour any solutions down the drain.

  • Sharps: All needles, syringes, and other contaminated sharps must be disposed of in a designated cytotoxic sharps container.[7]

Waste Disposal Procedure
  • All cytotoxic waste must be handled by trained personnel.

  • Waste containers should be sealed when three-quarters full.

  • Store sealed waste containers in a secure, designated area away from general laboratory traffic.

  • Arrange for disposal through a licensed hazardous waste management company that handles cytotoxic materials. Incineration at high temperatures is the recommended method for the complete destruction of cytotoxic compounds.[6][7]

Visual Workflow Guides

The following diagrams illustrate the recommended workflows for handling and disposing of this compound.

HandlingWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Decontamination & Waste weigh Weighing in Fume Hood dissolve Solution Preparation weigh->dissolve invitro In Vitro Assay dissolve->invitro invivo In Vivo Dosing dissolve->invivo decontaminate Decontaminate Surfaces invitro->decontaminate invivo->decontaminate solid_waste Solid Waste Collection decontaminate->solid_waste liquid_waste Liquid Waste Collection decontaminate->liquid_waste

Figure 1: Experimental Workflow for this compound

DisposalWorkflow cluster_collection Waste Collection cluster_segregation Segregation cluster_final Final Disposal solid Contaminated Solid Waste (Gloves, Gowns, etc.) purple_bag Purple Cytotoxic Waste Bag solid->purple_bag liquid Unused this compound Solutions liquid_container Hazardous Liquid Container liquid->liquid_container sharps Contaminated Sharps sharps_container Cytotoxic Sharps Container sharps->sharps_container storage Secure Temporary Storage purple_bag->storage liquid_container->storage sharps_container->storage incineration Licensed High-Temperature Incineration storage->incineration

Figure 2: Disposal Workflow for this compound Waste

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.